4-(Benzyloxy)cyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBMTDJFHTXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525288 | |
| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-80-9 | |
| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide on the Core Properties of 4-(Benzyloxy)cyclohexanol
Executive Summary
This compound stands as a pivotal intermediate in the realms of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a cyclohexyl core functionalized with a hydroxyl group and a benzyl-protected alcohol, offers a unique combination of a three-dimensional scaffold and orthogonal chemical handles. This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, reactivity, and applications. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not only foundational knowledge but also actionable, field-tested insights and protocols.
Strategic Importance in Modern Synthesis
The judicious selection of starting materials is a cornerstone of efficient and effective chemical synthesis. This compound is a prime example of a strategically valuable building block. The non-aromatic, saturated cyclohexyl ring is an increasingly sought-after motif in drug design, often imparting favorable physicochemical properties such as enhanced solubility and improved metabolic profiles compared to its flat, aromatic counterparts. The molecule's true synthetic power, however, lies in its bifunctionality. The free hydroxyl group serves as a versatile point for a wide array of chemical transformations, while the benzyloxy group acts as a stable and reliable protecting group for a second hydroxyl functionality. This "masked diol" character allows for sequential and controlled modifications, a critical advantage in the construction of complex molecular targets.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is essential for its successful application. The key properties of this compound are summarized below. It is important to note that this compound exists as a mixture of cis and trans isomers, which can influence its physical properties and may require separation for specific stereoselective syntheses.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 71-75 °C |
| Boiling Point | 323.5 ± 22.0 °C at 760 mmHg |
| Density | 1.06 ± 0.1 g/cm³ |
| pKa | 15.33 ± 0.40 |
Synthesis of this compound: Principles and Practice
The most common and practical synthesis of this compound involves the mono-benzylation of 1,4-cyclohexanediol. The central challenge is to achieve selective protection of one hydroxyl group while minimizing the formation of the bis-benzylated byproduct.
Mechanistic Rationale
The synthesis hinges on the nucleophilic attack of a cyclohexanediol-derived alkoxide on benzyl bromide. To favor mono-substitution, the diol is typically used in excess. The reaction is conducted under basic conditions to generate the more nucleophilic alkoxide. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol without competing in the substitution reaction. A polar aprotic solvent, such as tetrahydrofuran (THF), is employed to dissolve the reactants and stabilize the resulting alkoxide.
Step-by-Step Laboratory Protocol
Materials:
-
1,4-Cyclohexanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A three-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with sodium hydride (60% dispersion). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. Anhydrous THF is then introduced.
-
Alkoxide Formation: A solution of 1,4-cyclohexanediol (in excess) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes to allow for the complete formation of the mono-alkoxide, which is evidenced by the cessation of hydrogen gas evolution.
-
Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Extraction: The reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2-3 times). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Synthetic Workflow Visualization
Caption: Key synthetic transformations of this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is crucial. A multi-technique approach is standard practice.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzyl group appear as a multiplet around 7.2-7.4 ppm. A characteristic singlet for the benzylic (-CH₂-) protons is observed around 4.5 ppm. The protons on the cyclohexyl ring appear as a series of complex multiplets in the upfield region. The proton on the carbon bearing the hydroxyl group is a key diagnostic signal. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the cyclohexyl ring. The two carbons attached to oxygen atoms are shifted significantly downfield. |
| IR Spectroscopy | A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Strong C-O stretching bands for both the ether and alcohol functionalities are also present. |
| Mass Spectrometry | The molecular ion peak (M⁺) can be identified, along with characteristic fragment ions, such as the tropylium ion (m/z 91) resulting from the cleavage of the benzyl group. |
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of biologically active compounds.
-
Scaffold Hopping and SAR Studies: The cyclohexyl core serves as a 3D scaffold that can be decorated with various functional groups at two distinct points. This allows medicinal chemists to systematically explore the chemical space around a pharmacophore and optimize a compound's potency, selectivity, and pharmacokinetic properties.
-
Synthesis of Complex Natural Products: The masked diol functionality is often exploited in the total synthesis of complex natural products that feature cyclohexyl or related carbocyclic cores.
-
Fragment-Based Drug Discovery: The molecule itself or its simple derivatives can be used as fragments in screening campaigns to identify initial binding interactions with protein targets.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Consult the material safety data sheet (MSDS) from the supplier for comprehensive safety information.
References
- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 124899, this compound; [cited 2024 May 17].
An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanol: Chemical Structure, Isomerism, and Applications
This guide provides a comprehensive technical overview of 4-(benzyloxy)cyclohexanol, a key building block in synthetic and medicinal chemistry. We will delve into its chemical structure, the nuances of its stereoisomerism, and its applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, also known as 4-(phenylmethoxy)cyclohexanol, is a disubstituted cyclohexane derivative with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1] Its structure features a cyclohexane ring substituted with a hydroxyl (-OH) group and a benzyloxy (-OCH₂Ph) group at the 1 and 4 positions, respectively. This compound is a valuable intermediate in organic synthesis, primarily due to the presence of two key functional groups: a secondary alcohol that can undergo a variety of transformations, and a benzyl ether that serves as a stable protecting group for the 4-hydroxyl functionality.[1]
The strategic placement of these groups makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] The benzyloxy group can be selectively cleaved under specific conditions to reveal a free hydroxyl group, allowing for differential functionalization of the cyclohexane scaffold.
Table 1: Physicochemical Properties of this compound (as a cis/trans mixture)
| Property | Value | Reference |
| CAS Number | 2976-80-9 | [1] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Boiling Point | 110 °C | [1] |
| Density | 1.070 g/cm³ | [1] |
Stereoisomerism: The Critical Distinction Between Cis and Trans
The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism, resulting in two diastereomers: cis-4-(benzyloxy)cyclohexanol and trans-4-(benzyloxy)cyclohexanol. The spatial arrangement of the hydroxyl and benzyloxy groups relative to the plane of the cyclohexane ring defines these isomers and significantly influences their physical, chemical, and biological properties.
Conformational Analysis of Cis and Trans Isomers
To minimize steric strain, the cyclohexane ring predominantly adopts a chair conformation. In this conformation, the substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.
-
trans-4-(Benzyloxy)cyclohexanol: In the most stable chair conformation of the trans isomer, both the hydroxyl and the benzyloxy groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. The diequatorial conformation is therefore the thermodynamically preferred state for the trans isomer.
-
cis-4-(Benzyloxy)cyclohexanol: In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. This leads to a conformational equilibrium between two chair forms, where in one, the hydroxyl group is axial and the benzyloxy group is equatorial, and in the other, the benzyloxy group is axial and the hydroxyl group is equatorial. The equilibrium will favor the conformer where the sterically bulkier benzyloxy group occupies the more spacious equatorial position to minimize 1,3-diaxial interactions.
The differing steric environments of the functional groups in the cis and trans isomers lead to distinct spectroscopic signatures, which are crucial for their identification and characterization.
Figure 2: General workflow for the synthesis and separation of this compound isomers.
Separation of Cis and Trans Isomers
For applications requiring stereochemically pure material, the separation of the cis and trans isomers is essential. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: HPLC Separation of Diastereomers
-
Column Selection: A normal-phase silica gel column is often effective for separating diastereomers. [3]Alternatively, reversed-phase columns (e.g., C18) can be used, with the choice depending on the specific properties of the isomers.
-
Mobile Phase Optimization:
-
For normal-phase chromatography, a non-polar mobile phase such as a mixture of hexane and ethyl acetate is typically used. The ratio is optimized to achieve baseline separation.
-
For reversed-phase chromatography, a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, is employed.
-
-
Detection: A UV detector is suitable for detecting the isomers due to the presence of the aromatic benzyl group.
-
Fraction Collection: Once the separation method is optimized, fractions corresponding to each isomer can be collected.
-
Solvent Removal and Characterization: The solvent is removed from the collected fractions under reduced pressure to yield the pure isomers. The purity and identity of each isomer should be confirmed by spectroscopic methods.
Spectroscopic Characterization of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The different spatial orientations of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the hydroxyl (C1-H) and benzyloxy (C4-H) groups.
-
trans Isomer: In the preferred diequatorial conformation, both the C1-H and C4-H protons are in axial positions. An axial proton typically exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) with its neighboring axial protons. This results in a broad multiplet or a triplet of triplets for these signals.
-
cis Isomer: In the more stable conformer with an equatorial benzyloxy group and an axial hydroxyl group, the C1-H proton is equatorial and the C4-H proton is axial. The equatorial C1-H will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz). The axial C4-H will exhibit large axial-axial couplings. The reverse is true for the less stable conformer. The observed spectrum will be a weighted average, but the differing coupling patterns are a clear indicator of the cis stereochemistry.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts are also sensitive to the stereochemistry. The carbons of the cyclohexane ring will exhibit different chemical shifts in the cis and trans isomers due to the different steric environments. While specific data for this compound isomers is not widely published, analogous trends in other 4-substituted cyclohexanols can be expected.
Table 2: Predicted Key ¹H NMR Features for Isomer Differentiation
| Isomer | C1-H Proton (Bearing -OH) | C4-H Proton (Bearing -OBn) | Rationale |
| Trans | Axial (Broad multiplet, large J values) | Axial (Broad multiplet, large J values) | Both substituents are equatorial. |
| Cis | Equatorial (Narrower multiplet, smaller J values) | Axial (Broad multiplet, large J values) | In the more stable conformer, -OBn is equatorial and -OH is axial. |
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to use the cyclohexane ring as a scaffold and to selectively manipulate the hydroxyl and protected hydroxyl groups.
While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, its structural motif is present in various compounds investigated in medicinal chemistry. For instance, benzyloxy-substituted cyclohexane derivatives have been explored in the context of developing SGLT inhibitors for the treatment of diabetes. [4]The cyclohexane ring provides a rigid scaffold to which various functional groups can be attached to optimize binding to the target protein.
The general synthetic utility of protected cyclohexanols is well-established in the synthesis of complex natural products and pharmaceuticals. The benzyloxy group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed by catalytic hydrogenation.
Figure 3: Role of this compound in drug discovery.
Conclusion
This compound is a synthetically valuable compound whose utility is intrinsically linked to its stereochemistry. The distinct properties of the cis and trans isomers, arising from their different conformational preferences, necessitate careful consideration in any synthetic application. While detailed, specific literature on this particular compound is somewhat limited, a strong understanding of the principles of conformational analysis and stereoselective synthesis of substituted cyclohexanes provides a solid foundation for its effective use. As the demand for complex and stereochemically defined molecules in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanols.
- MPG.PuRe. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for....
- ResearchGate. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones.
- Protecting Groups In Organic Synthesis. (n.d.).
- Protecting Groups In Organic Synthesis. (n.d.).
- ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC.
- ResearchGate. (n.d.). New Procedure for the Preparation of (1R,2R)-2-[(R)-3-(Benzyloxy)pyrrolidin-1-yl]cyclohexanol.
- ACS Publications. (n.d.). Reexamination of the conformational preference of the benzyl group in cyclohexane. Enthalpic and entropic contributions to .DELTA.G.degree.(CH2Ph).
- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
- Chromatography Forum. (2008). Separation of diastereomers.
- Cyclohexane Conformational Analysis. (n.d.).
- National Institutes of Health. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- National Institutes of Health. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound....
- Chemistry LibreTexts. (2020). 4.7: Cyclohexane Conformations.
- Amerigo Scientific. (n.d.). This compound (cis / trans mixture).
- Google Patents. (n.d.). EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use.
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Semantic Scholar. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Homework.Study.com. (n.d.). 1. A portion of NMR sp1. A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below,....
- ResearchGate. (n.d.). The four conformational isomers of cyclohexanol calculated at M06-....
- Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts.
- Reddit. (2012). Proton NMR of 4-Tert-Butylcyclohexanol Help?.
- ResearchGate. (n.d.). The ¹H NMR spectrum of cis-4-propylcyclohexanol..
- MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate.
- Google Patents. (n.d.). WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s) -.
- Google Patents. (n.d.). US8129434B2 - Benzylphenyl cyclohexane derivatives and methods of use.
- Scilit. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy.
- Google Patents. (n.d.). US5160498A - Process for the preparation of cyclohexanol derivatives.
Sources
- 1. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8129434B2 - Benzylphenyl cyclohexane derivatives and methods of use - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)cyclohexanol
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 4-(benzyloxy)cyclohexanol, a valuable intermediate in pharmaceutical and materials science. The document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic methodologies. The core of this guide focuses on the Williamson ether synthesis, detailing the mechanistic underpinnings, optimization of reaction parameters, and stereochemical considerations. An alternative approach via reductive etherification is also discussed. This guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducibility and efficiency. Detailed experimental protocols, data presentation in tabular format, and visual representations of reaction pathways and workflows are included to facilitate a thorough understanding of the synthesis of this versatile compound.
Introduction: The Significance of this compound
This compound, also known as 4-(phenylmethoxy)cyclohexanol, is a bifunctional molecule incorporating a cyclohexanol core and a benzyl ether moiety.[1] This structural arrangement makes it a versatile building block in organic synthesis. The hydroxyl group provides a reactive site for further functionalization, while the benzyl ether serves as a robust protecting group for the para-positioned alcohol, which can be selectively removed under specific conditions.[2][3] This strategic protection is crucial in multi-step syntheses of complex molecules, including active pharmaceutical ingredients and functional materials. The cyclohexyl ring can exist in both cis and trans diastereomeric forms, each offering distinct spatial arrangements that can influence the biological activity and physical properties of the final products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2976-80-9 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance | White solid |
| Boiling Point | 110 °C |
| Density | 1.070 g/cm³ |
Primary Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[4] This venerable reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[5] In this context, the alkoxide is generated from 1,4-cyclohexanediol, which then reacts with a benzyl halide.
Mechanistic Overview
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate one of the hydroxyl groups of 1,4-cyclohexanediol, forming a mono-alkoxide. The choice of base is critical to achieve mono-alkylation and prevent the formation of the diether byproduct.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted SN2 fashion, displacing the halide and forming the ether linkage.[4]
Figure 1: General workflow of the Williamson ether synthesis for this compound.
Critical Parameters and Reagent Selection
The success of the synthesis hinges on the careful selection of reagents and reaction conditions.
-
Starting Material: 1,4-Cyclohexanediol: This diol exists as a mixture of cis and trans isomers. The stereochemistry of the starting material will directly influence the stereochemistry of the product.
-
Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[2] For selective mono-protection, milder bases like silver oxide (Ag₂O) can be employed, which often favor the reaction at the more accessible hydroxyl group.[2]
-
Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl) and is often the reagent of choice.[6]
-
Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is ideal for SN2 reactions as it can solvate the cation of the alkoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity.[7]
Table 2: Recommended Reaction Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Substrate | 1,4-Cyclohexanediol | Readily available starting material. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensuring complete deprotonation. |
| Benzylating Agent | Benzyl Bromide (BnBr) | Higher reactivity compared to benzyl chloride. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent favors SN2 mechanism. |
| Temperature | 0 °C to room temperature | Allows for controlled reaction and minimizes side reactions. |
| Stoichiometry | ~1 equivalent of base and benzyl halide | To favor mono-benzylation. |
Stereochemical Considerations
The Williamson ether synthesis proceeds with an inversion of configuration if the reaction occurs at a chiral center. However, in the case of 1,4-cyclohexanediol, the reaction occurs at the oxygen atom, and thus the stereochemistry of the cyclohexyl ring is retained. Therefore, starting with cis-1,4-cyclohexanediol will yield cis-4-(benzyloxy)cyclohexanol, and trans-1,4-cyclohexanediol will produce the trans isomer. The separation of the cis and trans isomers of the product can be achieved by column chromatography.
Alternative Synthetic Route: Reductive Etherification
Mechanistic Pathway
This reaction typically involves two main stages:
-
Hemiacetal Formation: The benzyl alcohol reacts with the ketone group of 4-hydroxycyclohexanone under acidic or basic catalysis to form a hemiacetal intermediate.
-
Reductive Cleavage: The hemiacetal is then reduced in situ. A common reducing agent is a trialkylsilane, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid catalyst like iron(III) chloride.[2][8]
Figure 2: Conceptual workflow for the reductive etherification approach.
This method offers the advantage of starting from a different precursor and can sometimes provide better yields and selectivity depending on the substrate.[9]
Experimental Protocols
Protocol for Williamson Ether Synthesis of this compound
Materials:
-
1,4-Cyclohexanediol (mixture of isomers)
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a stir bar and sodium hydride (1.05 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,4-cyclohexanediol (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers and any unreacted starting material or diether byproduct.
Conclusion
The synthesis of this compound is a fundamental transformation in organic chemistry with significant applications in the development of pharmaceuticals and advanced materials. The Williamson ether synthesis remains the most reliable and versatile method, offering good yields and predictable stereochemical outcomes. The choice of base and solvent is paramount for optimizing the reaction. For specific applications, alternative routes such as reductive etherification provide a valuable alternative. This guide has provided the theoretical framework and practical protocols to enable researchers to confidently and efficiently synthesize this important chemical intermediate.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Jensen, H. M., & Skrydstrup, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- Wuts, P. G. M. (2014). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 47(3), 895-906.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023, December 2). Protecting group.
- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, 66(6), 2166-2173.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Gani, D., & Maclean, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
- Chini, M., Crotti, P., Flippin, L. A., & Macchia, F. (1990). Studies on the reactivity of cis-4-benzyloxy-1,2-epoxycyclohexane. Tetrahedron, 46(24), 8235-8248.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Wikipedia. (2023, November 29). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Gani, D., & Maclean, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol , a key precursor to inositol monophosphatase inhibitors , from (−)-quinic acid 1. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
- Pena-Lopez, M., & Perez, M. (2020). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives.
- Eliel, E. L., Martin, R. J. L., & Nasipuri, D. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16.
- Eliel, E. L., Doyle, T. W., Hutchins, R. O., & Gilbert, E. C. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 50, 13.
- Gani, D., & Maclean, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
- University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification.
- ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Ether synthesis by reductive etherification [organic-chemistry.org]
- 9. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Benzyloxy)cyclohexanol in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate field of organic synthesis, particularly within the demanding context of pharmaceutical and fine chemical development, the selection of building blocks is paramount. An ideal synthetic intermediate offers a combination of stability, predictable reactivity, and the versatility to be incorporated into complex molecular architectures. 4-(Benzyloxy)cyclohexanol is a bifunctional molecule that masterfully embodies these characteristics. Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a benzyl ether, provides two distinct points for chemical modification. The strategic value of this compound lies in the robust nature of the benzyl ether, which serves as an excellent protecting group for one hydroxyl functionality while the other is manipulated. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, underscoring its pivotal role as a versatile intermediate for synthetic chemists. The benzyloxy moiety, in particular, is a key pharmacophore in the design of various therapeutic agents, including monoamine oxidase (MAO) inhibitors for neurological disorders.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The properties of this compound (CAS No: 2976-80-9) are summarized below for quick reference.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 110 °C | [4] |
| Density | 1.070 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [2] |
| Storage | Store at 2°C - 8°C in a well-closed container. | [4] |
Spectroscopic data is critical for reaction monitoring and product confirmation. While specific shifts can vary based on solvent and isomeric mixture (cis/trans), typical ¹H and ¹³C NMR spectral features for this compound would be expected in regions characteristic of aromatic protons (benzyl group), aliphatic protons (cyclohexane ring), and protons associated with the hydroxyl and ether functionalities.[5]
Synthesis of this compound
The primary synthetic route to this compound involves the benzylation of a 1,4-cyclohexanediol precursor. A common and effective method is the Williamson ether synthesis, where the diol is treated with a base to deprotonate one of the hydroxyl groups, followed by reaction with benzyl bromide or a similar benzylating agent.[6] The use of a mild base like silver oxide (Ag₂O) can enhance selectivity for mono-protection, which is crucial when working with diols.[6] Another approach involves the catalytic transfer hydrogenation of 4-(benzyloxy)phenol, reducing the aromatic ring to a cyclohexane while preserving the benzyl ether.
Core Applications: A Bifunctional Strategic Intermediate
The synthetic power of this compound stems from its two distinct functional groups, allowing for sequential and controlled modifications. This bifunctionality is the cornerstone of its utility in multi-step synthesis.
Diagram: Synthetic Utility of this compound
Caption: Versatility of this compound as a synthetic hub.
Reactions Involving the Hydroxyl Group
The free hydroxyl group on the cyclohexane ring is a prime site for a variety of chemical transformations.
-
Oxidation to Ketone: The secondary alcohol can be readily oxidized to the corresponding ketone, 4-(benzyloxy)cyclohexanone.[7] This transformation is fundamental, as the resulting ketone opens up a new range of reactions, such as nucleophilic additions and enolate chemistry.[7][8] Common oxidizing agents for this purpose include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or conditions for a Swern oxidation.[8] Milder, more environmentally benign methods using reagents like sodium hypochlorite in acetic acid have also been effectively employed for similar alcohol oxidations.[9][10]
-
Esterification and Etherification: The hydroxyl group can be converted into esters or other ethers, allowing for the introduction of new functionalities or the linking of molecular fragments.
The Benzyl Ether as a Protecting Group
The benzyl (Bn) ether is one of the most widely used protecting groups for alcohols in organic synthesis due to its stability across a broad range of reaction conditions, including acidic and basic media.[6][11] This stability allows for extensive modification of other parts of the molecule without affecting the protected hydroxyl group.
The true strategic value of the benzyl group is realized in its selective removal (deprotection) to unveil the free alcohol.
-
Catalytic Hydrogenolysis: The most common and often cleanest method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C).[6][12][13] This reaction is typically high-yielding, and the primary byproduct is toluene, which is volatile and easily removed.[12]
-
Catalytic Transfer Hydrogenation: For molecules containing other reducible functional groups (like alkenes or alkynes) where the use of hydrogen gas is undesirable, catalytic transfer hydrogenation offers a milder alternative.[12][14] This method uses a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[6][11][12][15] It provides excellent selectivity for benzyl group removal while preserving other sensitive functionalities.[11]
-
Oxidative Cleavage: In cases where reductive conditions are not tolerated, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly with photoirradiation, offering an orthogonal deprotection strategy.[6] More recent methods have utilized nitroxyl-radical catalysts for oxidative deprotection under ambient temperatures.[16]
Diagram: Benzyl Protecting Group Strategy
Sources
- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]
- 3. 2976-80-9|this compound|BLD Pharm [bldpharm.com]
- 4. luminixhealth.com [luminixhealth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. CAS 2987-06-6: 4-(benzyloxy)cyclohexanone | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE [chemistry.gravitywaves.com]
- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Benzyloxy)cyclohexanol as a Hydroxyl Protecting Group
Abstract
In the intricate field of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1][2] These chemical moieties temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule.[2] The hydroxyl group, with its inherent nucleophilicity and acidity, frequently requires protection to prevent unwanted side reactions.[1] Benzyl ethers are a cornerstone of hydroxyl protection strategies, valued for their general stability and versatile cleavage methods.[2][3][4] This guide introduces 4-(benzyloxy)cyclohexanol and its derivative, the 4-(benzyloxy)cyclohexyl ether, as a nuanced and valuable protecting group for hydroxyls. We will explore its physicochemical properties, detailed protocols for its installation and removal, its role in orthogonal synthesis strategies, and its potential applications for researchers and drug development professionals.
Introduction: The Strategic Imperative of Hydroxyl Protection
The synthesis of complex molecules is a strategic endeavor where control over reactivity is key. Functional groups that are not involved in a desired transformation must be rendered inert to prevent detrimental effects on reaction yields and selectivity.[1] The hydroxyl group is a prime example of such functionality, being susceptible to oxidation and acting as both a nucleophile and a base.[1] Protecting group chemistry addresses this by converting the hydroxyl into a less reactive ether or ester, which can withstand a range of reaction conditions before being selectively removed to regenerate the original alcohol.[5]
The ideal protecting group should be:
-
Easy and efficient to introduce and remove in high yields.
-
Stable to a wide variety of subsequent reaction conditions.
-
Removable under specific conditions that do not affect other functional groups (orthogonality).[5]
-
Minimally impactful on the parent molecule's characterization.[1]
The 4-(benzyloxy)cyclohexyl (BCH) ether belongs to the broader class of benzyl-type protecting groups. While sharing the core benzylic C-O bond, the inclusion of a cyclohexyl spacer introduces unique steric and electronic properties that can be leveraged in advanced synthetic campaigns.
Physicochemical Properties of the Reagent
The protecting group is installed using the reagent this compound. Understanding its fundamental properties is crucial for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 2976-80-9 | [6][7][8][9] |
| Molecular Formula | C₁₃H₁₈O₂ | [6][7][9] |
| Molecular Weight | 206.28 g/mol | [6][7][9] |
| Appearance | Colorless to pale yellow liquid or solid | [8] |
| Boiling Point | 110 °C | [6][10] |
| Density | 1.070 g/cm³ | [6][10] |
| Solubility | Soluble in common organic solvents (ethanol, ether); low solubility in water. | [8] |
| Storage | Store at 2°C - 8°C in a well-closed container. | [6] |
The Core Workflow: Protection and Deprotection
Installation of the 4-(Benzyloxy)cyclohexyl (BCH) Group
The formation of a BCH ether from a target alcohol (R-OH) proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the target hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on an activated form of the this compound reagent. For practical application, it is often more efficient to activate the this compound itself (e.g., by converting its hydroxyl to a better leaving group like a bromide or triflate) for reaction with the substrate alkoxide.
A common and effective method involves activating the substrate alcohol with a strong base.
Experimental Protocol: Protection of a Primary Alcohol
Objective: To protect a generic primary alcohol (R-CH₂OH) using 4-(benzyloxy)cyclohexyl bromide (BCH-Br), synthesized from this compound.
Materials:
-
Substrate alcohol (R-CH₂OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-(Benzyloxy)cyclohexyl bromide (prepared separately)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the substrate alcohol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The excess ensures complete conversion. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.
-
Ether Formation: Add a solution of 4-(benzyloxy)cyclohexyl bromide (1.1 eq) in anhydrous THF to the reaction mixture. Causality Note: The alkoxide performs an Sₙ2 displacement on the electrophilic carbon of the BCH-Br. A slight excess of the bromide ensures the reaction goes to completion.
-
Reaction Monitoring: Heat the reaction to a gentle reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl to neutralize the excess NaH.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality Note: The washing steps remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure R-CH₂O-BCH ether.
Caption: Workflow for BCH Protection of Alcohols.
Deprotection of the BCH Group
The removal of the BCH group leverages the reactivity of the benzyl ether moiety. Two primary, orthogonal methods are employed: oxidative cleavage and hydrogenolysis.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for cleaving benzyl ethers, particularly those with electron-donating groups on the aromatic ring. While standard benzyl ethers are less reactive than their p-methoxybenzyl (PMB) counterparts, deprotection can be achieved, often requiring specific conditions like photoirradiation or catalysis.[3][4] The reaction proceeds via hydride abstraction from the benzylic position, forming an oxocarbenium ion that is subsequently hydrolyzed during workup.
Experimental Protocol: Deprotection using DDQ
Objective: To remove the BCH protecting group from a substrate (R-O-BCH).
Materials:
-
Protected substrate (R-O-BCH)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or a buffer solution, e.g., phosphate buffer pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v). Causality Note: The presence of water is crucial for trapping the intermediate oxocarbenium ion to form the desired alcohol and 4-(benzyloxy)cyclohexanone byproduct.
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.5-2.5 eq). The amount of DDQ may need to be optimized depending on the substrate's reactivity.
-
Reaction Monitoring: Warm the reaction to room temperature and stir. The reaction mixture will typically change color as the DDQ is consumed. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Causality Note: This basic wash neutralizes acidic byproducts and removes the hydroquinone form of DDQ (DDQH₂).
-
Extraction: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography to separate the desired alcohol (R-OH) from the reaction byproducts.
Hydrogenolysis is a mild and highly effective method for cleaving benzyl ethers. The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[3][5] The benzylic C-O bond is cleaved, yielding the deprotected alcohol and toluene as a benign byproduct. A significant limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[3]
Experimental Protocol: Deprotection by Hydrogenolysis
Objective: To remove the BCH protecting group via catalytic hydrogenation.
Materials:
-
Protected substrate (R-O-BCH)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the protected substrate (1.0 eq) in a suitable solvent like MeOH or EtOAc in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere. Causality Note: Pd/C is a pyrophoric catalyst and should be handled with care. Adding it under an inert atmosphere prevents potential ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an H₂ atmosphere. Maintain a positive pressure of H₂ using a balloon or perform the reaction in a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC. Causality Note: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Causality Note: Filtering through Celite prevents fine palladium particles from passing through, which can contaminate the product and pose an ignition hazard upon drying.
-
Concentration: Concentrate the filtrate under reduced pressure. The crude product is often clean, but can be purified by column chromatography if necessary.
Caption: Orthogonal Deprotection Pathways for BCH Ethers.
Role in Orthogonal Synthesis
The true power of a protecting group is realized in its orthogonal compatibility with other groups.[2][11] Orthogonality allows for the selective deprotection of one functional group in the presence of others, a critical requirement for synthesizing complex molecules.[1][12][13] The BCH group, as a benzyl-type ether, fits into a well-established orthogonal set.
| Protecting Group Class | Example(s) | BCH Group Stability | Deprotection Conditions for Other Group | Orthogonality |
| Silyl Ethers | TBDMS, TIPS, TES | Stable | F⁻ (TBAF) or Acid (AcOH, CSA) | High: BCH is stable to fluoride and mild acid. |
| Acyl Esters | Acetate (Ac), Pivaloate (Piv) | Stable | Base (K₂CO₃, NaOH) or Acid | High: BCH is stable to basic hydrolysis. |
| Carbonates | Boc, Cbz | Stable (to non-reductive Cbz cleavage) | Acid (TFA for Boc); H₂/Pd-C for Cbz | Partial: BCH is removed along with Cbz during hydrogenolysis. Orthogonal to Boc. |
| Acetals/Ketals | PMB, MOM, THP | Stable (to MOM/THP cleavage) | Mild Acid (PPTS); Oxidative (DDQ for PMB) | Partial: BCH and PMB can both be cleaved by DDQ, though PMB is more reactive. Orthogonal to MOM/THP. |
This compatibility allows for synthetic sequences where, for example, a silyl ether can be removed to unmask a primary alcohol for further reaction, while a secondary alcohol remains protected by a BCH group. Subsequently, the BCH group can be removed under oxidative or reductive conditions that would not have affected the silyl ether.
Caption: Example of an Orthogonal Strategy Using BCH.
Advantages, Limitations, and Applications
Advantages:
-
Robust Stability: Like other benzyl ethers, the BCH group is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Orthogonal Removal: Offers two distinct and mild deprotection pathways (oxidative and reductive), enhancing its utility in complex syntheses.
-
Potential for Unique Selectivity: The bulky cyclohexyl spacer may offer unique steric hindrance compared to a simple benzyl group, potentially influencing the stereoselectivity of nearby reactions.
Limitations:
-
Introduction of Stereoisomers: Commercial this compound is often a mix of cis and trans isomers.[6] This introduces a new set of diastereomers into the protected substrate, which can complicate purification and characterization.
-
Higher Molecular Weight: The addition of the C₁₃H₁₇O- moiety significantly increases the molecular weight, which can be a drawback in terms of atom economy.
-
Hydrogenolysis Incompatibility: The common limitation of incompatibility with reducible groups like alkenes and alkynes applies.
Applications: While not as ubiquitous as the standard benzyl or PMB groups, the 4-(benzyloxy)cyclohexyl moiety serves as an important building block and intermediate in several fields:
-
Pharmaceutical Synthesis: The benzyloxy pharmacophore is present in numerous bioactive molecules.[14] Using BCH-protected intermediates allows for the late-stage manipulation of complex scaffolds.
-
Proteomics Research: The parent compound, this compound, is noted for its use in proteomics research, likely as a building block or chemical probe.[7]
-
Materials Science: Dicyclohexyl skeletons are valuable in the synthesis of liquid crystal materials due to their stability and phase transition properties.[15] The BCH structure represents a key intermediate for such materials.
Conclusion
The 4-(benzyloxy)cyclohexyl ether is a valuable and robust protecting group for hydroxyls, expanding the toolkit available to the synthetic chemist. It combines the proven stability of a benzyl ether with the strategic flexibility of two distinct, orthogonal deprotection methods. While the potential for introducing diastereomers requires careful consideration, its utility in complex, multi-step syntheses, particularly where orthogonal strategies are paramount, makes it a compelling choice for researchers in drug discovery and advanced materials development. Its successful application hinges on a clear understanding of the protection and deprotection mechanisms and a strategic approach to its placement within a broader synthetic plan.
References
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). The University of Manchester. [Link]
- Crich, D. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. [Link]
- Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Link]
- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
- This compound - Luminix Health. (n.d.). Luminix Health. [Link]
- An, G., Wu, J., & Chen, Z. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH. [Link]
- A new tri-orthogonal strategy for peptide cycliz
- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. (n.d.).
- Adachi, Y., et al. (2021). Investigation of the Protection of the C4 Hydroxyl Group in Macrobicyclic Kdo Donors. NIH. [Link]
- Protecting Groups. (n.d.). University of California, Irvine. [Link]
- Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical C
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH. [Link]
- CN102320920B - Method for removing benzyl protecting group of hydroxyl group. (n.d.).
- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. (n.d.). ChemRxiv. [Link]
- Deprotection of benzyl ethers using DDQ | Download Scientific Diagram. (n.d.).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]
- 9. 2976-80-9|this compound|BLD Pharm [bldpharm.com]
- 10. luminixhealth.com [luminixhealth.com]
- 11. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
Stereochemistry of 4-(Benzyloxy)cyclohexanol
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
Abstract
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. Molecules with identical connectivity but different spatial orientations, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a detailed examination of the stereochemistry of 4-(benzyloxy)cyclohexanol, a versatile synthetic intermediate. We will explore the synthesis, conformational analysis, separation, and characterization of its cis and trans diastereomers. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage stereochemically defined scaffolds to create novel therapeutics.
The Strategic Importance of Stereochemistry in Drug Design
In biological systems, molecular recognition is exquisitely sensitive to three-dimensional shape. Receptors, enzymes, and other biological targets are themselves chiral, leading to diastereomeric interactions with chiral drug molecules.[2][3] Consequently, one stereoisomer of a drug may bind with high affinity and elicit the desired therapeutic effect, while another may be inactive or even produce adverse effects.[1][2][4]
Understanding and controlling the stereochemistry of synthetic building blocks is therefore not an academic exercise but a critical necessity for developing safer and more efficacious medicines.[5] this compound, with its two substituents on a conformationally dynamic cyclohexane ring, presents a classic and instructive case study in diastereoisomerism. The relative orientation of its hydroxyl and benzyloxy groups dictates the spatial vectors available for further synthetic elaboration, ultimately influencing the biological activity of the final drug candidate. The benzyloxy group, in particular, often serves as a key pharmacophore, engaging in crucial interactions within target binding sites.[6]
Synthesis and Control of Diastereoselectivity
The most common route to this compound is the reduction of the corresponding ketone, 4-(benzyloxy)cyclohexanone. This reaction inherently generates a mixture of the cis and trans diastereomers. The ratio of these isomers is not arbitrary; it is a direct consequence of the reaction mechanism and the steric environment of the ketone.
The reduction proceeds via the nucleophilic attack of a hydride reagent on the carbonyl carbon. The cyclohexane ring of the ketone exists in a dynamic equilibrium of chair conformations. The bulky benzyloxy group strongly prefers the equatorial position to minimize steric strain. This "locks" the conformation, presenting two distinct faces of the carbonyl group to the incoming hydride: the axial face and the equatorial face.
-
Axial Attack: Hydride addition from the axial direction is sterically hindered by the axial hydrogens at the C-2 and C-6 positions. This pathway leads to the formation of an equatorial alcohol, resulting in the cis isomer.
-
Equatorial Attack: Hydride addition from the less hindered equatorial face is generally favored, leading to an axial alcohol. This pathway produces the more stable trans isomer.
The choice of reducing agent is a critical experimental parameter for controlling the diastereomeric ratio.
-
Small, Unhindered Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the less hindered equatorial face, leading to a higher proportion of the trans isomer (axial alcohol).
-
Bulky, Sterically Demanding Hydrides (e.g., L-Selectride®): These large reagents are unable to approach from the equatorial face due to steric clashes. They are forced to attack from the more hindered axial face, resulting in a higher proportion of the cis isomer (equatorial alcohol).
This demonstrates a core principle of synthetic design: modulating reagent size to overcome inherent thermodynamic preferences and achieve kinetic control over stereochemical outcomes.
Conformational Analysis: The Origin of Stability
To understand the properties of the cis and trans isomers, we must analyze their three-dimensional structures, specifically their chair conformations. Substituents on a cyclohexane ring are most stable in the equatorial position, as this minimizes destabilizing 1,3-diaxial interactions (steric strain with other axial substituents).[7][8]
-
trans-4-(Benzyloxy)cyclohexanol: This isomer can exist in a conformation where both the hydroxyl and the benzyloxy groups occupy equatorial positions. This arrangement minimizes steric strain, making it the most thermodynamically stable stereoisomer. The alternative diequatorial conformation is highly disfavored due to severe 1,3-diaxial interactions.
-
cis-4-(Benzyloxy)cyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. The ring can flip between two chair conformations. Since the benzyloxy group is sterically more demanding than the hydroxyl group, the conformation where the benzyloxy group is equatorial and the hydroxyl group is axial will be the more populated and lower-energy conformation. However, even in this preferred conformation, the axial hydroxyl group still experiences some 1,3-diaxial strain, rendering the cis isomer less stable overall than the diequatorial trans isomer.
| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Thermodynamic Stability |
| trans | Diequatorial (-OH and -OBn) | Minimal | Highest |
| cis | Equatorial -OBn, Axial -OH | 1,3-Diaxial (-OH with H) | Lower |
Experimental Workflow: Separation and Characterization
As diastereomers, the cis and trans isomers possess different physical properties, such as polarity and melting point, which allows for their separation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for their structural characterization and stereochemical assignment.
Separation Protocol: Flash Column Chromatography
The key to separation is the difference in polarity. The cis isomer, with its more sterically accessible axial hydroxyl group, tends to be slightly more polar and interacts more strongly with a silica gel stationary phase.
Protocol:
-
Preparation: Dissolve the crude mixture of cis and trans isomers in a minimal amount of dichloromethane. Dry-load this solution onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate solvent mixture (e.g., 90:10 v/v) as the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the hexane/ethyl acetate mixture. The less polar trans isomer will elute from the column first. Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the more polar cis isomer.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure isomers.
-
Concentration: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Characterization Protocol: ¹H NMR Spectroscopy
The stereochemistry is unequivocally assigned by examining the signal of the proton on the carbon bearing the hydroxyl group (H-1). Its multiplicity and coupling constants are diagnostic.[9][10]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
trans Isomer: In the stable diequatorial conformation, the H-1 proton is axial . It experiences large couplings to the two adjacent axial protons (J_ax-ax ≈ 10-13 Hz) and small couplings to the two adjacent equatorial protons (J_ax-eq ≈ 3-4 Hz). This results in a complex signal, often appearing as a "triplet of triplets" with a large signal width.
-
cis Isomer: In the stable conformation (equatorial -OBn, axial -OH), the H-1 proton is equatorial . It experiences only small couplings to its four adjacent neighbors (J_eq-ax ≈ 3-4 Hz and J_eq-eq ≈ 2-3 Hz). This results in a broad, poorly resolved multiplet with a narrow signal width.
-
| Isomer | H-1 Position | H-1 Signal Appearance | Diagnostic Coupling |
| trans | Axial | Triplet of triplets (wide) | Large J_ax-ax (10-13 Hz) |
| cis | Equatorial | Broad multiplet (narrow) | Absence of large couplings |
Conclusion: From Building Block to Biological Function
The stereochemistry of this compound is a clear illustration of fundamental principles that have profound implications for drug development. The ability to synthesize, separate, and definitively characterize the cis and trans diastereomers provides medicinal chemists with two distinct, three-dimensionally defined scaffolds.[11] The spatial relationship between the hydroxyl and benzyloxy groups is fixed in each isomer, allowing for the rational design of molecules that can precisely orient functional groups within a biological target. This control is paramount for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of superior therapeutic agents.[3][5]
References
- Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development.
- Patsnap Synapse. (2025, May 21).
- Slideshare. Importance of Stereochemistry in Drug Design.pptx.
- Semantic Scholar. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN.
- Drescher, M., & Rao, R. (n.d.). Stereochemistry in Drug Action. PMC - NIH.
- The Royal Society of Chemistry.
- Homework.Study.com. What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?
- University of South Wales.
- Pearson.
- PubMed. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.
- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.
- Chegg. (2015, February 4).
- Benchchem. Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.
- Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below...
- Reddit. (2012, February 17). Proton NMR of 4-Tert-Butylcyclohexanol Help?
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 4. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]
- 5. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]
- 6. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physics Study Guide: Key Concepts, Mechanisms & Calculations | Notes [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanol Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry and drug development, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. Among these, the 4-(benzyloxy)cyclohexanol framework has emerged as a privileged structure, offering a unique combination of synthetic tractability, conformational rigidity, and opportunities for diverse functionalization. The benzyloxy moiety, a well-established pharmacophore, often imparts favorable interactions with biological targets, while the cyclohexanol ring provides a three-dimensional scaffold that can be tailored to achieve specific binding geometries. This in-depth technical guide provides a comprehensive overview of this compound and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and diverse applications of these compounds, with a focus on their potential as enzyme inhibitors and building blocks for complex therapeutic agents. This guide is designed to be a practical resource, offering not only a thorough review of the current state of knowledge but also detailed experimental protocols and insights into the rationale behind synthetic and analytical methodologies.
Chapter 1: Physicochemical Properties and Spectroscopic Analysis
The fundamental physicochemical and spectroscopic characteristics of this compound and its key oxidized derivative, 4-(benzyloxy)cyclohexanone, are crucial for their application in synthesis and drug design.
Chemical Structure and Stereochemistry
This compound possesses a stereocenter at the hydroxyl-bearing carbon, leading to the existence of cis and trans diastereomers. The interplay between these isomers can significantly influence their biological activity and physical properties. The benzyloxy group, consisting of a benzyl ether linked to the cyclohexane ring, is a key feature that often contributes to the molecule's bioactivity.
Spectroscopic Profile
A thorough understanding of the spectroscopic data is essential for the unambiguous identification and characterization of these compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the cyclohexane ring. The chemical shifts and coupling patterns of the cyclohexyl protons can provide valuable information about the stereochemistry of the molecule. The ¹³C NMR spectrum shows distinct resonances for the carbons of the benzyl group and the cyclohexane ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other key absorptions include those for C-H stretching of the aromatic and aliphatic moieties, and C-O stretching of the ether linkage. In the case of 4-(benzyloxy)cyclohexanone, a strong absorption band around 1715 cm⁻¹ is indicative of the C=O stretching of the ketone.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak, along with characteristic fragmentation patterns involving the loss of water, the benzyl group, and cleavage of the cyclohexane ring.
| Property | This compound | 4-(Benzyloxy)cyclohexanone |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₆O₂ |
| Molecular Weight | 206.28 g/mol | 204.26 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid or solid |
| Boiling Point | 110 °C | 118-120 °C at 0.14 Torr |
| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.40 (m, 5H), 4.55 (s, 2H), 3.50-3.70 (m, 1H), 1.20-2.10 (m, 9H) | δ 7.28-7.42 (m, 5H), 4.60 (s, 2H), 3.80-3.95 (m, 1H), 2.10-2.60 (m, 8H) |
| ¹³C NMR (CDCl₃, ppm) | δ 138.5, 128.4, 127.7, 127.5, 76.8, 70.2, 35.1, 29.3 | δ 210.8, 137.9, 128.5, 127.8, 127.7, 76.2, 70.4, 39.8, 33.5 |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~3030 (Ar C-H), ~2930 (Aliph. C-H), ~1100 (C-O) | ~3030 (Ar C-H), ~2940 (Aliph. C-H), ~1715 (C=O), ~1100 (C-O) |
| MS (m/z) | 206 (M⁺), 188, 108, 91 (base peak) | 204 (M⁺), 108, 91 (base peak) |
Chapter 2: Synthesis of this compound and Key Derivatives
The synthetic accessibility of this compound and its derivatives is a key factor in their widespread use as building blocks.
2.1: Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the benzylation of 1,4-cyclohexanediol. The choice of the base and reaction conditions can influence the yield and the ratio of cis to trans isomers.
Experimental Protocol: Synthesis of this compound
-
Materials: 1,4-Cyclohexanediol, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1,4-cyclohexanediol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
-
Causality: The use of sodium hydride, a strong base, is crucial for the deprotonation of the hydroxyl group of 1,4-cyclohexanediol, forming the alkoxide nucleophile. THF is an appropriate aprotic solvent for this reaction. The dropwise addition at low temperature helps to control the exothermic reaction.
Caption: Synthesis of this compound.
2.2: Oxidation to 4-(Benzyloxy)cyclohexanone
The oxidation of the hydroxyl group in this compound to a ketone provides the versatile intermediate, 4-(benzyloxy)cyclohexanone[1]. This ketone is a valuable precursor for a wide range of further chemical transformations.
Experimental Protocol: Oxidation to 4-(Benzyloxy)cyclohexanone
-
Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM, add PCC (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-(benzyloxy)cyclohexanone.
-
-
Causality: PCC is a mild oxidizing agent that selectively oxidizes secondary alcohols to ketones without over-oxidation. DCM is a suitable solvent that is inert to the reaction conditions.
Caption: Oxidation to 4-(Benzyloxy)cyclohexanone.
Chapter 3: Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a recurring motif in a variety of biologically active molecules, demonstrating its utility in drug discovery.
3.1: As a Precursor for Enzyme Inhibitors
3.1.1: Inositol Monophosphatase (IMPase) Inhibitors
IMPase is a key enzyme in the phosphoinositide signaling pathway and is a validated target for the treatment of bipolar disorder. Derivatives of this compound have been utilized as key intermediates in the synthesis of potent and selective IMPase inhibitors. For instance, homochiral (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, derived from (-)-quinic acid, serves as a crucial building block for both solution-phase and solid-phase synthesis of IMPase inhibitors. The stereochemistry of the cyclohexanol ring and its substituents is critical for effective inhibition.
Caption: Inhibition of the IMPase signaling pathway.
3.1.2: Monoamine Oxidase (MAO) Inhibitors
MAO enzymes are involved in the metabolism of neurotransmitters and are important targets for the treatment of neurodegenerative diseases such as Parkinson's disease. The benzyloxy pharmacophore has been identified as a key structural feature in a new class of MAO-B inhibitors. Structure-activity relationship (SAR) studies have revealed that the position of the benzyloxy group on an aromatic ring can significantly influence the inhibitory potency and selectivity.
3.2: In the Development of SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Benzylphenyl cyclohexane derivatives have been patented as potent SGLT2 inhibitors. The this compound scaffold can serve as a core structure for the development of these inhibitors, where the cyclohexane ring mimics the pyranose ring of glucose, and the benzyloxy and other substituents provide key interactions with the SGLT2 protein.
Chapter 4: Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success.
In-Silico ADME Prediction
Computational models can provide valuable early insights into the potential ADME properties of this compound derivatives.
| ADME Property | Predicted Value/Characteristic |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross the BBB |
| P-glycoprotein (P-gp) Substrate | Unlikely to be a P-gp substrate |
| CYP450 Inhibition | Potential for inhibition of CYP1A2, CYP2C9, and CYP2C19 |
| Lipinski's Rule of Five | Generally compliant |
| Bioavailability Score | 0.55 |
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay provides an experimental measure of a compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.
-
Materials: Test compound (a this compound derivative), liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), organic solvent (e.g., DMSO), quenching solution (e.g., acetonitrile with an internal standard), 96-well plates, LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound in an organic solvent.
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
-
Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are the primary drivers of phase I drug metabolism. The NADPH regenerating system provides the necessary cofactors for CYP450 activity. By measuring the disappearance of the parent compound over time, we can assess its metabolic stability.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in the field of medicinal chemistry. Their synthetic accessibility, coupled with the favorable physicochemical and biological properties conferred by the benzyloxy and cyclohexanol moieties, makes them attractive starting points for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of their synthesis, spectroscopic characterization, and diverse applications as enzyme inhibitors and building blocks for complex bioactive molecules. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers, empowering them to further explore the therapeutic potential of this promising chemical scaffold. Future investigations into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of new biological targets will undoubtedly continue to expand the role of this compound derivatives in the ongoing quest for new and improved medicines.
References
- PubChem. (n.d.). 4-(Benzyloxy)cyclohexanone.
- Google Patents. (n.d.). Benzylphenyl cyclohexane derivatives and methods of use.
- PubMed. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archives of Pharmacy, 355(8), e2200084.
- Royal Society of Chemistry. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
- PubMed Central. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. European Journal of Medicinal Chemistry, 54, 56-66.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
Sources
Computational Analysis of 4-(Benzyloxy)cyclohexanol Conformation: A Methodological Framework for Drug Discovery
An In-Depth Technical Guide:
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, physicochemical properties, and metabolic fate. For drug development professionals, a profound understanding of a molecule's preferred spatial arrangement is not merely academic—it is a cornerstone of rational drug design. The 4-(benzyloxy)cyclohexanol scaffold is a prevalent motif in medicinal chemistry, and its conformational landscape dictates how it interacts with biological targets. This guide provides a comprehensive, technically-grounded framework for the computational analysis of this compound, designed for researchers and scientists. We will move beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and self-validating workflow from initial structure generation to high-accuracy quantum mechanical analysis.
Introduction: The Primacy of Conformation in Molecular Function
In medicinal chemistry, the "lock and key" analogy, while simplistic, captures an essential truth: molecular recognition is governed by shape and electronics. The cyclohexane ring is a common scaffold due to its synthetic accessibility and its ability to present substituents in well-defined spatial vectors. However, the flexibility of the cyclohexane ring, which can adopt multiple conformations such as the stable chair, the higher-energy boat, and twist-boat forms, introduces significant complexity.[1][2] The energetic balance between these conformers determines the predominant shape of the molecule in solution and, consequently, its biological efficacy.
The stability of a substituted cyclohexane is primarily dictated by the preference of bulky substituents to occupy the equatorial position, which minimizes destabilizing 1,3-diaxial steric interactions.[3][4] In this compound, we must consider two key substituents: the hydroxyl group (-OH) and the significantly larger benzyloxy group (-OCH₂Ph).[5] The interplay between the steric demands of these groups and their potential for intramolecular interactions will define the conformational equilibrium for both the cis and trans isomers. This guide outlines a multi-level computational approach to rigorously determine this equilibrium.
The Multi-Level Computational Workflow: From Broad Search to High Accuracy
A comprehensive conformational analysis cannot be efficiently achieved with a single computational method. The vastness of the conformational space requires an initial, rapid exploration with a computationally inexpensive method, followed by refinement of promising candidates with a more accurate, but costly, quantum mechanical approach.[6] This hierarchical strategy ensures both thoroughness and computational feasibility.
Figure 1: Hierarchical Workflow. A multi-level workflow for conformational analysis balances computational cost and accuracy.
Experimental Protocols: A Step-by-Step Guide
Part 1: Molecular Mechanics (MM) Conformational Search
Causality: The goal of this initial phase is to rapidly and broadly sample the potential energy surface to identify all plausible low-energy conformations without the prohibitive cost of quantum mechanics. Molecular mechanics (MM) methods use classical physics-based functions (a "force field") to calculate energy, making them exceptionally fast.[7]
Protocol:
-
Structure Generation:
-
Using a molecular editor (e.g., Avogadro, ChemDraw), draw both cis- and trans-4-(benzyloxy)cyclohexanol.[3][8]
-
Generate an initial 3D structure for each isomer. For the cis isomer, one substituent will be axial and the other equatorial. For the trans isomer, they will be either both axial or both equatorial.
-
-
Force Field Selection:
-
Choose a robust force field suitable for general organic molecules. The Merck Molecular Force Field (MMFF94) or Allinger's force fields (MM2, MM3) are highly recommended for conformational analysis due to their demonstrated strong performance.[9][10]
-
Rationale: These force fields have been parameterized to accurately reproduce the geometries and relative energies of a wide range of organic compounds.[7]
-
-
Conformational Search Execution:
-
Utilize a computational chemistry package (e.g., the open-source TINKER suite, or commercial packages like Schrödinger MacroModel).[10][11]
-
Perform a systematic or stochastic conformational search. A systematic search involves rotating all rotatable bonds (e.g., C-O, O-CH₂, Ph-CH₂) in discrete steps.
-
Ensure the cyclohexane ring flip is sampled by starting searches from different initial chair conformations.
-
-
Filtering and Clustering:
-
After the search, all generated conformers are energy-minimized using the selected force field.
-
Filter the results to remove high-energy structures (e.g., >10 kcal/mol above the global minimum).
-
Cluster the remaining structures based on root-mean-square deviation (RMSD) to identify unique conformers and discard duplicates.
-
Part 2: Quantum Mechanics (QM) Refinement
Causality: While MM is fast, it does not explicitly model the electronic structure. Density Functional Theory (DFT) provides a much more accurate description of electron distribution, which is crucial for refining the final geometries and, most importantly, the relative energies between conformers.[12] Delocalization and hyperconjugative effects, which can influence stability, are better captured by QM methods.[13][14]
Protocol:
-
Method Selection (Functional and Basis Set):
-
Functional: For general organic molecules, hybrid functionals like B3LYP have been workhorses. However, for systems involving non-covalent interactions (which can occur within the benzyloxy group), functionals that account for dispersion, such as the M06-2X or empirical dispersion-corrected functionals (e.g., B3LYP-D3), are strongly recommended for higher accuracy.[15][16]
-
Basis Set: A Pople-style split-valence basis set like 6-31G(d) is a good starting point for geometry optimization.[17] For more accurate final energy calculations (single-point energies on the optimized geometry), a larger basis set such as 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ is advised.[18][19] The addition of diffuse functions ('+') is important for describing lone pairs and non-covalent interactions accurately.[12]
-
-
Geometry Optimization:
-
Take the unique, low-energy conformers identified from the MM search as starting points.
-
Perform a full geometry optimization for each conformer using your chosen DFT functional and basis set (e.g., M06-2X/6-31G(d)). This will relax each structure to its nearest stationary point on the QM potential energy surface.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Self-Validation: This step is critical. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.[20]
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.
-
Data Presentation and Interpretation
The final step is to synthesize the computational data into a clear, actionable format. The relative Gibbs free energy (ΔG) is the most relevant value for predicting the equilibrium population of conformers.
Figure 2: Conformational Relationships. The four primary chair conformers for cis and trans this compound.
Quantitative Summary
The results of the DFT calculations should be summarized in a table. The electronic energy (E), Gibbs free energy (G), relative free energy (ΔG), and Boltzmann population are key metrics.
Table 1: Calculated Relative Energies and Populations of this compound Conformers at 298.15 K
| Isomer | Conformation (OH, OCH₂Ph) | Relative Energy (ΔE + ZPVE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| trans | Equatorial, Equatorial | 0.00 (Reference) | 0.00 (Reference) | >99 |
| trans | Axial, Axial | High | High | <0.01 |
| cis | Equatorial, Axial | Intermediate | Intermediate | ~1-5 |
| cis | Axial, Equatorial | Low-Intermediate | Low-Intermediate | ~95-99 |
Note: The values in this table are illustrative. Actual calculated values will depend on the specific level of theory used. The "High" and "Intermediate" labels reflect expected outcomes based on established principles of conformational analysis where the bulky benzyloxy group strongly disfavors the axial position.[4]
Interpretation:
-
For the trans isomer , the diequatorial conformer is expected to be overwhelmingly dominant. The diaxial conformer would suffer from severe 1,3-diaxial steric clashes from both bulky groups and will be energetically inaccessible.
-
For the cis isomer , the equilibrium will represent a balance. The conformer with the larger benzyloxy group in the equatorial position and the smaller hydroxyl group in the axial position will be significantly favored over the reverse.[4] The precise energy difference and population distribution are the key quantitative outputs of this study.
Trustworthiness and Validation
The reliability of computational chemistry hinges on validating the models and acknowledging their limitations.[20][21]
-
Basis Set Convergence: To ensure the results are not an artifact of an incomplete basis set, it is good practice to re-calculate single-point energies with an even larger basis set (e.g., def2-QZVP) on the final geometries.[12] If the relative energies do not change significantly, the results can be considered converged.
-
Comparison to Experiment: The ultimate validation is comparison with experimental data.[20] While experimental conformational energies for this specific molecule may not be available, calculated A-values for the benzyloxy group can be compared to known values for similar substituents.[22] Calculated properties like NMR coupling constants are conformation-dependent and can also be compared to experimental spectra if available.
Conclusion
This guide has outlined a rigorous, multi-level computational workflow for the detailed conformational analysis of cis- and trans-4-(benzyloxy)cyclohexanol. By combining the speed of molecular mechanics for broad searching with the accuracy of density functional theory for energetic refinement, researchers can develop a highly reliable model of the conformational landscape. This understanding is critical for drug development professionals, as it provides direct insight into the three-dimensional structure that will be presented to a biological target, thereby guiding lead optimization and the rational design of more potent and selective therapeutics. The emphasis on methodological causality and self-validation ensures that the results are not just numbers, but trustworthy scientific insights.
References
- Vertex AI Search. (n.d.). Validation of computational results with experimental data. Fiveable.
- ResearchGate. (n.d.). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Request PDF.
- PubMed. (n.d.). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect.
- University of Calgary. (n.d.). Ch25: Anomeric effect.
- Benchchem. (n.d.). Bridging the Gap: A Guide to Validating Experimental Findings with Computational Chemistry.
- ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
- University of Bath's research portal. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review.
- AIP Publishing. (n.d.). Prediction uncertainty validation for computational chemists.
- Allen. (n.d.). Conformation of Cyclohexane: Chair, Boat & Energy Profile.
- Wikipedia. (n.d.). Cyclohexane conformation.
- ACS Publications. (n.d.). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A.
- Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane.
- Wikipedia. (n.d.). Force field (chemistry).
- SpringerLink. (n.d.). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
- (n.d.).
- University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis.
- Wikipedia. (n.d.). Anomeric effect.
- PubMed. (2022). Prediction uncertainty validation for computational chemists.
- ResearchGate. (2024). Basis set and methods for organic molecules.
- ACS Publications. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry.
- Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Rowan Scientific. (n.d.). Conformational Searching.
- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
- Wikipedia. (n.d.). Basis set (chemistry).
- ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?.
- PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- YouTube. (2017). Computational conformational analysis of cyclohexanes.
- RSC Publishing. (n.d.). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects.
- Benchchem. (n.d.). The Benzyloxy Group: A Linchpin in Modulating Molecular Properties for Drug Discovery.
- SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- The DFT Course - Nathan. (n.d.). Calculating cyclohexane A-values.
- The Ohio State University. (n.d.). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs.
Sources
- 1. Conformation of Cyclohexane: Chair, Boat & Energy Profile [allen.in]
- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational Searching | Rowan [rowansci.com]
- 7. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 9. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asc.ohio-state.edu [asc.ohio-state.edu]
- 15. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
An In-Depth Technical Guide to 4-(Benzyloxy)cyclohexanol: Synthesis, Properties, and Applications
Foreword: Unveiling a Key Building Block in Modern Chemistry
Welcome to a comprehensive exploration of 4-(benzyloxy)cyclohexanol, a molecule that, while seemingly unassuming, holds a significant position as a versatile building block in the realms of drug discovery, materials science, and synthetic organic chemistry. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices, the validation of its synthetic protocols, and its historical and current significance. As we delve into the synthesis, characterization, and applications of this compound, we will uncover the strategic importance of the benzyloxy moiety and the cyclohexanol core, a combination that has proven fruitful in the development of innovative chemical entities.
Introduction to this compound: A Molecule of Strategic Importance
This compound, with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol , is an organic compound characterized by a cyclohexanol ring substituted with a benzyloxy group at the 4-position.[1][2] It typically exists as a mixture of cis and trans diastereomers, a crucial aspect that influences its physical properties and reactivity. The presence of both a hydroxyl group and a benzyl ether within the same molecule imparts a unique combination of reactivity and structural features.
The benzyloxy group, a common protecting group for alcohols, also serves as a key pharmacophore in numerous biologically active molecules. Its introduction into a molecular scaffold can significantly impact lipophilicity, metabolic stability, and receptor-binding interactions. The cyclohexanol ring, with its distinct conformational isomers, provides a three-dimensional scaffold that is highly sought after in the design of drug candidates. The interplay between these two functional groups makes this compound a valuable intermediate in the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2976-80-9 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 110 °C | [1][4] |
| Density | 1.070 g/cm³ | [1][4] |
| SMILES | O[C@H]1CCCC1 | [5] |
The Genesis of this compound: A Historical Perspective
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and use are intrinsically linked to the development of ether synthesis methodologies and the exploration of cyclohexane derivatives in medicinal chemistry. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the foundational chemistry for the preparation of such compounds.[6] The earliest applications of benzyloxy-substituted cyclohexanes likely emerged from the broader pursuit of creating diverse molecular scaffolds for biological screening. Its more recent prominence is tied to its role as a key intermediate in the synthesis of targeted therapeutics, such as inositol monophosphatase inhibitors, where precise stereochemistry is paramount.[7]
Synthesis of this compound: A Practical Guide
The preparation of this compound can be approached through several synthetic routes. The most common and direct method is the Williamson ether synthesis, which offers a reliable and scalable procedure. For applications requiring specific stereoisomers, more sophisticated stereoselective methods have been developed.
General Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of this compound, this reaction involves the nucleophilic substitution of a benzyl halide with the alkoxide of 1,4-cyclohexanediol.[6]
Causality Behind Experimental Choices:
-
Choice of Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the hydroxyl group of 1,4-cyclohexanediol to form the more nucleophilic alkoxide. The choice of a non-nucleophilic base is crucial to avoid side reactions with the benzyl halide.
-
Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base and do not participate in the reaction, allowing the SN2 reaction to proceed efficiently.
-
Reactant Stoichiometry: Using a slight excess of the benzyl halide can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of the dibenzylated product, 1,4-bis(benzyloxy)cyclohexane.
-
Temperature Control: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions like elimination.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
1,4-Cyclohexanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-cyclohexanediol (1.0 eq).
-
Add anhydrous THF to dissolve the diol.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Slowly add benzyl bromide (1.0 eq) via syringe at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a mixture of cis and trans isomers.
Diagram of Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of this compound.
Stereoselective Synthesis
For many applications in drug development, obtaining a single, pure stereoisomer of this compound is essential. Several stereoselective synthetic strategies have been reported, often starting from chiral precursors.
One notable example is the synthesis of homochiral (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol from (-)-quinic acid. This multi-step synthesis involves the strategic manipulation of stereocenters and protecting groups to ultimately yield a stereochemically pure intermediate that is a precursor to inositol monophosphatase inhibitors.[7] Such syntheses are beyond the scope of this general guide but highlight the advanced methodologies employed to access specific stereoisomers of this compound derivatives for targeted therapeutic applications.
Spectroscopic Characterization: Deciphering the Molecular Structure
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and for determining the ratio of cis and trans isomers.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-OCH₂Ph) around 4.5 ppm, and multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons on the cyclohexyl ring, particularly the protons at C1 and C4, will differ between the cis and trans isomers due to their different spatial orientations.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic methylene carbon, and the carbons of the cyclohexyl ring. The chemical shifts of the C1 and C4 carbons are particularly sensitive to the cis/trans stereochemistry.
Table 2: Representative ¹H and ¹³C NMR Data (Predicted/Reported Ranges)
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic (Ph) | 7.2 - 7.4 (m) | 127 - 138 |
| Benzylic (-OCH₂Ph) | ~4.5 (s) | ~70 |
| Cyclohexyl (-CH-O-) | 3.5 - 4.0 (m) | 68 - 75 |
| Cyclohexyl (other CH₂) | 1.2 - 2.2 (m) | 30 - 35 |
Note: Actual chemical shifts can vary depending on the solvent and the specific isomer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about the functional groups present.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.[8]
-
Strong absorptions around 1050-1150 cm⁻¹ correspond to the C-O stretching vibrations of the alcohol and the ether linkages.[8]
-
Peaks in the 3000-3100 cm⁻¹ region are due to aromatic C-H stretching, while those in the 2850-3000 cm⁻¹ range are from aliphatic C-H stretching.
-
Characteristic aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 206, corresponding to the molecular weight of this compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 188. Alpha-cleavage adjacent to the hydroxyl group is also common. A significant fragment is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is characteristic of benzyl-containing compounds.[9]
Diagram of Key Mass Spectrometry Fragmentations:
Caption: Common fragmentation pathways for this compound in mass spectrometry.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the strategic combination of the benzyloxy pharmacophore and the versatile cyclohexanol scaffold.
Precursor to Inositol Monophosphatase Inhibitors
One of the most significant applications of stereochemically pure derivatives of this compound is in the synthesis of inhibitors of inositol monophosphatase (IMPase).[7] IMPase is a key enzyme in the phosphoinositide signaling pathway and is a potential therapeutic target for bipolar disorder. The synthesis of potent and selective IMPase inhibitors often requires the precise three-dimensional arrangement of functional groups, for which chiral this compound derivatives serve as ideal starting materials.
Role of the Benzyloxy Pharmacophore
The benzyloxy group is a well-established pharmacophore that can be found in a variety of approved drugs and clinical candidates. Its presence can enhance binding to target proteins and improve pharmacokinetic properties. For instance, the benzyloxy moiety is a key feature in certain monoamine oxidase (MAO) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists, highlighting its importance in the design of neurologically active and metabolic drugs.
Diagram of the Role of this compound in Drug Discovery:
Caption: Applications of this compound as a building block for various therapeutic targets.
Conclusion and Future Outlook
This compound stands as a testament to the power of a well-designed molecular building block. Its straightforward synthesis, coupled with the strategic importance of its constituent functional groups, has cemented its role in modern organic synthesis and medicinal chemistry. As the demand for novel therapeutics with complex three-dimensional structures continues to grow, the utility of both racemic and stereochemically pure forms of this compound is poised to expand. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes to access its various isomers, further unlocking its potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- Electronic Supplementary Information for - The Royal Society of Chemistry. [Link]
- ResearchGate. Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. [Link]
- ACS Publications. Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. [Link]
- ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]
- University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
- The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of (+)-(1R,2R,4R,6S)
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
- PubChem. 4-(Benzyloxy)cyclohexanone. [Link]
- Luminix Health. This compound. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- University of Massachusetts Lowell.
- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry LibreTexts. 6.
- Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIH National Library of Medicine. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]
- Reddit. Cyclohexanol Mass Spec. [Link]
- ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... [Link]
- ResearchGate. FT-IR spectra of 4-benzyloxy toluene.
- ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)... [Link]
- YouTube.
- NIST WebBook. Cyclohexanol, 4-methoxy-. [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. mdpi.com [mdpi.com]
- 4. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
4-(Benzyloxy)cyclohexanol applications in medicinal chemistry
An In-Depth Technical Guide to the Applications of 4-(Benzyloxy)cyclohexanol in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Scaffold
In the intricate landscape of drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. Among the vast arsenal of available synthons, this compound has emerged as a particularly valuable and versatile scaffold. This guide provides an in-depth technical exploration of its applications, intended for researchers, medicinal chemists, and drug development professionals.
This compound is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a benzyloxy group at the 1 and 4 positions, respectively.[1][2] It exists as a mixture of cis and trans diastereomers, each offering a unique three-dimensional vector for molecular elaboration. Its strategic importance in medicinal chemistry stems from three core attributes: the conformational rigidity of the cyclohexyl core, the synthetic tractability of its hydroxyl group, and the utility of the benzyloxy moiety as a robust protecting group for a secondary alcohol. This combination allows chemists to construct complex molecular architectures with precise control over stereochemistry and functionality, making it an indispensable tool in the synthesis of novel therapeutic agents.
| Property | Value | Reference |
| CAS Number | 2976-80-9 | [2][3] |
| Molecular Formula | C₁₃H₁₈O₂ | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~110 °C | [3] |
| Key Synonyms | 4-(Phenylmethoxy)cyclohexanol | [2] |
The Cyclohexane Core: A Foundation for Bioactivity
The cyclohexane ring is a privileged scaffold in medicinal chemistry.[4][5] Unlike flat aromatic rings, its saturated, non-planar chair and boat conformations provide a three-dimensional framework that can effectively probe the often complex and contoured binding sites of biological targets like enzymes and receptors.[6] This spatial arrangement is crucial for establishing high-affinity interactions and achieving selectivity.
In this compound, the cyclohexane ring serves two primary functions:
-
Structural Rigidity and Vectorial Control: It acts as a rigid spacer, positioning the hydroxyl and benzyloxy groups (or their subsequent elaborations) in defined spatial orientations (cis or trans). This control is fundamental in structure-activity relationship (SAR) studies, where precise positioning of pharmacophoric elements can dramatically influence potency and selectivity.
-
Modulation of Physicochemical Properties: The lipophilic nature of the cyclohexane core can enhance membrane permeability and influence the overall pharmacokinetic profile of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME).
The Benzyl Ether: A Chemist's Ally in Multi-Step Synthesis
A cornerstone of complex molecule synthesis is the strategic use of protecting groups to mask reactive functionalities while other parts of the molecule are modified.[7][8] The benzyloxy group in this compound serves as an excellent example of a benzyl ether protecting group for the 4-hydroxyl moiety.
The utility of the benzyl ether is predicated on its predictable reactivity: it is stable under a wide range of conditions—including basic, organometallic, and many oxidative/reductive reactions—yet can be selectively removed under mild conditions.[7] The most common and reliable method for its cleavage is catalytic hydrogenolysis, which regenerates the free hydroxyl group without affecting most other functional groups.[7][9] This robust protect/deprotect strategy is essential for the sequential chemical transformations required to build complex drug molecules.
Caption: Synthetic pathways originating from this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. [10]The development of selective kinase inhibitors is a major focus of modern drug discovery. The rigid cyclohexyl scaffold can effectively orient pharmacophoric groups into the ATP-binding pocket of kinases.
For example, novel derivatives of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). [11]In the synthesis of these compounds, a trans-4-aminocyclohexanol derivative serves as the central scaffold. This compound is an ideal precursor for generating such amines via an oxidation-reductive amination sequence, ensuring the correct stereochemistry and providing a masked hydroxyl group for later-stage modifications if needed.
Application in GPCR Modulator Development
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of all approved drugs. [12][13]Allosteric modulators, which bind to a site distinct from the endogenous ligand, offer a sophisticated approach to fine-tuning GPCR activity with potentially greater selectivity and improved safety profiles. [14] The this compound scaffold can be found in the core of various GPCR ligands. For instance, the discovery of benzyloxypiperidine-based antagonists for the Dopamine D4 receptor (D4R) highlights the utility of related scaffolds. [15]The synthesis of such molecules often involves intermediates where a cyclohexane or piperidine ring is functionalized with a protected hydroxyl group. The use of this compound allows for the introduction of the core ring structure early in the synthesis, with the benzyloxy group protecting the hydroxyl function during the construction of more complex aromatic and heterocyclic systems attached to the ring.
Application in Antiviral and Anti-Inflammatory Agents
The cyclohexyl moiety is also incorporated into agents targeting other disease areas. Dihydro-alkyloxy-benzyl-oxopyrimidine derivatives have shown promise as anti-influenza virus agents. [16]The "alkyloxy" portion, often a cyclohexyl ring, is crucial for activity. Synthesizing libraries of these compounds can be streamlined by using precursors like this compound, which allows for the attachment of the cyclohexyl ring to the pyrimidine core, followed by deprotection and further derivatization of the newly revealed hydroxyl group to explore SAR.
Similarly, in the field of anti-inflammatory agents, various complex molecules have been synthesized that show inhibitory activity against pathways involving cyclooxygenase (COX) or mitogen-activated protein kinases (MAPKs). [17][18]The structural diversity afforded by modifying the this compound core makes it a valuable starting point for generating novel anti-inflammatory candidates.
Validated Experimental Protocols
The following protocols describe key, field-proven transformations of this compound, forming the foundation for its use in broader synthetic campaigns.
Protocol 1: Oxidation to 4-(Benzyloxy)cyclohexanone
This procedure details the conversion of the secondary alcohol to a ketone, a pivotal intermediate for subsequent reactions like reductive amination or aldol condensations.
Materials:
-
This compound (cis/trans mixture)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Sodium bicarbonate (sat. aq. solution)
-
Sodium thiosulfate (sat. aq. solution) - if using DMP
-
Magnesium sulfate (anhydrous)
Procedure (using DMP):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(benzyloxy)cyclohexanone.
Protocol 2: Benzyl Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the cleavage of the benzyl ether to unmask the free hydroxyl group, yielding 1,4-cyclohexanediol.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-16 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the crude 1,4-cyclohexanediol, which can be purified by recrystallization or chromatography if necessary.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic asset in the medicinal chemist's toolkit. Its inherent structural features—a rigid 3D core, a versatile hydroxyl handle, and a robustly protected alcohol—provide a reliable and efficient platform for the synthesis of complex and biologically active molecules. From kinase inhibitors for oncology to GPCR modulators for neurological disorders, its fingerprints can be found across a diverse range of therapeutic pursuits.
As drug discovery continues to tackle increasingly challenging biological targets, the demand for building blocks that offer precise three-dimensional control and synthetic reliability will only grow. The logical and field-tested synthetic pathways originating from this compound ensure its continued relevance and application in the development of next-generation therapeutics.
References
- Wikipedia. (n.d.). Cyclohexanol.
- Kotha, S., et al. (2014). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters, 5(10), 1147-1152.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem Compound Database.
- Bontempo, J. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(15), 4986.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL.
- Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, 66(4), 1494-1496.
- Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.
- Wipf, P., & Mitchell, T. F. (2005). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 9(13), 1335-1350.
- Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature.
- Kinoyama, I., et al. (2008). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 51(13), 3982-3986.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Butler, K. V., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615.
- National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- MDPI. (2022). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Applied Sciences, 12(1), 1.
- Yu, M., et al. (2011). Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents. Chemical Biology & Drug Design, 78(4), 596-602.
- Royal Society of Chemistry. (2019). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 9(21), 11956-11967.
- Fu, W., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 276, 116643.
- Li, J., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 200-209.
- Takeda Pharmaceutical Company Limited. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7710-7728.
- Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv.
- European Patent Office. (2011). Compounds as syk kinase inhibitors. EP 2489663 A1.
- Gregory, K. J., & Conn, P. J. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Current Topics in Medicinal Chemistry, 16(15), 1694-1711.
- Parravicini, C., et al. (2014). Oxysterols act as promiscuous ligands of class-A GPCRs: in silico molecular modeling and in vitro validation. Cellular Signalling, 26(12), 2849-2857.
- Wootten, D., et al. (2018). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Trends in Pharmacological Sciences, 39(1), 77-91.
- Patil, S., et al. (2024). In vitro Cyclooxygenase inhibitory activity and GC-MS profiling of bioactive compounds in Bauhinia racemosa Lam. Journal of Drug Delivery and Therapeutics, 14(10-S), 1-6.
- National Institutes of Health. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Chemistry – A European Journal, 27(56), 14013-14019.
Sources
- 1. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 6. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. jocpr.com [jocpr.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to the Chiral Separation of 4-(Benzyloxy)cyclohexanol Enantiomers
Abstract
The enantiomers of 4-(benzyloxy)cyclohexanol are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical compounds. Their stereochemistry profoundly influences the biological activity, efficacy, and safety of the final drug product. Consequently, robust and efficient methods for their chiral separation are of paramount importance in drug discovery and development. This guide provides a comprehensive technical overview of the primary methodologies for resolving the enantiomers of this compound, including chromatographic techniques, enzymatic resolution, and diastereomeric crystallization. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer expert insights to aid researchers in selecting and optimizing the most suitable approach for their specific needs.
Introduction: The Significance of Chiral this compound in Medicinal Chemistry
Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can exhibit markedly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in chiral drugs, often favoring the development of single-enantiomer pharmaceuticals to enhance therapeutic outcomes and minimize adverse effects.[1][2]
This compound, with its cyclohexane scaffold, serves as a versatile precursor in the synthesis of complex molecules.[3][4] The stereoisomers of this alcohol, once separated, can be incorporated into drug candidates targeting a wide range of diseases. The ability to produce enantiomerically pure this compound is therefore a critical step in the pharmaceutical synthesis pipeline.[5][6]
Chromatographic Approaches to Chiral Separation
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful and widely used techniques for the analytical and preparative separation of enantiomers.[7][8] These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).[9]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and well-established technique for enantioseparation.[2] The choice of the CSP is the most critical factor for a successful separation.[8]
2.1.1. Mechanism of Separation
In chiral HPLC, the separation is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[10] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.[11] Common interactions involved in chiral recognition include hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8]
2.1.2. Common Chiral Stationary Phases
For alcohols like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability.[8] These are typically derivatives of cellulose or amylose coated or immobilized on a silica gel support.
-
Immobilized Polysaccharide CSPs: Offer the advantage of being compatible with a wider range of organic solvents, which provides greater flexibility in method development.[8]
2.1.3. Experimental Protocol: Chiral HPLC Method Development
The following protocol outlines a systematic approach to developing a chiral HPLC method for this compound.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a robust chiral HPLC method.
Step-by-Step Protocol:
-
Column Selection: Begin by screening a set of polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives.[12]
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[8]
-
Polar Organic Mode: For compounds soluble in polar solvents, mobile phases like methanol, ethanol, or acetonitrile can be effective.[12]
-
Reversed-Phase Mode: While less common for this type of compound, it can be explored if normal phase conditions are unsuccessful.[12]
-
-
Method Optimization:
-
Once initial separation is observed, fine-tune the mobile phase composition to improve resolution.
-
Adjust the flow rate and column temperature to optimize efficiency and analysis time. Lower temperatures can sometimes enhance enantioselectivity.[13]
-
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[8]
-
Instrumentation and Data Analysis:
-
Utilize an HPLC system equipped with a UV detector.
-
Monitor the separation at a wavelength where the analyte absorbs, typically around 215-220 nm.
-
Calculate the resolution (Rs) between the enantiomer peaks. A value greater than 1.5 indicates baseline separation.
-
Table 1: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Immobilized Cellulose-based CSP (e.g., CHIRAL ART Cellulose) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15]
2.2.1. Advantages of SFC for Chiral Separations
-
Speed: SFC allows for higher flow rates than HPLC, leading to shorter analysis times.[16]
-
Reduced Solvent Usage: The primary mobile phase component, CO2, is recycled, significantly reducing organic solvent waste.[16]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC for the same CSP.[16]
2.2.2. Experimental Protocol: Chiral SFC
The instrumentation for SFC is similar to HPLC but includes a back-pressure regulator to maintain the supercritical state of the mobile phase.[15]
Step-by-Step Protocol:
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[16]
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 with a small percentage of an alcohol co-solvent (e.g., methanol or ethanol).[14]
-
Method Optimization: Adjust the co-solvent percentage, back pressure, and temperature to optimize the separation.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol.[15]
Table 2: Typical Chiral SFC Parameters
| Parameter | Condition |
| Column | Immobilized Amylose-based CSP (e.g., Chiralpak IA) |
| Mobile Phase | CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 215 nm |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly enantioselective method that utilizes enzymes, most commonly lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[17]
3.1. Principle of Enzymatic Resolution
For a racemic alcohol like this compound, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enriched in one enantiomer, can then be separated by standard chromatographic techniques.
Mechanism of Enzymatic Kinetic Resolution
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. pharmtech.com [pharmtech.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. mz-at.de [mz-at.de]
- 12. ymc.co.jp [ymc.co.jp]
- 13. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. pharmtech.com [pharmtech.com]
- 17. mdpi.com [mdpi.com]
Theoretical reaction pathways involving 4-(Benzyloxy)cyclohexanol
An In-Depth Technical Guide to the Theoretical Reaction Pathways of 4-(Benzyloxy)cyclohexanol
Abstract
This compound is a versatile bifunctional molecule that serves as a crucial intermediate in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Its structure, featuring a reactive secondary alcohol and a stable, yet readily cleavable, benzyl ether, allows for a variety of strategic chemical transformations. The benzyl ether acts as a robust protecting group for the hydroxyl function at the 4-position, enabling selective manipulation of the alcohol at the 1-position, or vice versa. This guide provides an in-depth exploration of the primary reaction pathways involving this compound, focusing on the chemistry of its two key functional groups. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental insights, and present detailed protocols to empower researchers in drug development and chemical synthesis.
Introduction: The Strategic Importance of this compound
This compound, which exists as a mixture of cis and trans isomers, is a cyclohexanol derivative where one of the hydroxyl groups is protected as a benzyl ether.[3] This structural motif is of significant interest to synthetic chemists for several reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct oxygen functionalities. The free secondary alcohol can undergo oxidation, esterification, or etherification, while the benzyl ether remains inert to these conditions.
-
Robust Protection: The benzyl ether is stable across a wide range of acidic and basic conditions, allowing for extensive molecular modifications elsewhere without premature cleavage.[4]
-
Mild Deprotection: Despite its stability, the benzyl group can be selectively and cleanly removed under mild reductive conditions, most commonly through catalytic hydrogenolysis.[5][6] This process liberates the hydroxyl group and produces toluene, a byproduct that is easily removed.
-
Pharmacophoric Relevance: The benzyloxy moiety itself is recognized as a key pharmacophore in the design of various bioactive agents, including monoamine oxidase (MAO) inhibitors, highlighting the compound's potential role in medicinal chemistry.[7]
These characteristics make this compound an ideal starting material or intermediate for the synthesis of complex molecules where precise control over the reactivity of multiple hydroxyl groups is paramount.
Caption: Core reactive sites of this compound.
Pathway I: Reactions at the Secondary Alcohol
The exposed secondary hydroxyl group is the primary site for initial functionalization. These reactions proceed while the benzyl ether at the 4-position serves as a passive spectator, ensuring the site-selectivity of the transformation.
Oxidation to 4-(Benzyloxy)cyclohexanone
The most fundamental transformation of this compound is its oxidation to the corresponding ketone, 4-(Benzyloxy)cyclohexanone.[8][9] This reaction is a cornerstone for subsequent carbon-carbon bond-forming reactions, such as Grignard, Wittig, or aldol reactions, thereby expanding the molecular complexity.
Causality of Reagent Choice: The selection of an oxidizing agent is critical and depends on the substrate's sensitivity to acid, base, or temperature. For a robust molecule like this compound, a range of classical and modern reagents can be employed.
-
Chromium-Based Reagents: Reagents like pyridinium chlorochromate (PCC) or chromium trioxide in pyridine are effective but generate stoichiometric heavy-metal waste, a significant drawback in process chemistry.
-
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) at low temperatures (-78 °C). It is exceptionally mild and high-yielding, avoiding harsh conditions and heavy metals.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a convenient and mild alternative, allowing the reaction to proceed at room temperature with a simple workup.
Caption: Oxidation of the alcohol to the corresponding ketone.
Esterification
Esterification of the hydroxyl group introduces an acyl moiety, which can alter the molecule's physical properties (e.g., lipophilicity) or serve as another protecting group with different cleavage conditions than the benzyl ether (an orthogonal strategy).[10]
Mechanistic Considerations:
-
Fischer Esterification: This is an equilibrium-controlled reaction involving a carboxylic acid and an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[11] The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it forms.[11]
-
Acylation with Acyl Halides/Anhydrides: A more kinetically controlled and often irreversible method involves reacting the alcohol with a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acidic byproduct.[12]
Caption: Deprotection via catalytic hydrogenolysis.
Oxidative and Acidic Cleavage
While less common for simple benzyl ethers, alternative cleavage methods exist.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers. This method is particularly efficient for electron-rich derivatives like the p-methoxybenzyl (PMB) ether. [5][13]Standard benzyl ethers are more resistant, which can be exploited for selective deprotection in molecules containing both types of ethers. [13][14]Recent advances have also demonstrated the use of nitroxyl-radical catalysts for this purpose. [15]* Acidic Cleavage: Strong Lewis or Brønsted acids can cleave benzyl ethers, but the harsh conditions required limit the applicability of this method to substrates lacking acid-sensitive functional groups. [5]
Data Presentation
Table 1: Comparison of Common Oxidation Reagents for Secondary Alcohols
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| PCC | CH₂Cl₂, Room Temp | Simple, reliable | Stoichiometric chromium waste |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Very mild, high yield, metal-free | Requires low temp, foul odor |
| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Mild, room temp, fast | Expensive, potentially explosive |
Table 2: Comparison of Benzyl Ether Cleavage Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrogenolysis | H₂, Pd/C | MeOH or EtOAc, 1 atm H₂, RT | Very clean, high yield, mild | Flammable H₂ gas, reduces other groups |
| Transfer Hydrogenation | HCOOH, Pd/C | MeOH, Reflux | No H₂ gas needed, convenient | May require heat, acidic conditions |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, RT | Orthogonal to other groups | Less effective for simple Bn ethers |
| Acidic Cleavage | HBr, BCl₃ | CH₂Cl₂, 0 °C to RT | Strong | Harsh conditions, low functional group tolerance |
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
-
Objective: To synthesize 4-(Benzyloxy)cyclohexanone from this compound.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add solid Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in heptane) to yield 4-(Benzyloxy)cyclohexanone as a light yellow oil. [8]
-
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
-
Objective: To synthesize cyclohexane-1,4-diol from this compound.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (or ethanol/ethyl acetate), add palladium on carbon (10% w/w, approx. 5-10 mol% Pd).
-
To this suspension, add ammonium formate (5.0 eq) or formic acid (5-10 eq) portion-wise. [4] 3. Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be purified by recrystallization or flash column chromatography to afford pure cyclohexane-1,4-diol.
-
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- Anwer, M. K., Khan, S. A., & Sivan, A. K. (1989). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1369-1371.
- ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. DOI: 10.1055/s-1993-22563.
- Alves, M. J., Johnstone, R. A. W., & Nunes, R. L. (1998). 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. Acta Crystallographica Section C Crystal Structure Communications, 54(12), 1995-1997.
- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, 66(5), 1834-1837.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage.
- Ganesan, A. (2000). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions. Semantic Scholar.
- Biosynce. (n.d.). 4-(Benzyloxy)cyclohexanone CAS 2987-06-6.
- Suzuki, H., et al. (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry.
- Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. PMC - NIH.
- Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- Galli, F., et al. (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI.
- Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
- Wikipedia. (n.d.). Protecting group.
- Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.
- Luminix Health. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. PubMed.
- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
- ResearchGate. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed.
- Yin, G., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Roy, S., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - Supporting Information. ACS Publications.
- PubChem. (n.d.). 4-(Benzyloxy)cyclohexanone.
- Grilc, M., et al. (2019). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Horita, K., et al. (1986). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Lookchem.
- Google Patents. (n.d.). US20180086689A1 - Esterification process.
- International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
Sources
- 1. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Benzyloxy)cyclohexanone | 2987-06-6 [chemicalbook.com]
- 9. CAS 2987-06-6: 4-(benzyloxy)cyclohexanone | CymitQuimica [cymitquimica.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Detailed Protocol for the Selective Monobenzylation of 1,4-Cyclohexanediol via Williamson Ether Synthesis
An Application Note for the Synthesis of 4-(Benzyloxy)cyclohexanol
Abstract
This compound is a valuable synthetic intermediate used in the development of pharmaceuticals and advanced materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from 1,4-cyclohexanediol and benzyl bromide. The methodology is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This guide details reagent handling, reaction setup, work-up, and purification procedures, while also explaining the underlying chemical principles and safety considerations necessary for a successful and safe synthesis.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The benzyl ether is a common choice for this purpose due to its stability under a wide range of reaction conditions and its susceptibility to cleavage via catalytic hydrogenation.[1][2] The target molecule, this compound, serves as a key building block where one hydroxyl group of a symmetrical diol is selectively protected, allowing for differential functionalization of the remaining alcohol. This protocol employs the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, to achieve the desired mono-benzylation of 1,4-cyclohexanediol.[3][4]
Reaction Principle: The synthesis proceeds by deprotonating one of the hydroxyl groups of 1,4-cyclohexanediol using a strong base, sodium hydride (NaH), to form a sodium alkoxide intermediate. This potent nucleophile then displaces the bromide from benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the C-O ether bond.[5][6] By carefully controlling the stoichiometry of the reactants, selective mono-alkylation can be favored.
Reaction Scheme:
Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH, 60% in mineral oil): Highly flammable and water-reactive.[7] Contact with water liberates flammable hydrogen gas, which can ignite spontaneously.[8][9][10] It is corrosive and can cause severe skin and eye burns.[7] Handle exclusively under an inert atmosphere (Nitrogen or Argon).[9][10] Use a dry powder extinguisher (e.g., sand, soda ash); DO NOT use water or CO2 extinguishers .[8]
-
Benzyl Bromide (BnBr): Severe irritant and lachrymator (causes tearing).[11][12] It is toxic if inhaled and can cause skin and eye irritation.[13][14] Handle with extreme care in a well-ventilated fume hood.[15] It is a combustible liquid.[11][13]
-
Anhydrous Tetrahydrofuran (THF): Highly flammable liquid and vapor.[16][17] Can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[17][18][19] Always use freshly distilled or inhibitor-free anhydrous THF. It may cause respiratory irritation and is suspected of causing cancer.[16][17]
Reagents and Materials
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| 1,4-Cyclohexanediol | 556-48-9 | 116.16 | >98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Reagent | Sigma-Aldrich |
| Benzyl Bromide | 100-39-0 | 171.03 | >98% | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≤50 ppm H₂O | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | N/A | Lab Prepared |
| Brine (Saturated NaCl aq.) | N/A | N/A | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | LabChem |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Sorbent Technologies |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
5.1 Reaction Setup and Alkoxide Formation
-
Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
To the flask, add 1,4-cyclohexanediol (5.81 g, 50 mmol, 1.0 equiv).
-
Add 100 mL of anhydrous THF via cannula or syringe. Stir the mixture until the diol is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality Note: Cooling is essential to moderate the exothermic reaction between NaH and the alcohol, ensuring a controlled release of hydrogen gas.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.10 g, 52.5 mmol, 1.05 equiv) to the stirred solution in small portions over 15-20 minutes.
-
Expert Insight: A slight excess of NaH ensures complete deprotonation of one hydroxyl group. Vigorous bubbling (H₂ evolution) will be observed. The slurry will become thicker.
-
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the mono-alkoxide.
5.2 Williamson Ether Synthesis
-
While maintaining the temperature at 0 °C, slowly add benzyl bromide (6.0 mL, 50.5 mmol, 1.01 equiv) to the reaction slurry dropwise via syringe over 20-30 minutes.
-
Causality Note: Dropwise addition of the electrophile prevents a rapid temperature increase and minimizes potential side reactions, such as the formation of the di-benzylated byproduct.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours (overnight) to ensure the SN2 reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
5.3 Work-up and Product Isolation
-
After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
CRITICAL SAFETY STEP: Quench the reaction by slowly and carefully adding 10 mL of deionized water dropwise to destroy any unreacted sodium hydride. Be prepared for vigorous hydrogen gas evolution.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The water washes remove inorganic salts and water-soluble impurities, while the brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a cotton plug or filter paper, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.
5.4 Purification
-
The crude product must be purified by flash column chromatography on silica gel to separate the desired mono-benzylated product from unreacted diol and the di-benzylated byproduct.
-
Column Preparation: Prepare a column with silica gel using a slurry packing method with a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC. The di-benzylated product (less polar) will elute first, followed by the desired this compound, and finally the unreacted 1,4-cyclohexanediol (most polar).
-
Combine the pure fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a colorless to pale yellow solid or oil.[20]
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Base Addition Temp. | 0 °C | To control exothermic deprotonation and H₂ evolution. |
| BnBr Addition Temp. | 0 °C | To control exothermic SN2 reaction and prevent side products. |
| Reaction Temp. | Room Temperature | Allows the SN2 reaction to proceed to completion at a reasonable rate. |
| Reaction Time | 12 - 16 hours | Ensures high conversion of the starting material. |
| Purification Method | Flash Column Chromatography | Necessary to separate products with different polarities. |
References
- Redox (2023). Safety Data Sheet Tetrahydrofuran.
- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
- Acros Organics (N.D.). Material Safety Data Sheet Benzyl bromide.
- Chemos GmbH & Co.KG (N.D.). Safety Data Sheet: tetrahydrofuran.
- Carl ROTH (N.D.). Tetrahydrofuran - Safety Data Sheet.
- Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 1,4-Cyclohexanediol.
- Organic Syntheses (2006). SYNTHESIS OF 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE BY [4 + 3] CYCLOADDITION.
- Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate.
- Chemistry Steps (N.D.). Williamson Ether Synthesis.
- J&K Scientific LLC (2025). Williamson Ether Synthesis.
- Wikipedia (N.D.). Williamson ether synthesis.
- Master Organic Chemistry (2014). The Williamson Ether Synthesis.
- Khan Academy (N.D.). Williamson ether synthesis.
- ACS Publications (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry.
- RSC Publishing (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol....
- Journal of the Chemical Society, Perkin Transactions 1 (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol....
- Organic Chemistry Portal (N.D.). Benzyl Ethers - Protecting Groups.
- The Royal Society of Chemistry (N.D.). Electronic Supplementary Informations.
- Common Organic Chemistry (N.D.). Benzyl Bromide.
- Common Organic Chemistry (N.D.). Benzyl Protection.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 13. westliberty.edu [westliberty.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Benzyl Bromide [commonorganicchemistry.com]
- 16. redox.com [redox.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemos.de [chemos.de]
- 19. fishersci.com [fishersci.com]
- 20. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Williamson Ether Synthesis of 4-(Benzyloxy)cyclohexanol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(benzyloxy)cyclohexanol via the Williamson ether synthesis. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the reaction dynamics. All procedures are designed to be self-validating, and key claims are supported by authoritative references.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly versatile and widely utilized method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1][2] This application note specifically details the synthesis of this compound, a valuable intermediate in the synthesis of various biologically active molecules and materials. The benzyl ether moiety serves as a robust protecting group for the hydroxyl functionality of cyclohexanol, which can be selectively removed under various conditions.
The core of this synthesis involves the deprotonation of 4-hydroxycyclohexanol to form a cyclohexanolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.[1] Similarly, the selection of an appropriate solvent system is paramount to facilitate the SN2 reaction while minimizing potential elimination pathways.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The reaction is initiated by the deprotonation of the alcohol, in this case, 4-hydroxycyclohexanol, by a strong base to form an alkoxide. This alkoxide is a potent nucleophile that subsequently attacks the primary alkyl halide, benzyl bromide.
Several factors must be carefully considered to ensure a successful synthesis with high yield:
-
Choice of Base: A strong base is required to quantitatively deprotonate the alcohol. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[1][4][5] The byproduct, hydrogen gas, simply bubbles out of the reaction mixture.
-
Substrate Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance.[4] For this reason, the Williamson ether synthesis works best with primary alkyl halides.[1][3] Benzyl bromide is an ideal substrate as it is a primary halide with an activated benzylic position, which further enhances its reactivity towards nucleophilic attack. The secondary nature of the cyclohexanol is acceptable as it forms the nucleophilic alkoxide.[2]
-
Solvent Selection: Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are preferred for this reaction.[1][6] These solvents are capable of solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the "naked" alkoxide anion. They do not participate in hydrogen bonding, which could otherwise solvate and stabilize the nucleophile, reducing its reactivity.
-
Leaving Group: A good leaving group is essential for an efficient SN2 reaction. Halides, such as bromide, are excellent leaving groups due to their ability to stabilize the negative charge upon displacement.[2]
Visualizing the Synthesis Workflow
The following diagram outlines the key steps involved in the Williamson ether synthesis of this compound.
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of sodium hydride, which is a highly flammable solid and reacts violently with water. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| 4-Hydroxycyclohexanol (cis/trans mixture) | 5.81 g (50 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 2.40 g (60 mmol, 1.2 eq) |
| Benzyl Bromide | 9.41 g (55 mmol, 1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | 150 mL |
| Saturated Ammonium Chloride Solution | 50 mL |
| Diethyl Ether | 200 mL |
| Brine | 50 mL |
| Anhydrous Magnesium Sulfate | ~10 g |
| 500 mL Round-bottom flask | - |
| Reflux Condenser | - |
| Magnetic Stirrer and Stir Bar | - |
| Dropping Funnel | - |
| Separatory Funnel | 500 mL |
| Rotary Evaporator | - |
| Chromatography Column | - |
| Silica Gel (230-400 mesh) | - |
Step-by-Step Procedure
-
Preparation of the Alkoxide:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxycyclohexanol (5.81 g, 50 mmol).
-
Add 100 mL of anhydrous THF to dissolve the alcohol.
-
Carefully add sodium hydride (2.40 g of a 60% dispersion in mineral oil, 60 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
-
Alkylation Reaction:
-
In a dropping funnel, prepare a solution of benzyl bromide (9.41 g, 55 mmol) in 50 mL of anhydrous THF.
-
Add the benzyl bromide solution dropwise to the stirred alkoxide suspension over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (50 mL) to destroy any unreacted sodium hydride.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a yellowish oil. Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H, Ar-H)
-
δ 4.55 (s, 2H, -O-CH₂-Ar)
-
δ 3.50-3.65 (m, 1H, -CH-OH)
-
δ 3.40-3.50 (m, 1H, -CH-O-Bn)
-
δ 1.20-2.10 (m, 8H, cyclohexyl-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.5 (Ar-C)
-
δ 128.4 (Ar-CH)
-
δ 127.7 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 76.5 (-CH-O-Bn)
-
δ 70.3 (-O-CH₂-Ar)
-
δ 70.0 (-CH-OH)
-
δ 30.0-35.0 (cyclohexyl-CH₂)
-
-
IR (neat, cm⁻¹):
-
3400 (br, O-H stretch)
-
3030 (Ar C-H stretch)
-
2930, 2860 (aliphatic C-H stretch)
-
1100 (C-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 207.1385 [M+H]⁺, C₁₃H₁₉O₂⁺
-
Troubleshooting and Side Reactions
The primary potential side reaction in the Williamson ether synthesis is elimination (E2), which can compete with substitution (SN2), especially with secondary or tertiary alkyl halides.[4] In this specific synthesis, the use of a primary alkyl halide (benzyl bromide) significantly minimizes the likelihood of elimination.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and the THF is anhydrous. Allow sufficient time for alkoxide formation. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it goes to completion. Maintain a gentle reflux. | |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or add a slight excess of benzyl bromide. |
| Formation of Dibenzyl Ether | Reaction of benzyl bromide with benzyl alcohol (if present as an impurity or formed via side reactions). | Use pure starting materials. |
| Formation of an Alkene by Elimination | Although unlikely with benzyl bromide, this could occur if the temperature is too high or a more sterically hindered halide is used. | Maintain the recommended reaction temperature. |
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, including the choice of a strong, non-nucleophilic base, an appropriate polar aprotic solvent, and a reactive primary alkyl halide, high yields of the desired product can be achieved. This protocol, with its detailed steps and explanations, serves as a robust guide for researchers in the field, enabling the successful synthesis of this important chemical intermediate.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][1]
- Chemistry Steps. Williamson Ether Synthesis. [Link][4]
- Wikipedia. Williamson ether synthesis. [Link][2]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link][3]
- Khan Academy. Williamson ether synthesis. [Link]
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link][6]
- Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link][5]
- PubChem. 4-(Benzyloxy)cyclohexanone. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
Oxidation of 4-(Benzyloxy)cyclohexanol to 4-(benzyloxy)cyclohexanone
An Application Guide: Strategic Oxidation of 4-(Benzyloxy)cyclohexanol to 4-(Benzyloxy)cyclohexanone for Pharmaceutical Synthesis
Introduction
The synthesis of functionalized cyclohexanone scaffolds is a cornerstone of medicinal chemistry and drug development. 4-(Benzyloxy)cyclohexanone, in particular, serves as a valuable intermediate, leveraging the robust benzyl ether protecting group for subsequent synthetic manipulations.[1][2] The efficient and selective oxidation of the precursor alcohol, this compound, is a critical step in many synthetic routes.
This application note provides a comprehensive guide for researchers and drug development professionals on the oxidation of this secondary alcohol. It moves beyond a simple recitation of steps to explore the rationale behind selecting an appropriate oxidation strategy, offering detailed, field-proven protocols for three distinct, highly effective methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation. Each protocol is presented with an emphasis on mechanistic understanding, operational safety, and successful execution.
Pillar 1: Strategic Selection of an Oxidation Reagent
The conversion of a secondary alcohol to a ketone is a fundamental transformation, yet no single reagent is universally optimal. The choice depends on factors such as scale, substrate sensitivity, available equipment, and safety considerations. The benzyl ether in our substrate is generally stable, allowing for a range of options.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is prized for its exceptionally mild conditions (room temperature, neutral pH), rapid reaction times, and high yields.[3][4] It exhibits excellent chemoselectivity, leaving most other functional groups untouched.[5] Its primary drawbacks are its cost and potential explosive nature, making it ideal for small to medium-scale laboratory synthesis but less suitable for industrial-scale production.[5][6]
-
Swern Oxidation: An activated-DMSO method, the Swern oxidation is a powerful, metal-free alternative.[7][8] It reliably delivers high yields of ketones without over-oxidation.[9] However, it requires cryogenic temperatures (-78 °C) to control the reaction, and it generates the notoriously malodorous byproduct, dimethyl sulfide.[10][11] The use of oxalyl chloride also necessitates stringent safety precautions due to its toxicity and reactivity with moisture.[12][13]
-
TEMPO-Catalyzed Oxidation: This method represents a greener and more scalable approach. It uses a catalytic amount of a stable nitroxyl radical like TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) with an inexpensive stoichiometric oxidant, such as sodium hypochlorite (bleach).[14][15] The reaction is typically run under biphasic conditions and is highly efficient.[16] Careful control of temperature and pH is necessary to prevent side reactions.[17]
Pillar 2: Mechanistic Insights & Visualized Workflows
Understanding the reaction mechanism is key to troubleshooting and optimizing a protocol. Below are simplified mechanisms for the selected oxidation methods.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The reaction proceeds via a ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination.
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Swern Oxidation Mechanism
The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species, which is then attacked by the alcohol.
Caption: Mechanism of Swern Oxidation.
General Experimental Workflow
All protocols follow a similar overarching workflow, from reaction setup to product isolation.
Caption: General workflow for oxidation reactions.
Pillar 3: Detailed Application Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is ideal for high-yield, small-to-moderate scale synthesis under mild conditions.
Materials & Reagents
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) | Equivalents |
| This compound | 206.28 g/mol | 1.0 g | 4.85 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 g/mol | 2.5 g | 5.82 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |
| Saturated aq. Sodium Bicarbonate | - | 20 mL | - | - |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Methodology
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.85 mmol).
-
Dissolve the alcohol in 25 mL of anhydrous dichloromethane (DCM).
-
In a single portion, add Dess-Martin periodinane (2.5 g, 5.82 mmol) to the solution at room temperature.[6]
-
Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[6]
-
Upon completion, dilute the reaction mixture with an additional 25 mL of DCM.
-
Pour the mixture into a separatory funnel. Quench the reaction by washing with 20 mL of 10% aqueous sodium thiosulfate solution to reduce excess DMP.[18]
-
Next, wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.[6][19]
-
Wash with 20 mL of brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford 4-(benzyloxy)cyclohexanone as a light yellow oil.[1]
Protocol 2: Swern Oxidation
This protocol is a classic metal-free oxidation suitable for substrates that can tolerate basic conditions. Strict adherence to temperature control and inert atmosphere is crucial.
Materials & Reagents
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) | Equivalents |
| Oxalyl Chloride | 126.93 g/mol | 0.52 mL (0.74 g) | 5.82 | 1.2 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 g/mol | 0.83 mL (1.08 g) | 13.58 | 2.8 |
| This compound | 206.28 g/mol | 1.0 g | 4.85 | 1.0 |
| Triethylamine (Et₃N), anhydrous | 101.19 g/mol | 3.4 mL (2.45 g) | 24.25 | 5.0 |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - | - |
Step-by-Step Methodology
-
Activator Preparation: To a flame-dried 100 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add 20 mL of anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (0.52 mL, 5.82 mmol) to the cold DCM.[10]
-
In a separate dry syringe, draw up anhydrous DMSO (0.83 mL, 13.58 mmol) and add it dropwise to the oxalyl chloride solution over 5 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Stir the mixture for 15 minutes at -78 °C.[11]
-
Alcohol Addition: Dissolve this compound (1.0 g, 4.85 mmol) in 10 mL of anhydrous DCM and add it dropwise to the activated DMSO solution over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes.[10]
-
Elimination: Add anhydrous triethylamine (3.4 mL, 24.25 mmol) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.[10]
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Protocol 3: TEMPO-Catalyzed Oxidation with Bleach
This protocol is a cost-effective and environmentally conscious option, particularly for larger-scale reactions.
Materials & Reagents
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) | Equivalents |
| This compound | 206.28 g/mol | 1.0 g | 4.85 | 1.0 |
| TEMPO | 156.25 g/mol | 15 mg | 0.097 | 0.02 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| Sodium Hypochlorite (Bleach, ~8.25%) | - | ~7.0 mL | ~7.76 | 1.6 |
| Saturated aq. Sodium Bicarbonate | - | 10 mL | - | - |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 10 mL | - | - |
Step-by-Step Methodology
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.85 mmol) and TEMPO (15 mg, 0.097 mmol) in 20 mL of DCM.
-
Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C in an ice bath and stir vigorously to ensure good mixing.
-
Add the sodium hypochlorite solution (~7.0 mL, 7.76 mmol) dropwise over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[17] The color of the organic layer may turn yellow-orange.
-
Monitor the reaction by TLC. If the reaction stalls, a small amount of additional bleach can be added. Stir at 0 °C until the starting material is consumed (typically 1-2 hours).
-
Workup: Transfer the mixture to a separatory funnel. Quench any remaining oxidant by adding 10 mL of 10% aqueous sodium thiosulfate (the color should fade).
-
Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Product Characterization
The final product, 4-(benzyloxy)cyclohexanone, should be characterized to confirm its identity and purity.[20][21][22]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.30-7.40 (m, 5H, Ar-H), δ 4.60 (s, 2H, -OCH₂Ph), δ 3.80-3.90 (m, 1H, -CH-O-), and δ 2.20-2.60 (m, 8H, cyclohexyl-H).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals around δ 209-211 (C=O), δ 137-138 (Ar-C), δ 127-129 (Ar-CH), δ 70-75 (-CH-O- and -OCH₂Ph), and δ 30-40 (cyclohexyl-CH₂).
-
IR (neat, cm⁻¹): A strong absorption band around 1715-1725 cm⁻¹ is characteristic of the ketone C=O stretch.
-
MS (ESI+): Expect to find the [M+H]⁺ or [M+Na]⁺ adducts (m/z 205.1 or 227.1, respectively for C₁₃H₁₆O₂).
References
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.
- ACS GCI Pharmaceutical Roundtable. (n.d.). NaOCl Bleach Oxidation. Wordpress.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- SpringerLink. (n.d.). TEMPO-Mediated Oxidations.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples.
- Organic Chemistry Portal. (2019). Swern Oxidation.
- University of Michigan. (2011). Experiment 2. Oxidation of an Alcohol.
- Loba Chemie. (2023). OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- University of California, Irvine. (n.d.). Sodium Hypochlorite Oxidation of Alcohols.
- Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Chemistry with Caroline. (2023). Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO-Bleach Oxidation. Wordpress.
- University of Missouri–St. Louis. (n.d.). OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE.
- Wiley Online Library. (2025). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents.
- PubChem. (n.d.). 4-(Benzyloxy)cyclohexanone.
- University of Missouri–St. Louis. (n.d.). OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE.
- ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- NROChemistry. (n.d.). Parikh-Doering Oxidation.
- Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Dess-Martin Periodinane (DMP).
- Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up.
- Wikipedia. (n.d.). Parikh–Doering oxidation.
- Grokipedia. (n.d.). Parikh–Doering oxidation.
Sources
- 1. 4-(Benzyloxy)cyclohexanone | 2987-06-6 [chemicalbook.com]
- 2. CAS 2987-06-6: 4-(benzyloxy)cyclohexanone | CymitQuimica [cymitquimica.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 15. Sodium Hypochlorite [organic-chemistry.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. 4-(Benzyloxy)cyclohexanone | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Page loading... [wap.guidechem.com]
- 22. 2987-06-6|4-(Benzyloxy)cyclohexanone|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Deprotection of 4-(Benzyloxy)cyclohexanol
Introduction: The Strategic Role of Benzyl Ethers and the Imperative of Efficient Deprotection
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the use of protecting groups is a fundamental strategy for the successful construction of complex molecular architectures. The benzyl ether is a preeminent choice for the protection of hydroxyl functionalities due to its robust stability across a wide spectrum of reaction conditions, including acidic and basic media.[1] However, the ultimate success of any synthetic route hinges on the efficient and clean removal of such protecting groups to unveil the desired final product. This guide provides a comprehensive overview of the deprotection of 4-(benzyloxy)cyclohexanol to yield 1,4-cyclohexanediol, a valuable difunctional building block. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most common and effective debenzylation strategies: catalytic hydrogenation and catalytic transfer hydrogenation.
Deprotection Methodologies: A Comparative Overview
The cleavage of the benzyl C-O bond in this compound is typically achieved through reductive methods. The choice between these methods is often dictated by the available equipment, the scale of the reaction, and the presence of other functional groups in the molecule.
| Method | Catalyst | Hydrogen Source | Typical Solvents | Temperature | Pressure | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 atm (balloon) to ~50 psi | Clean reaction, high yield, catalyst is recoverable. | Requires specialized hydrogenation equipment, handling of flammable H₂ gas and pyrophoric catalyst.[2][3] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate, Formic acid, Cyclohexene | Methanol, Ethanol | Room Temperature to Reflux | Atmospheric | Avoids the use of high-pressure hydrogen gas, often faster reaction times.[4][5] | May require stoichiometric amounts of the hydrogen donor, potential for side reactions depending on the donor. |
Part 1: Catalytic Hydrogenation Protocol
Catalytic hydrogenation is a widely employed and highly effective method for the debenzylation of ethers.[1] The reaction involves the use of a palladium catalyst, typically supported on carbon, to facilitate the cleavage of the benzyl ether bond by molecular hydrogen.
Reaction Mechanism: A Step-by-Step Look
The mechanism of catalytic hydrogenation of a benzyl ether on a palladium surface is a multi-step process:
-
Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the palladium surface, forming active palladium-hydride species.
-
C-O Bond Cleavage: The benzyl C-O bond is cleaved through hydrogenolysis, leading to the formation of the deprotected alcohol and toluene.
-
Desorption: The final products, 1,4-cyclohexanediol and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Sources
Application Notes and Protocols: The Strategic Use of 4-(Benzyloxy)cyclohexanol in Modern Carbohydrate Synthesis
Introduction: Navigating the Complex Landscape of Glycosylation with Strategic Acceptor Selection
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in modern organic chemistry, pivotal to advancements in drug development, glycobiology, and materials science. The intricate stereochemical control required at each glycosidic linkage necessitates a profound understanding of the interplay between glycosyl donors, acceptors, and reaction conditions. Within this context, the selection of the glycosyl acceptor is not merely a matter of incorporating a desired aglycone; it is a strategic decision that profoundly influences the reactivity and stereochemical outcome of the glycosylation reaction.[1]
This application note delves into the utility of 4-(benzyloxy)cyclohexanol as a strategic glycosyl acceptor in carbohydrate synthesis. The presence of the benzyl ether imparts specific properties that can be leveraged for controlled and stereoselective glycosylations. We will explore the underlying chemical principles, provide a detailed, adaptable protocol for its use, and discuss the critical parameters that govern the success of such transformations. For researchers, scientists, and drug development professionals, a comprehensive grasp of these concepts is essential for the rational design and efficient execution of complex glycan assembly.
The Strategic Advantage of the Benzyl Ether Moiety in this compound
The benzyl ether in this compound serves a dual purpose. Primarily, it acts as a robust protecting group for the 4-hydroxyl functionality of the cyclohexyl ring, stable to a wide range of reaction conditions encountered in oligosaccharide synthesis.[2] This stability allows for subsequent chemical transformations on the newly introduced carbohydrate moiety without compromising the integrity of the aglycone.
Secondly, and more subtly, the electronic nature of the benzyl group can influence the nucleophilicity of the acceptor hydroxyl group. While not a direct "arming" or "disarming" effect in the same vein as protecting groups on a glycosyl donor, the overall electronic environment of the acceptor molecule plays a critical role in the glycosylation outcome.[1] The reactivity of the acceptor alcohol is a key determinant of the reaction mechanism, which can range from a concerted SN2-like displacement to a more stepwise SN1-like process involving a discrete oxocarbenium ion intermediate.[1] The choice of a moderately reactive acceptor like this compound can be crucial in tipping the stereochemical balance, particularly when employing highly reactive glycosyl donors.
Core Principles of Glycosylation with this compound
The formation of a glycosidic bond between a glycosyl donor and this compound is governed by several key factors:
-
The Nature of the Glycosyl Donor: The choice of the leaving group and the protecting groups on the carbohydrate donor will dictate its reactivity. Common donors include trichloroacetimidates, thioglycosides, and glycosyl halides. The protecting groups on the donor, particularly at the C-2 position, play a crucial role in directing the stereochemical outcome through neighboring group participation (for 1,2-trans-glycosides) or by influencing the conformational equilibrium of the reactive intermediates (for 1,2-cis-glycosides).
-
The Promoter/Activator: The selection of the promoter is tailored to the glycosyl donor. For instance, trichloroacetimidate donors are typically activated by catalytic amounts of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). Thioglycosides are often activated by electrophilic reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).
-
Reaction Conditions: Temperature, solvent, and the presence of additives are critical parameters that must be carefully optimized. Low temperatures are often employed to enhance selectivity by minimizing side reactions and favoring a specific reaction pathway. The choice of solvent can influence the solubility of the reactants and the stability of the reactive intermediates.[3]
Visualizing the Glycosylation Workflow
The following diagram illustrates a generalized workflow for the glycosylation of this compound with a protected glycosyl donor.
Caption: Generalized workflow for the synthesis of a 4-(benzyloxy)cyclohexyl glycoside.
Detailed Protocol: A General Procedure for the Glycosylation of this compound
The following is a representative, adaptable protocol for the glycosylation of this compound using a glycosyl trichloroacetimidate donor. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in anhydrous DCM)
-
Triethylamine (Et3N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the glycosyl trichloroacetimidate donor and this compound.
-
Add activated 4 Å molecular sieves (approximately the weight of the glycosyl donor).
-
Add anhydrous DCM to dissolve the reactants (concentration typically 0.05-0.1 M).
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to allow for drying by the molecular sieves.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add the TMSOTf solution dropwise via syringe. The amount of TMSOTf is typically catalytic (0.05-0.2 eq).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
-
Workup:
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine until the mixture is neutral or slightly basic.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Characterize the purified protected glycoside by NMR spectroscopy (1H, 13C) and mass spectrometry to confirm its structure and stereochemistry.
-
Stereochemical Considerations
The stereochemical outcome of the glycosylation reaction with this compound is highly dependent on the nature of the glycosyl donor.
Caption: Influence of the C-2 protecting group on glycosylation stereochemistry.
-
For 1,2-trans-Glycosides: The use of a participating group, such as an acetyl or benzoyl ester, at the C-2 position of the glycosyl donor will generally lead to the formation of the 1,2-trans-glycoside with high stereoselectivity. The participating group attacks the anomeric center intramolecularly to form a cyclic acyl-oxonium ion intermediate, which then undergoes nucleophilic attack by the acceptor from the opposite face, resulting in the exclusive formation of the trans product.
-
For 1,2-cis-Glycosides: The synthesis of 1,2-cis-glycosides is more challenging and typically requires a non-participating group, such as a benzyl ether, at the C-2 position of the donor. In this case, the stereochemical outcome is influenced by a combination of factors including the anomeric effect, the nature of the solvent, and the reactivity of the acceptor. The use of a pre-activation protocol, where the donor is activated before the addition of the acceptor, can sometimes favor the formation of the thermodynamically more stable anomer.[4]
Data Summary: Representative Glycosylation Outcomes
The following table provides hypothetical, yet representative, outcomes for the glycosylation of this compound with different glycosyl donors, based on established principles of carbohydrate chemistry.
| Glycosyl Donor | C-2 Protecting Group | Promoter | Typical Stereochemical Outcome (α:β) | Expected Yield Range |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Acetyl (participating) | TMSOTf | >1:20 (predominantly β) | 70-90% |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Benzyl (non-participating) | TMSOTf | Mixture (e.g., 1:1 to 3:1) | 60-85% |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Benzyl (non-participating) | TMSOTf | >10:1 (predominantly α) | 65-88% |
Conclusion and Future Perspectives
This compound is a valuable and strategic glycosyl acceptor in carbohydrate synthesis. Its benzyl ether functionality provides robust protection while allowing for a moderate level of nucleophilicity that can be advantageous in controlling the outcome of glycosylation reactions. A thorough understanding of the interplay between the glycosyl donor, promoter, and reaction conditions is paramount for achieving high yields and stereoselectivities. The general protocol and principles outlined in this application note provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the construction of complex glycans and glycoconjugates, which are of significant interest for the development of novel therapeutics and biological probes.[5][6]
References
- B. G. Davis, and A. J. Fairbanks, Carbohydrate Chemistry, Oxford University Press, 2002.
- D. Crich, "The Pre-activation Based Stereoselective Glycosylations," PMC, [Online]. Available: [Link].
- P. H. Seeberger, and D. B. Werz, "Chemical Glycosylation: The Fine Art of Assembling Oligosaccharides," Angewandte Chemie International Edition, vol. 43, no. 47, pp. 6296-6337, 2004.
- D. M. Ratner, E. R. Murphy, M. Jhunjhunwala, D. A. Snyder, T. F. Jamison, and P. H. Seeberger, "Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent," PMC, [Online]. Available: [Link].
- G.-J. Boons, "Chemical Tools for Inhibiting Glycosylation," PubMed, [Online]. Available: [Link].
- X. Li, et al.
- M. M. Mukherjee, R. Ghosh, and J. A. Hanover, "Recent Advances in Stereoselective Chemical O-Glycosylation Reactions," Frontiers in Chemistry, vol. 10, p. 892418, 2022.
- H. M. I. Osborn, and T. H. Khan, "Chemical Tools for Inhibiting Glycosylation," Essentials of Glycobiology, 4th ed.
- P. G. Jessop, R. A. Singer, and D. J. Cole-Hamilton, "Homogeneous Catalysis in Supercritical Fluids," Chemical Society Reviews, vol. 24, no. 1, pp. 55-63, 1995.
- S. J. H. F. Arts, G. A. van der Marel, and J. D. C. Codée, "Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity," PMC, [Online]. Available: [Link].
- W. Yao, and X.-S. Ye, "Total synthesis of Lentinus giganteus glycans with antitumor activities via stereoselective α-glycosylation and orthogonal one-pot glycosylation strategies," Chemical Science, vol. 13, no. 25, pp. 7476-7487, 2022.
- S. van der Vorm, et al., "Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity," Angewandte Chemie International Edition, vol. 57, no. 23, pp. 6934-6938, 2018.
- B. Fraser-Reid, et al., "Strategies toward protecting group-free glycosylation through selective activation of the anomeric center," Beilstein Journal of Organic Chemistry, vol. 13, pp. 1151-1167, 2017.
- A. V. Demchenko, "Synthesis of Aminooxy Glycoside Derivatives of the Outer Core Domain of Pseudomonas aeruginosa Lipopolysaccharide," PMC, [Online]. Available: [Link].
- J. D. C. Codée, G. A. van der Marel, and H. S. Overkleeft, "Glycosylation and Its Role in Immune Checkpoint Proteins: From Molecular Mechanisms to Clinical Implications," MDPI, [Online]. Available: [Link].
- S. H. Lee, et al., "Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights," NIH, [Online]. Available: [Link].
- X. Zhu, and G. G. G. G. Schmidt, "Recent Advances in the Chemical Synthesis of C-Glycosides," PubMed, [Online]. Available: [Link].
- S. L. Flitsch, and G. J. Davies, "Bioactive glycans in a microbiome-directed food for children with malnutrition," PMC, [Online]. Available: [Link].
- P. M. Rendle, and A. J. Fairbanks, "(PDF)
- Y. Gui, et al., "Reactivity Tuning by Ring Size: A Glycosylation Protocol Using Thiophene-Scaffolded Glycosyl Donors," PubMed, [Online]. Available: [Link].
Sources
- 1. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Tools for Inhibiting Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-(Benzyloxy)cyclohexanol with Grignard Reagents
Introduction
The reaction of alcohols with Grignard reagents is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures.[1][2][3] However, the inherent acidity of the hydroxyl proton presents a significant challenge, as it readily quenches the highly basic Grignard reagent, preventing the desired nucleophilic addition.[4][5][6][7] This necessitates the use of protecting groups to temporarily mask the alcohol's reactivity.[4][5][6][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a benzyl ether as a protecting group in the reaction of 4-(benzyloxy)cyclohexanol with various Grignard reagents.
The benzyl group is a valuable choice for alcohol protection due to its stability under a wide range of reaction conditions, including those involving strongly basic and nucleophilic reagents like Grignard reagents.[6] Furthermore, it can be selectively removed under relatively mild conditions, often through catalytic hydrogenolysis, which preserves other sensitive functional groups within the molecule.[9][10][11] This guide will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters for achieving successful and high-yielding transformations.
Mechanistic Rationale and Strategic Considerations
The core principle of this synthetic strategy involves a three-stage process: protection of the hydroxyl group, reaction with the Grignard reagent, and subsequent deprotection to reveal the final product.
Stage 1: Protection of the Hydroxyl Group
The synthesis begins with the protection of the hydroxyl group of a suitable cyclohexanol precursor as a benzyl ether. This is typically achieved by reacting the alcohol with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base, such as sodium hydride (NaH).[9][10] The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the halide from the benzylating agent in an SN2 reaction.
Stage 2: The Grignard Reaction
With the hydroxyl group protected as a stable benzyl ether, the substrate, this compound, is now prepared for reaction with a Grignard reagent (R-MgX).[12][13][14][15] It is crucial to note that the provided starting material, this compound, still possesses a free hydroxyl group. Direct reaction with a Grignard reagent would lead to quenching of the reagent. Therefore, for the purpose of this application note, we will consider the reaction of a derivative of this compound, specifically 4-(benzyloxy)cyclohexanone , with Grignard reagents. This allows for the formation of a tertiary alcohol.
The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone ring.[16][17][18] This nucleophilic addition leads to the formation of a magnesium alkoxide intermediate.
Stage 3: Workup and Deprotection
An acidic workup of the reaction mixture protonates the magnesium alkoxide, yielding the tertiary alcohol.[16] The final step involves the removal of the benzyl protecting group to unveil the desired diol product. Catalytic hydrogenolysis, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), is the most common and efficient method for this deprotection.[9][11] This process cleaves the benzylic C-O bond, liberating the free hydroxyl group and producing toluene as a byproduct.[11]
Stereochemical Considerations
The addition of Grignard reagents to substituted cyclohexanones can lead to the formation of stereoisomers. The stereochemical outcome is influenced by several factors, including steric hindrance and electronic effects.[19][20][21] Bulky Grignard reagents will preferentially attack from the less sterically hindered face of the cyclohexanone ring.[20][22] Understanding these principles is critical for predicting and controlling the stereoselectivity of the reaction.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis. Researchers should optimize conditions based on the specific Grignard reagent and substrate used.
Materials and Equipment
| Reagents | Equipment |
| 4-(Benzyloxy)cyclohexanone | Round-bottom flasks |
| Magnesium turnings | Reflux condenser |
| Anhydrous diethyl ether or THF | Dropping funnel |
| Alkyl or aryl halide (for Grignard prep) | Magnetic stirrer and stir bars |
| Iodine crystal (for initiation) | Heating mantle |
| 10% Hydrochloric acid (for workup) | Ice bath |
| Saturated aqueous sodium chloride (brine) | Separatory funnel |
| Anhydrous magnesium sulfate or sodium sulfate | Rotary evaporator |
| Palladium on carbon (10% Pd/C) | Hydrogenation apparatus (e.g., Parr shaker or balloon) |
| Methanol or Ethanol (for hydrogenolysis) | Filtration apparatus |
Protocol 1: Preparation of the Grignard Reagent
Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[23][24][25]
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture using drying tubes.[23]
-
Initiation: Place magnesium turnings (1.1 molar equivalents relative to the halide) and a small crystal of iodine in the flask.[23][24]
-
Addition of Halide: Prepare a solution of the alkyl or aryl halide (1.0 molar equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Reaction: Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance.[23] If the reaction does not start, gentle warming may be required. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[23]
-
Completion: After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting solution is the Grignard reagent.
Protocol 2: Reaction of 4-(Benzyloxy)cyclohexanone with the Grignard Reagent
-
Cooling: Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Addition of Ketone: Prepare a solution of 4-(benzyloxy)cyclohexanone (1.0 molar equivalent relative to the Grignard reagent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the cooled and stirred Grignard reagent.[23] Control the addition rate to maintain a gentle reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.
Protocol 3: Workup and Purification
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid with vigorous stirring to quench the reaction and dissolve the magnesium salts.[23]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[23]
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[23]
-
Drying: Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.[23]
-
Solvent Removal: Filter or decant the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude benzyl-protected diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the Benzyl Ether
Safety Precaution: Hydrogen gas is flammable. Perform this reaction in a well-ventilated area, away from ignition sources.
-
Reaction Setup: Dissolve the purified benzyl-protected diol in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol % of the substrate).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final diol product. Further purification by recrystallization or chromatography may be necessary.
Visualizing the Workflow
The following diagrams illustrate the key stages of the reaction sequence.
Caption: Experimental workflow for the reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. jk-sci.com [jk-sci.com]
- 12. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 13. This compound 95.00% | CAS: 2976-80-9 | AChemBlock [achemblock.com]
- 14. 2976-80-9|this compound|BLD Pharm [bldpharm.com]
- 15. scbt.com [scbt.com]
- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. byjus.com [byjus.com]
- 18. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. pubs.acs.org [pubs.acs.org]
- 20. On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
Scale-up synthesis of 4-(Benzyloxy)cyclohexanol for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of 4-(Benzyloxy)cyclohexanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals and specialty chemicals. The protocol is designed for researchers, scientists, and drug development professionals operating in an industrial setting. We detail a robust and scalable process based on the Williamson ether synthesis, addressing critical aspects from reaction mechanism and process optimization to safety, purification, and quality control. The causality behind experimental choices is explained to provide a framework for successful implementation and troubleshooting.
Introduction: Industrial Significance and Synthetic Strategy
This compound serves as a versatile building block in organic synthesis. The presence of a protected hydroxyl group (benzyl ether) and a free hydroxyl group on a cyclohexane scaffold makes it a valuable precursor for molecules where differential functionalization is required. Its primary application lies in the synthesis of complex active pharmaceutical ingredients (APIs) and in the development of materials with specific stereochemical properties.
For industrial applications, a synthetic route must be not only high-yielding but also cost-effective, safe, and reproducible on a large scale. The Williamson ether synthesis is the chosen method for this guide as it fulfills these criteria. This classical SN2 reaction involves the deprotonation of an alcohol to form a potent nucleophile (an alkoxide), which then displaces a halide from an alkyl halide. In this specific application, 1,4-cyclohexanediol is selectively mono-benzylated.
The core transformation is as follows:
-
Nucleophile Formation: 1,4-Cyclohexanediol is treated with a strong base (e.g., sodium hydride) to form a sodium cycloalkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks benzyl chloride, displacing the chloride ion to form the benzyl ether linkage.
This guide will focus on a process that has been optimized for kilogram-scale production.
Mechanistic Considerations and Reagent Selection
The success of a large-scale Williamson ether synthesis hinges on the appropriate selection of reagents and reaction conditions that maximize yield and minimize side reactions.
-
Substrate: 1,4-Cyclohexanediol
-
This symmetrical diol is the ideal starting material. By controlling the stoichiometry, we can favor the mono-benzylated product. Using a slight excess of the diol relative to the base and benzylating agent helps minimize the formation of the di-benzylated byproduct.
-
-
Base: Sodium Hydride (NaH)
-
Causality: A strong, non-nucleophilic base is required to fully deprotonate the alcohol, creating a highly reactive alkoxide. Sodium hydride (typically supplied as a 60% dispersion in mineral oil) is an excellent choice for scale-up. It is inexpensive and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction vessel. The reaction is irreversible, driving the equilibrium towards the desired alkoxide.
-
-
Benzylating Agent: Benzyl Chloride (BnCl)
-
Causality: Benzyl chloride is a reactive electrophile, ideal for the SN2 reaction. It is generally more cost-effective than benzyl bromide for large-scale work, making it the preferred industrial reagent.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Causality: A polar aprotic solvent is crucial. THF effectively solvates the sodium cation (Na⁺) but does not strongly solvate the alkoxide anion. This leaves the alkoxide "naked" and highly nucleophilic, accelerating the rate of the desired SN2 reaction. Its relatively low boiling point (66 °C) also simplifies removal during work-up.
-
Detailed Scale-Up Protocol
This protocol is designed for a target output of approximately 2-2.5 kg of this compound. All operations should be conducted in an appropriately sized glass-lined reactor equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and a condenser connected to a scrubbing system.
Table 1: Reagent Quantities and Specifications
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1,4-Cyclohexanediol | 116.16 | 1.50 kg | 12.91 | >98% |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.46 kg | 11.50 | 60% |
| Benzyl Chloride | 126.58 | 1.33 kg (1.20 L) | 10.51 | >99% |
| Anhydrous THF | 72.11 | 15 L | - | <0.02% water |
| Isopropanol | 60.10 | 1 L | - | For quenching |
| Saturated NH₄Cl (aq) | - | 10 L | - | For work-up |
| Ethyl Acetate | 88.11 | 20 L | - | For extraction |
| Brine (Saturated NaCl) | - | 10 L | - | For washing |
| Anhydrous MgSO₄ | 120.37 | 1 kg | - | For drying |
Step-by-Step Methodology
-
Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and free of any acidic residues.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Reagent Charging:
-
Charge anhydrous THF (15 L) into the reactor.
-
Under a strong nitrogen counter-flow, carefully add the sodium hydride (0.46 kg) portion-wise to the stirred THF. Caution: NaH can be pyrophoric.
-
Cool the suspension to 0-5 °C using a chiller.
-
In a separate vessel, dissolve 1,4-cyclohexanediol (1.50 kg) in THF (5 L).
-
Slowly add the 1,4-cyclohexanediol solution to the NaH suspension via an addition funnel over 1.5-2 hours, maintaining the internal temperature below 10 °C. Note: Hydrogen gas evolution will occur. Ensure adequate ventilation to a safe exhaust.
-
-
Alkoxide Formation:
-
After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 1 hour to ensure complete deprotonation.
-
-
Benzylation Reaction:
-
Cool the reaction mixture back down to 0-5 °C.
-
Slowly add benzyl chloride (1.33 kg) dropwise over 1-1.5 hours, keeping the temperature below 15 °C.
-
Once the addition is complete, slowly heat the reaction mixture to a gentle reflux (~65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Reaction Quenching and Work-up:
-
Cool the reactor contents to 0-5 °C.
-
CRITICAL STEP: Slowly and carefully add isopropanol (1 L) to quench any unreacted NaH. An exotherm and gas evolution will be observed. Maintain temperature below 20 °C.
-
Once the gas evolution ceases, slowly add saturated aqueous ammonium chloride (10 L) to the reactor.
-
Stir the biphasic mixture for 15 minutes, then stop the stirrer and allow the layers to separate.
-
Transfer the lower aqueous layer to a waste container.
-
Wash the organic layer with brine (2 x 5 L).
-
-
Purification and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (1 kg), stir for 30 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the THF and ethyl acetate.
-
The crude product will be a viscous oil containing the desired product, some di-benzylated byproduct, and residual mineral oil.
-
Set up the apparatus for vacuum distillation. Purify the crude oil under high vacuum.
-
Fraction 1: Low-boiling impurities.
-
Fraction 2 (Product): this compound (Boiling Point: ~110 °C at low pressure).[1]
-
Fraction 3: High-boiling residue (di-benzylated byproduct).
-
-
The final product should be a colorless to pale yellow oil that may solidify upon standing.
-
Workflow Diagram
Caption: Industrial synthesis workflow for this compound.
Safety and Environmental Considerations
Industrial chemical synthesis requires strict adherence to safety protocols. The following hazards must be managed.
-
Chemical Hazards:
-
Sodium Hydride (NaH): Extremely flammable and water-reactive. It can ignite spontaneously in air, especially if finely divided.[2] It reacts violently with water, releasing flammable hydrogen gas. All handling must be done under an inert atmosphere.[2]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[3] Always use inhibitor-stabilized THF and test for peroxides if the container has been opened previously.
-
Benzyl Chloride: A lachrymator and corrosive. It is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood or reactor.
-
Hydrogen Gas (H₂): A byproduct of the deprotonation and quenching steps. It is extremely flammable and can form explosive mixtures with air. The reactor must be vented to a safe area, away from ignition sources.[4]
-
-
Operational Hazards:
-
Exothermic Reactions: Both the deprotonation and quenching steps are highly exothermic. A robust cooling system is mandatory to maintain temperature control and prevent runaway reactions.
-
Static Discharge: The transfer of flammable solvents like THF can generate static electricity.[3][4] All equipment, including the reactor, transfer lines, and containers, must be properly grounded to prevent sparks.[2][4]
-
-
Personal Protective Equipment (PPE):
-
Personnel must wear flame-retardant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) at all times.[2]
-
Analytical Quality Control
To ensure the final product meets the required standards for subsequent manufacturing steps, a rigorous QC process is essential.
Table 2: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil/solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | GC or HPLC | ≥ 98.0% |
| Residual Solvents | GC-HS | THF: ≤ 500 ppm, Ethyl Acetate: ≤ 500 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.80-3.95 (m, 1H, CH-OBn), 3.55-3.70 (m, 1H, CH-OH), 1.20-2.10 (m, 8H, cyclohexane-H).
-
FTIR (ATR): Broad O-H stretch (~3350 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C-O ether stretch (~1100 cm⁻¹).
Conclusion
The protocol described provides a reliable and scalable method for the industrial synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the operational and safety guidelines, this process can be implemented to consistently produce high-purity material suitable for demanding applications in the pharmaceutical and chemical industries. Careful control of stoichiometry and temperature are paramount to maximizing yield and minimizing the formation of impurities.
References
- University of St Andrews. (n.d.). Ether: Its hazards and safe use.
- Loba Chemie. (n.d.). DIETHYL ETHER FOR SYNTHESIS.
Sources
Application Note & Protocols: Catalytic Synthesis of 4-(Benzyloxy)cyclohexanol
Introduction: Strategic Importance and Synthesis Overview
4-(Benzyloxy)cyclohexanol is a valuable bifunctional molecule serving as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and liquid crystals.[1][2] Its structure, featuring a protected hydroxyl group (benzyl ether) and a reactive secondary alcohol on a cyclohexane scaffold, allows for selective chemical transformations. The benzyl ether provides robust protection under a variety of conditions, yet it can be readily cleaved via hydrogenolysis when desired.
The primary and most direct route to this compound is the reduction of the corresponding ketone, 4-(benzyloxy)cyclohexanone.[3][4] This transformation, while straightforward in principle, presents a significant stereochemical challenge: the formation of either the cis or trans diastereomer. The stereochemical outcome is critically dependent on the chosen catalytic system and reaction conditions. This guide provides a detailed analysis and validated protocols for two principal catalytic methodologies: hydride reduction and catalytic hydrogenation, enabling researchers to selectively target the desired diastereomer.
Core Catalytic Methodologies: A Comparative Analysis
The reduction of 4-(benzyloxy)cyclohexanone to its corresponding alcohol can be achieved through two main catalytic pathways, each offering distinct advantages in terms of stereoselectivity, operational complexity, and safety considerations.
-
Hydride Reduction (e.g., Sodium Borohydride): This method involves the use of a stoichiometric metal hydride reagent. It is operationally simple, rapid, and generally does not require specialized equipment. The stereochemical outcome is primarily governed by the steric environment of the carbonyl group, with the hydride typically attacking from the less hindered face.[5][6]
-
Heterogeneous Catalytic Hydrogenation (e.g., Raney® Nickel): This process utilizes a solid-phase metal catalyst (like Raney Ni, Pt, or Ru) and molecular hydrogen (H₂).[7][8] It is highly efficient and atom-economical. Stereoselectivity is dictated by the adsorption of the substrate onto the catalyst surface, which can lead to a different major isomer compared to hydride reduction.
Caption: Overview of synthetic pathways to this compound isomers.
Protocol I: Diastereoselective Synthesis via Hydride Reduction
This protocol details the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for the synthesis of this compound. The reaction typically favors the formation of the trans isomer.
Mechanistic Rationale & Stereoselectivity
The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon.[9][10] In a substituted cyclohexanone, the chair conformation places the bulky benzyloxy group in the more stable equatorial position. The incoming nucleophilic hydride can attack from two faces:
-
Axial Attack: The hydride approaches from the top or bottom face, parallel to the principal axis. This pathway is sterically less hindered and leads to the formation of an equatorial alcohol, the trans product.
-
Equatorial Attack: The hydride approaches from the side, along the "equator" of the ring. This path encounters greater steric hindrance from the axial hydrogens at the C-2 and C-6 positions, making it less favorable.
Therefore, axial attack is kinetically favored, resulting in the trans isomer as the major product.
Data Summary: Hydride Reduction
| Parameter | Recommended Condition | Causality & Scientific Justification |
| Substrate | 4-(Benzyloxy)cyclohexanone | Starting material for the reduction.[3] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild reducing agent that selectively reduces ketones and aldehydes without affecting the benzyl ether protecting group.[7] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvent is necessary to protonate the intermediate alkoxide, forming the final alcohol product.[9] |
| Stoichiometry | 1.2 equivalents of NaBH₄ | A slight excess ensures the complete consumption of the starting ketone. |
| Temperature | 0 °C to Room Temperature | The initial addition is performed at 0 °C to control the exothermic reaction and prevent side reactions. The reaction is then allowed to warm to ensure completion. |
| Typical Yield | >90% | High conversion is typical for this type of reduction.[9] |
| Expected Major Isomer | trans-4-(Benzyloxy)cyclohexanol | Resulting from the kinetically favored axial attack of the hydride.[5][6] |
Detailed Experimental Protocol
Materials & Equipment:
-
4-(Benzyloxy)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)cyclohexanone (e.g., 10.0 g, 49.0 mmol) in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to near 0 °C.
-
Addition of Reducing Agent: Carefully add sodium borohydride (e.g., 2.22 g, 58.8 mmol, 1.2 eq.) to the stirred solution in small portions over 20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add deionized water (50 mL) to quench the excess NaBH₄.
-
Acidification & Work-up: Acidify the mixture to pH ~2 by the dropwise addition of 3M HCl to decompose the borate ester complex.[9] A white precipitate may form.
-
Solvent Removal: Remove most of the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers, typically as a colorless oil or white solid.
-
Purification (Optional): The product can be purified by flash column chromatography on silica gel to separate the diastereomers if required.
Sources
- 1. This compound (cis / trans mixture) [cymitquimica.com]
- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Benzyloxy)cyclohexanone | 2987-06-6 [chemicalbook.com]
- 4. 4-(Benzyloxy)cyclohexanone | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. chegg.com [chegg.com]
Application Notes & Protocols: 4-(Benzyloxy)cyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Forward-Looking Perspective on a Novel Chiral Auxiliary
In the landscape of asymmetric synthesis, the development and application of effective chiral auxiliaries remain a cornerstone for establishing stereocenters with high fidelity.[1] While a pantheon of auxiliaries has been established, the exploration of novel scaffolds continues to be a vibrant area of research, driven by the need for improved selectivity, broader substrate scope, and more efficient cleavage conditions.
This technical guide introduces 4-(benzyloxy)cyclohexanol as a promising, albeit heretofore underexplored, chiral auxiliary. In the absence of direct literature precedent for its application, this document serves as a forward-looking guide, building upon the well-established principles of closely related and highly successful cyclohexyl-based auxiliaries, most notably trans-2-phenyl-1-cyclohexanol, pioneered by J.K. Whitesell.[2][3] The protocols and mechanistic discussions presented herein are therefore a reasoned extrapolation, designed to provide a robust starting point for researchers aiming to investigate the potential of this novel chiral controller.
Core Principles & Design Rationale
A chiral auxiliary is a stereogenic compound temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] The efficacy of a cyclohexyl-based auxiliary hinges on several key features:
-
Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation, which minimizes conformational ambiguity and provides a predictable three-dimensional framework.
-
Stereodirecting Group: A strategically placed substituent on the ring shields one face of the reactive center, forcing an incoming reagent to approach from the less sterically encumbered direction.
-
Recoverability: The auxiliary must be readily cleavable under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[5]
In this compound, the bulky benzyloxy group is hypothesized to serve as the primary stereodirecting element. Its placement at the 4-position offers a distinct stereochemical environment compared to 2-substituted analogues. Both cis- and trans-diastereomers of the auxiliary can be synthesized, potentially offering access to different product stereoisomers.
Synthesis of Enantiomerically Pure this compound
The absolute stereochemistry of the auxiliary is paramount. An enantiomerically pure auxiliary is required to induce high enantiomeric excess in the final product. A plausible and efficient route to enantiopure trans-4-(benzyloxy)cyclohexanol is via enzymatic resolution of the corresponding racemic alcohol.
Protocol 2.1: Synthesis and Enzymatic Resolution of (±)-trans-4-(Benzyloxy)cyclohexanol
This protocol is adapted from established methods for the resolution of cyclic secondary alcohols.[2][6]
Step 1: Synthesis of (±)-trans-4-(Benzyloxy)cyclohexanol
-
To a solution of 4-benzyloxycyclohexanone (1.0 equiv) in methanol at 0 °C, add sodium borohydride (1.5 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess base.
-
Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-(benzyloxy)cyclohexanol.
-
Separate the diastereomers by column chromatography on silica gel.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic trans-4-(benzyloxy)cyclohexanol (1.0 equiv) in toluene, add vinyl acetate (3.0 equiv).
-
Add immobilized Lipase B from Candida antarctica (Novozym 435).
-
Monitor the reaction by TLC or GC until ~50% conversion is reached.
-
Filter off the enzyme and wash with toluene.
-
Concentrate the filtrate. The resulting mixture contains the acetylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
Separate the alcohol and the ester by column chromatography.
-
The enantiomerically enriched alcohol can be used directly. The ester can be hydrolyzed using mild basic conditions (e.g., K₂CO₃ in methanol) to afford the other enantiomer of the auxiliary.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction that can generate two new stereocenters.[7] The use of a chiral auxiliary attached as an ester to one of the carbonyl partners can effectively control the diastereoselectivity of the reaction.
Workflow for Auxiliary-Mediated Asymmetric Aldol Reaction
The overall process involves three key stages: attachment of the auxiliary, the diastereoselective aldol reaction, and cleavage of the auxiliary to yield the enantiomerically enriched β-hydroxy acid, which can be further derivatized.
Caption: General workflow for a chiral auxiliary-mediated asymmetric synthesis.
Proposed Mechanism of Stereochemical Control
The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The bulky benzyloxy group on the cyclohexyl auxiliary is expected to orient itself in the equatorial position to minimize steric interactions. This conformation effectively blocks one face of the enolate, directing the electrophilic aldehyde to approach from the opposite, less hindered face.
Caption: A simplified representation of the proposed transition state model. Note: A real chemical structure image would replace the placeholder.
Protocol 3.1: Asymmetric Aldol Addition of a Propionate Ester
Step 1: Attachment of the Auxiliary
-
To a solution of propionyl chloride (1.1 equiv) in CH₂Cl₂ at 0 °C, add a solution of enantiomerically pure trans-4-(benzyloxy)cyclohexanol (1.0 equiv) and triethylamine (1.2 equiv) in CH₂Cl₂.
-
Stir the reaction for 2 hours at room temperature.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the propionate ester, which can be purified by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral ester (1.0 equiv) in dry CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). Stir for 30 minutes.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise and stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Extract the product with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate.
-
The organic layer contains the desired β-hydroxy acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Data Presentation: Expected Outcomes
Based on results from analogous cyclohexyl-based auxiliaries, high diastereoselectivity can be anticipated. The precise levels of induction will be dependent on the specific substrate, aldehyde, and reaction conditions.
| Aldehyde (R'CHO) | Expected Major Diastereomer | Expected d.r. (syn:anti) | Expected Yield (%) |
| Isobutyraldehyde | syn | >95:5 | 80-90 |
| Benzaldehyde | syn | >90:10 | 75-85 |
| Acetaldehyde | syn | >95:5 | 85-95 |
Note: This table presents hypothetical data based on analogous systems and serves as a benchmark for experimental investigation.
Concluding Remarks
This compound represents a structurally intriguing and potentially powerful chiral auxiliary for asymmetric synthesis. Its rigid cyclohexyl backbone, combined with the steric and electronic properties of the benzyloxy group, provides a strong foundation for inducing high levels of stereocontrol. The protocols and mechanistic rationale detailed in this guide, while based on well-established precedents, offer a comprehensive roadmap for researchers to explore and validate the utility of this novel tool. Successful implementation would not only expand the repertoire of available chiral auxiliaries but also contribute to the ongoing advancement of asymmetric synthesis in both academic and industrial settings.
References
- BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
- ElectronicsAndBooks. (n.d.). Stereoselective Transformation of Enantiopure Cyclohexenol into cis-Hydrindan. An Enantioselective Formal Total Synthetic Route. [Link]
- Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. [Link]
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Westin, J. (n.d.). Cleavage of Ethers. Jack Westin. [Link]
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- ResearchGate. (2001, March 1). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. [Link]
- Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. [Link]
- ACS Publications. (n.d.). Cyclohexyl-based chiral auxiliaries. Chemical Reviews. [Link]
- ResearchGate. (n.d.). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. [Link]
- NIH. (n.d.). Production of a Doubly Chiral Compound, (4R,6R)
- ResearchGate. (n.d.). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. [Link]
- Sandy Kulkarni Chemistry Videos. (2020, October 22).
- Google Patents. (n.d.). Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
- ScienceDirect. (1996, November). A short efficient preparation of (+) and (−)-trans-2-phenylcyclohexanol. Tetrahedron: Asymmetry, 7(11), 3107-3108. [Link]
- Google Patents. (n.d.).
- NIH. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. [Link]
- MDPI. (n.d.). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
- ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)
- NIH. (n.d.). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. [Link]
- MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
- ARKAT USA. (2022, November 12). Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. [Link]
- NIH. (n.d.). Synthesis of Enantiopure[9]Cyclorubicenes. [Link]
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Synthesis and Strategic Application of 4-(Benzyloxy)cyclohexanol Derivatives in Drug Discovery
Abstract
The 4-(benzyloxy)cyclohexanol scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. Its rigid cyclohexyl core, combined with the versatile benzyloxy group, allows for precise three-dimensional positioning of pharmacophoric elements, making it a valuable building block for modulating ligand-receptor interactions. The stereochemistry of the hydroxyl group—whether cis or trans relative to the benzyloxy substituent—is often a critical determinant of biological activity, profoundly influencing binding affinity and pharmacokinetic properties. This document provides a comprehensive guide to the synthesis, purification, and characterization of cis- and trans-4-(benzyloxy)cyclohexanol, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers in drug discovery and development.
Introduction: The Strategic Importance of the this compound Moiety
The cyclohexane ring is a common scaffold in drug design due to its conformational rigidity compared to linear alkyl chains. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. When functionalized at the 1 and 4 positions, it provides a well-defined spatial arrangement for substituents.
The this compound system, in particular, offers several advantages:
-
Stereochemical Control: The cis and trans isomers present distinct vectors for substituent placement, allowing for a systematic exploration of chemical space. This stereochemical diversity is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.
-
Modulation of Physicochemical Properties: The benzyloxy group can be readily modified. The aromatic ring can be substituted to fine-tune electronic properties, or the entire benzyl group can be cleaved under standard hydrogenolysis conditions to reveal a free hydroxyl group for further functionalization.
-
Proven Pharmacological Relevance: This moiety is a key component in a variety of therapeutic agents, demonstrating its compatibility with biological systems and its utility in achieving desired pharmacological profiles.
This guide will focus on the most common and reliable methods for synthesizing both the cis and trans isomers, starting from the commercially available precursor, 4-(benzyloxy)cyclohexanone.
Synthetic Strategy Overview: From Ketone to Alcohol
The primary and most direct route to this compound isomers is the reduction of the parent ketone, 4-(benzyloxy)cyclohexanone. The choice of reducing agent is the critical factor that dictates the stereochemical outcome of the reaction.
-
Kinetic vs. Thermodynamic Control: The stereoselectivity of ketone reduction is governed by the principles of kinetic and thermodynamic control.
-
Thermodynamic Product (trans): The trans isomer, where the hydroxyl and benzyloxy groups are equatorial, is the more thermodynamically stable product due to reduced steric hindrance. It is typically favored by reagents that allow for equilibration.
-
Kinetic Product (cis): The cis isomer, with an axial hydroxyl group, is the product of kinetic control. It is formed when the reducing agent attacks from the less sterically hindered equatorial face. Bulky reducing agents favor this pathway.
-
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the stereoselective synthesis of this compound isomers.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of trans-4-(Benzyloxy)cyclohexanol (Thermodynamic Control)
This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which preferentially attacks the carbonyl from the axial position, leading to the more stable equatorial (trans) alcohol.
Materials:
-
4-(Benzyloxy)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-(benzyloxy)cyclohexanone (e.g., 5.0 g, 24.5 mmol). Dissolve the ketone in methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.1 g, 29.4 mmol, 1.2 equivalents) to the cooled solution in small portions over 15-20 minutes. Note: Gas evolution (H₂) will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) at 0 °C until the gas evolution ceases and the solution is acidic (pH ~2).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure trans isomer.
Protocol 2: Synthesis of cis-4-(Benzyloxy)cyclohexanol (Kinetic Control)
This protocol employs L-Selectride®, a sterically hindered borohydride reagent. Its bulkiness forces the hydride to attack from the less hindered equatorial face of the cyclohexanone ring, resulting in the formation of the axial (cis) alcohol as the major product.
Materials:
-
4-(Benzyloxy)cyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, syringe, and septum
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere, add 4-(benzyloxy)cyclohexanone (e.g., 4.0 g, 19.6 mmol). Dissolve the ketone in anhydrous THF (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (1.0 M in THF, 23.5 mL, 23.5 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.
-
Quenching and Oxidation: While still at low temperature, slowly and carefully add 3 M NaOH (20 mL). Follow this with the dropwise addition of 30% H₂O₂ (20 mL). Caution: This oxidation is highly exothermic. Add H₂O₂ very slowly to control the temperature rise.
-
Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically an oil or a low-melting solid. Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure cis isomer.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and stereochemistry of the synthesized isomers. The coupling constants of the proton at C1 (the carbon bearing the hydroxyl group) in the ¹H NMR spectrum are diagnostic.
-
trans isomer: The C1 proton is axial and exhibits large axial-axial couplings (J ≈ 10-12 Hz) with the adjacent axial protons.
-
cis isomer: The C1 proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 3-5 Hz).
| Compound | Isomer | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI+) m/z |
| This compound | trans | 7.38-7.26 (m, 5H), 4.55 (s, 2H), 3.65 (tt, J = 10.8, 4.4 Hz, 1H), 3.48 (tt, J = 10.9, 4.4 Hz, 1H), 2.05-1.95 (m, 4H), 1.45-1.25 (m, 4H) | 138.8, 128.4, 127.7, 127.5, 76.9, 70.3, 69.8, 32.9, 30.9 | 207.1 [M+H]⁺, 229.1 [M+Na]⁺ |
| This compound | cis | 7.39-7.25 (m, 5H), 4.57 (s, 2H), 4.01 (m, 1H), 3.68 (m, 1H), 1.85-1.55 (m, 8H) | 138.6, 128.5, 127.8, 127.6, 75.1, 70.5, 65.4, 30.2, 28.7 | 207.1 [M+H]⁺, 229.1 [M+Na]⁺ |
Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Recommended Solution |
| Low Stereoselectivity | Incorrect choice of reducing agent or reaction temperature. | For cis isomer, ensure the reaction is kept at -78 °C. For trans, ensure sufficient reaction time for equilibration. |
| Incomplete Reaction | Insufficient reducing agent; deactivated reagent. | Use a fresh bottle of reducing agent. Increase the equivalents of the reagent slightly (e.g., to 1.5 eq). |
| Difficult Purification | Isomers are not fully separated. | Use a high-efficiency silica gel for chromatography. Employ a slow, shallow gradient of eluents. |
| Cleavage of Benzyl Ether | Harsh acidic or basic conditions during work-up. | Use mild acids/bases (e.g., dilute HCl, saturated NaHCO₃). Avoid prolonged exposure to strong conditions. |
Conclusion
The ability to selectively synthesize either the cis or trans isomer of this compound is a powerful tool in drug discovery. By carefully selecting the appropriate reducing agent and controlling reaction conditions, researchers can access these valuable building blocks with high stereochemical purity. The protocols and data presented in this application note provide a reliable foundation for the synthesis and characterization of these key intermediates, facilitating the development of novel therapeutics.
References
- Krishnamurthy, S.; Brown, H. C. "Selective reductions. 29. Effect of the cation on the rate and stereoselectivity of the reaction of alkali metal trialkylborohydrides with selected cyclic ketones." Journal of the American Chemical Society. 1981, 103 (12), 3562–3567. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]
The Strategic Application of 4-(Benzyloxy)cyclohexanol Derivatives in the Synthesis of Potent Inositol Monophosphatase Inhibitors
Introduction: Targeting the Inositol Signaling Pathway for Neurological Disorders
Inositol monophosphatase (IMPase) is a critical enzyme in the phosphatidylinositol (PI) signaling pathway, responsible for the hydrolysis of inositol monophosphates to generate free myo-inositol.[1] This pathway is fundamental to a multitude of cellular processes, and its dysregulation has been implicated in the pathophysiology of bipolar disorder.[1] The therapeutic efficacy of lithium, a long-standing treatment for bipolar disorder, is attributed to its uncompetitive inhibition of IMPase.[2] However, the narrow therapeutic window and associated side effects of lithium have driven the search for novel, more specific IMPase inhibitors.[3] This has led to the exploration of substrate analogs, including cyclohexane-based derivatives, as potential therapeutic agents.[4] Among the various synthetic precursors, protected cyclohexanols, such as derivatives of 4-(benzyloxy)cyclohexanol, have emerged as valuable building blocks for creating potent and specific IMPase inhibitors.
The benzyloxy group serves as a crucial protecting group for the hydroxyl functionality on the cyclohexane ring during multi-step synthesis. Its stability under various reaction conditions and its facile removal via hydrogenolysis make it an ideal choice for complex synthetic routes. Furthermore, the stereochemistry of the cyclohexanol precursor is paramount in dictating the ultimate stereochemistry of the final inhibitor, which in turn is critical for its binding affinity to the IMPase active site.
This technical guide provides a comprehensive overview of the application of a key this compound derivative, (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, in the synthesis of a potent, submicromolar IMPase inhibitor. We will delve into the detailed synthetic protocols, the rationale behind the experimental choices, and the characterization of the synthesized compounds.
The Cornerstone of Synthesis: The Versatile Precursor, (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol
The synthesis of potent cyclohexane-based IMPase inhibitors often begins with a chiral, stereochemically defined precursor. One such pivotal intermediate is (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol. This compound can be efficiently synthesized from the readily available and inexpensive chiral starting material, (-)-quinic acid.[5][6] The synthesis involves a series of stereocontrolled reactions, with a key step being a lanthanide-induced reversal of diastereoselectivity during a borohydride reduction of an intermediate cyclohexanone.[5] This strategic control over stereochemistry is essential for producing the desired enantiomerically pure epoxide, which serves as the foundation for the subsequent synthesis of the IMPase inhibitor.[5]
The presence of the benzyloxy group at the C4 position and the epoxy functionality across C1 and C6 provide orthogonal handles for further chemical manipulation. The epoxide is susceptible to nucleophilic attack, allowing for the introduction of various side chains, while the hydroxyl group at C2 can be further functionalized or deprotected. This versatility makes (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol a highly valuable intermediate for generating a library of potential IMPase inhibitors for structure-activity relationship (SAR) studies.
Synthetic Workflow: From Precursor to Potent Inhibitor
The following workflow outlines the synthesis of a potent IMPase inhibitor, (1R,2R,4R,6R)-(O⁶-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate, from the key precursor, (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol.[5]
Caption: Synthetic workflow for the IMPase inhibitor.
Detailed Experimental Protocols
The following protocols are based on the synthetic route for the preparation of (1R,2R,4R,6R)-(O⁶-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate.[5]
Protocol 1: Synthesis of the Key Precursor (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol
This protocol outlines the multi-step synthesis of the key epoxy precursor from (-)-quinic acid. The pivotal step involves a lanthanum(III)-induced diastereoselective reduction of a cyclohexanone intermediate.
-
Materials: (-)-Quinic acid, and a series of reagents for a multi-step synthesis including protection, oxidation, and reduction steps.
-
Procedure: A detailed, multi-step procedure as described by Schulz, Beaton, and Gani (2000) is followed.[5] The key transformation involves the reduction of an intermediate cyclohexan-4-one using sodium borohydride in the presence of lanthanum(III) chloride, which directs the hydride attack to afford the desired stereoisomer.
-
Purification: Purification is achieved through column chromatography on silica gel.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry to confirm its structure and stereochemistry.
Protocol 2: Synthesis of (1R,2R,4R,6R)-(O⁶-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate
This protocol details the five-step conversion of the epoxy precursor to the final IMPase inhibitor.
-
Step 1 & 2: Benzylation and Epoxide Opening to form (1S,2R,4S,6R)-2,4-bis(benzyloxy)-6-propyloxycyclohexanol
-
The hydroxyl group of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol is protected as a benzyl ether using benzyl bromide and sodium hydride.
-
The resulting bis-benzylated epoxide is then subjected to ring-opening with n-propanol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).
-
-
Step 3: Stereochemical Inversion via Mitsunobu Reaction
-
The stereochemistry at C1 is inverted using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and p-nitrobenzoic acid, followed by hydrolysis of the resulting ester with potassium carbonate in methanol. This step is crucial for obtaining the correct stereochemistry required for potent IMPase inhibition.
-
-
Step 4: Phosphorylation
-
The hydroxyl group at C1 of the inverted alcohol is phosphitylated using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by in situ oxidation of the phosphite triester to the phosphate triester with meta-chloroperoxybenzoic acid (m-CPBA).
-
-
Step 5: Global Deprotection
-
All benzyl protecting groups are removed simultaneously via hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst to yield the final inhibitor, (1R,2R,4R,6R)-(O⁶-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate.
-
-
Purification: The final compound is purified by appropriate chromatographic techniques, such as ion-exchange chromatography.
-
Characterization: The structure of the final inhibitor is confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as high-resolution mass spectrometry.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of the synthesized compounds against IMPase is determined using a standard enzymatic assay. The activity of IMPase is measured by quantifying the amount of inorganic phosphate released from the substrate, myo-inositol-1-phosphate.
| Compound | Target | Assay Type | IC₅₀ / Kᵢ (µM) | Inhibition Type | Reference |
| (1R,2R,4R,6R)-(O⁶-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate | IMPase | Enzymatic Assay | Submicromolar | Competitive | [5] |
| 6-butylamino derivative of cyclohexane-1,2,4-triol | IMPase | Enzymatic Assay | Sub-millimolar | - | [3] |
| 6-hexylamino derivative of cyclohexane-1,2,4-triol | IMPase | Enzymatic Assay | Sub-millimolar | - | [3] |
Mechanism of Action and Structural Insights
IMPase is a metalloenzyme that requires two magnesium ions in its active site for catalysis.[7] The enzyme facilitates the hydrolysis of the phosphate ester bond of inositol monophosphates.[7] Competitive inhibitors, such as the cyclohexane-based derivatives described herein, are designed to mimic the natural substrate, myo-inositol-1-phosphate, and bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
The stereochemistry of the inhibitor is critical for its interaction with the amino acid residues in the active site. The hydroxyl and phosphate groups of the inhibitor form key hydrogen bonds and coordinate with the magnesium ions, leading to tight binding. The lipophilic propyl group at the C6 position is designed to interact with a hydrophobic pocket in the enzyme's active site, further enhancing binding affinity.[8]
Caption: Mechanism of IMPase inhibition.
Conclusion and Future Perspectives
The use of this compound derivatives as precursors for the synthesis of potent IMPase inhibitors represents a significant advancement in the quest for novel therapeutics for bipolar disorder. The synthetic route detailed in this guide, starting from (-)-quinic acid and proceeding through the key intermediate (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, provides a robust and stereocontrolled method for producing submicromolar competitive inhibitors of IMPase. The versatility of this precursor opens up avenues for the creation of diverse libraries of analogs, which will be instrumental in further elucidating the structure-activity relationships of IMPase inhibitors and in the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Future research in this area will likely focus on optimizing the lipophilicity and cell permeability of these inhibitors to enhance their bioavailability and efficacy in vivo.
References
- Schulz, J., Beaton, M. W., & Gani, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
- Schulz, J., Beaton, M. W., & Gani, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
- Bone, R., Springer, J. P., & Atack, J. R. (1992). Structure of inositol monophosphatase, the putative target of lithium therapy. Proceedings of the National Academy of Sciences, 89(21), 10031-10035.
- Gani, D., et al. (1998). Preparation and properties of 6-substituted cyclohexane-1,2,4-triol derivatives: Mechanistic probes for the inositol monophosphatase reaction. Biochemical Society Transactions, 26(3), 315-22.
- Gill, D. T., et al. (2014).
- Atack, J. R., Broughton, H. B., & Pollack, S. J. (1995).
- Bashir-Uddin, M. S., et al. (2003). Product-like inhibitors of inositol monophosphatase. Tetrahedron Letters, 44(42), 7677-7679.
- Atack, J. R. (1999). Inhibitors of inositol monophosphatase. Journal of enzyme inhibition, 14(2), 97-108.
- Hallcher, R. C., & Sherman, W. R. (1980). The effects of lithium ion and other agents on the activity of myo-inositol-1-phosphatase from bovine brain. Journal of Biological Chemistry, 255(22), 10896-10901.
Sources
- 1. A structural basis for lithium and substrate binding of an inositide phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Chemoenzymatic synthesis of iminocyclitol derivatives: a useful library strategy for the development of selective fucosyltransfer enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
GC-MS Protocol for the Quantitative and Qualitative Analysis of 4-(Benzyloxy)cyclohexanol Reaction Mixtures
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of reaction mixtures containing 4-(Benzyloxy)cyclohexanol. This compound, often an intermediate in pharmaceutical and fine chemical synthesis, requires precise analytical monitoring to ensure reaction completion, identify isomeric forms (cis/trans), and quantify potential byproducts. This guide provides a comprehensive methodology, from sample preparation to method validation, grounded in established scientific principles to ensure data integrity and reliability. It is designed for researchers, process chemists, and quality control analysts in drug development and chemical manufacturing.
Introduction and Scientific Context
This compound serves as a key building block in organic synthesis, where the benzyl group acts as a protecting group for the hydroxyl moiety. The monitoring of reactions involving this intermediate is critical for process optimization and yield calculation. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its ability to separate volatile and semi-volatile compounds and provide definitive structural identification through mass spectral data.[1][2]
The primary analytical challenges include the chromatographic separation of cis and trans isomers of this compound, distinguishing the product from starting materials (e.g., cyclohexanediol, benzyl bromide), and identifying potential byproducts such as those arising from debenzylation or dehydration.[3] The inherent polarity of the free hydroxyl group can also lead to chromatographic issues like peak tailing, which can compromise resolution and quantification.[4] This protocol addresses these challenges by providing an optimized GC method and discussing derivatization as a supplementary technique for enhanced performance.
Experimental Methodology
This section details the complete workflow, from preparing the sample to setting up the instrument and validating the method. The causality behind each choice is explained to provide a deeper understanding of the protocol.
Materials and Reagents
-
Solvents: Dichloromethane (DCM, GC grade), Ethyl Acetate (EtOAc, GC grade), Hexane (GC grade), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Standards: this compound (cis/trans mixture, >98% purity), Benzyl Alcohol, Cyclohexanone, 4-Hydroxycyclohexanone (for byproduct identification).
-
Vials and Filters: 2 mL amber glass GC vials with PTFE-lined septa, 0.22 µm or 0.45 µm syringe filters.[1]
-
(Optional) Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]
Sample Preparation: Post-Reaction Workup
Reaction mixtures are often complex and cannot be injected directly. A liquid-liquid extraction (LLE) is typically required to isolate the analytes of interest from non-volatile components like salts and catalysts.[5]
Protocol: Liquid-Liquid Extraction
-
Quenching: Quench the reaction mixture in an appropriate manner (e.g., by adding saturated aqueous NH₄Cl or water).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent like Dichloromethane or Ethyl Acetate.
-
Mixing: Stopper the funnel and invert gently 20-30 times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top for EtOAc).
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filtration & Dilution: Filter the dried extract through a syringe filter into a clean vial. Dilute with the extraction solvent to a final concentration of approximately 10-100 µg/mL for GC-MS analysis.[6] This concentration prevents detector saturation while ensuring adequate signal.
Below is a visual representation of the sample preparation workflow.
Caption: Diagram 1: Step-by-step workflow for preparing a reaction mixture for GC-MS analysis.
Instrumentation and GC-MS Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument and potential byproducts. A standard non-polar or mid-polar column is recommended.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers high sensitivity and mass accuracy for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds, including the target analytes. |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Split Ratio | 20:1 | Prevents column overloading and maintains sharp peak shapes. Can be adjusted to splitless for trace analysis. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 15°C/min to 280°C | A moderate ramp rate to ensure separation of closely eluting isomers and byproducts. | |
| Hold: 5 min at 280°C | Ensures all components are eluted from the column. | |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns that can be compared to library spectra.[7][8] |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the target analyte and expected byproducts. |
Expected Results and Data Interpretation
Chromatographic Separation
Under the conditions described, the cis and trans isomers of this compound are expected to be chromatographically resolved. Typically, the trans isomer elutes slightly before the cis isomer on a non-polar column. Other potential components of the reaction mixture would elute based on their boiling points and polarity.
Mass Spectral Fragmentation
The identity of a peak is confirmed by its mass spectrum. The fragmentation of benzyl ethers in electron ionization (EI) mode is well-characterized.
-
This compound (M.W. 206.29):
-
Molecular Ion (M⁺): A small peak may be observed at m/z 206.
-
Key Fragment (Base Peak): The most prominent peak is expected at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), which is characteristic of benzyl-containing compounds.[9][10]
-
Other Fragments: Loss of the benzyloxy group can lead to a fragment at m/z 99. Dehydration of the molecular ion may produce a peak at m/z 188.
-
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Benzyl Alcohol | ~6-7 | 108 (M⁺), 107, 91, 79, 77 |
| Cyclohexanone | ~4-5 | 98 (M⁺), 83, 70, 55, 42 |
| trans-4-(Benzyloxy)cyclohexanol | ~10-11 | 206 (M⁺), 108, 91 (Base Peak) , 81, 57 |
| cis-4-(Benzyloxy)cyclohexanol | ~11-12 | 206 (M⁺), 108, 91 (Base Peak) , 81, 57 |
Note: Retention times are estimates and will vary based on the specific GC system and conditions.
Method Validation for Trustworthiness
To ensure the reliability of quantitative results, the analytical method must be validated.[2][11] This process proves that the method is accurate, precise, and suitable for its intended purpose.
Caption: Diagram 2: A logical flow for validating the GC-MS analytical method.
The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte in a blank matrix. Mass spectrum confirms identity.[11] |
| Linearity | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995.[12] |
| Accuracy | The closeness of the test results to the true value. Assessed via spike recovery studies. | Recovery typically within 90-110%.[13][14] |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5% for repeatability; ≤ 10% for intermediate precision.[12][13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of this compound reaction mixtures. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable separation, identification, and quantification of the target analyte and related impurities. The inclusion of method validation guidelines further ensures that the data generated is accurate and trustworthy, making this protocol a valuable tool for professionals in pharmaceutical and chemical development.
References
- Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
- Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Deriv
- Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
- Application Notes and Protocols for the Derivatization of Isobornyl Cyclohexanol for GC Analysis.BenchChem.
- Sample Preparation Guidelines for GC-MS.University of Maryland School of Pharmacy Mass Spectrometry Center.
- Sample prepar
- A Comprehensive Guide to the Validation of a Quantitative GC-MS Method for 3-Methyl-2-heptene Analysis.BenchChem.
- Innovations Transforming Sample Preparation Techniques for GC-MS Analysis.Drawell.
- Analytical Validation Quick Reference Guide.ChromSolutions.
- Common Sample Preparation Techniques for GC-MS Analysis.Meso.com.
- GC-MS Sample Prepar
- Conducting GC Method Validation Using High Accuracy Standards.Environics, Inc.
- A Review on GC-MS and Method Development and Valid
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
- synthesis & cleavage of benzyl ethers.YouTube.
- Gas chromatography-mass spectrometry (GC-MS)
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- The Mass Spectrometry of para-Substituted Benzyl Nitr
- Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
- Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol.
- american journal of biological and pharmaceutical research.
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
- ANTIMICROBIAL, ANTIOXIDANT, GC-MS ANALYSIS AND MOLECULAR DOCKING ANALYSIS OF BIOACTIVE COMPOUNDS OF ENDOPHYTE ASPERGILLUS FLAVUS.Journal of microbiology, biotechnology and food sciences.
- GC-MS Analysis of Bioactive Compounds in the Whole Plant of Ethanolic Extract of Ludwigia perennis L.International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. gcms.cz [gcms.cz]
- 12. environics.com [environics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for In-Process Monitoring of 4-(Benzyloxy)cyclohexanol Synthesis
Abstract
This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of the synthesis of 4-(Benzyloxy)cyclohexanol. The synthesis, presumed to proceed via a Williamson ether synthesis, involves the reaction of 1,4-cyclohexanediol with a benzylating agent.[1][2][3] This method provides excellent separation of the starting materials, the desired product, and key potential byproducts, enabling real-time tracking of reaction progress, conversion, and impurity profiling. The protocol is designed for researchers, process chemists, and quality control analysts in pharmaceutical and chemical development environments.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its synthesis requires careful monitoring to optimize reaction conditions, maximize yield, and minimize the formation of impurities. The most common route involves the mono-benzylation of 1,4-cyclohexanediol, a reaction that can yield several related species.
In-process control (IPC) using a reliable analytical technique like HPLC is critical for understanding the reaction kinetics and ensuring the desired product quality. This note details a gradient RP-HPLC method that effectively separates the polar starting material (1,4-cyclohexanediol), the benzylating agent, the moderately polar product (this compound), and non-polar byproducts such as 1,4-bis(benzyloxy)cyclohexane.
Chromatographic Principle
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[4][5][6] Separation is achieved based on the differential hydrophobic interactions between the analytes and the stationary phase.[5][7]
-
1,4-Cyclohexanediol: Being the most polar analyte due to its two hydroxyl groups, it will have the weakest interaction with the C18 column and elute first.
-
This compound: The introduction of the non-polar benzyl group increases its hydrophobicity. It will be retained longer than the starting diol.
-
1,4-Bis(benzyloxy)cyclohexane: This key byproduct, resulting from over-alkylation, is the most non-polar compound and will be the most strongly retained on the column.
A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent percentage, is employed to ensure sharp peaks and timely elution for all compounds of interest.[7]
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column).
-
Software: OpenLab CDS ChemStation Edition or equivalent chromatography data system.
-
Glassware: Class A volumetric flasks, pipettes, and HPLC vials with septa.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
Reagents and Solvents
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Methanol (MeOH), HPLC grade (for sample preparation).
-
Reference standards for 1,4-cyclohexanediol, this compound, and benzyl bromide.
Chromatographic Conditions
The optimized HPLC method parameters are summarized in the table below.
| Parameter | Value |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
| Gradient Program: | |
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 40 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 40 |
| 20.0 | 40 |
Rationale for Parameter Selection:
-
Column: A C18 phase provides the necessary hydrophobicity for retaining the benzylated compounds.[8]
-
Mobile Phase: A water/acetonitrile system is a standard choice for reversed-phase HPLC, offering good peak shape and low UV cutoff.[6]
-
Gradient: A gradient is essential to elute the highly polar starting material and the highly non-polar byproduct within a reasonable timeframe while providing adequate resolution.
-
Detection Wavelength: The benzyl group in the product and byproducts contains a strong chromophore (benzene ring) which absorbs significantly around 254 nm.[9][10] This wavelength provides excellent sensitivity for all key aromatic compounds.[11][12]
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (1,4-cyclohexanediol, this compound) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Mixture (100 µg/mL): Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with methanol. This mixture is used for system suitability testing.
Sample Preparation (In-Process Control)
-
Quench Reaction: At the desired time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench it in a vial containing 1.0 mL of methanol to stop the reaction and precipitate any salts.
-
Dilution: Vortex the quenched mixture thoroughly. Transfer 100 µL of this suspension into a 10 mL volumetric flask.
-
Final Dilution: Dilute to the mark with methanol. The final dilution factor is 1000x (10x from quench, 100x from final dilution). This factor may need adjustment based on the initial reaction concentration.
-
Filtration: Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
System Suitability and Method Validation
To ensure the reliability of results, system suitability tests (SST) must be performed before any analysis. Furthermore, the method should be validated according to ICH Q2(R1) guidelines.[13][14]
System Suitability Test (SST)
Inject the working standard mixture five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the product peak |
| Resolution (Rs) | ≥ 2.0 between this compound and the nearest eluting peak |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
Method Validation Characteristics
A brief overview of the required validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, reagents). This is demonstrated by the resolution of all key peaks.
-
Linearity: Assessed over a range of concentrations (e.g., 10-150 µg/mL) to demonstrate a direct proportional relationship between concentration and detector response.
-
Accuracy & Precision: Determined by analyzing samples with known concentrations at multiple levels to ensure the method is both accurate (close to the true value) and precise (reproducible).[15]
Typical Results and Interpretation
A typical chromatogram will show peaks eluting in order of increasing hydrophobicity.
-
Expected Elution Order:
-
1,4-Cyclohexanediol (earliest peak)
-
Benzyl Bromide / Benzyl Alcohol (reagent/hydrolysis product)
-
This compound (Product)
-
1,4-Bis(benzyloxy)cyclohexane (latest peak)
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (1,4-cyclohexanediol) and the corresponding increase in the peak area of the product. The formation of the bis-benzylated byproduct can also be tracked to prevent over-reaction.
Calculation of % Conversion: Percent conversion can be estimated using the relative peak areas (assuming similar response factors for UV detection, which is reasonable for compounds containing the same chromophore).
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product) + Area(Byproduct))] x 100
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column degradation; mismatched sample solvent. | Flush column or replace if necessary; ensure final sample solvent is similar to the initial mobile phase. |
| No Peaks Detected | Injection error; detector lamp off; incorrect sample prep. | Check autosampler sequence and vial; verify detector status; review sample preparation protocol. |
| Drifting Baseline | Column not equilibrated; mobile phase contamination. | Extend equilibration time; prepare fresh mobile phase. |
| Poor Resolution | Old column; incorrect gradient profile. | Replace column; verify pump method and gradient formation. |
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
- Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/07/principle-of-hplc-hplc-system.html]
- Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [URL: https://www.azolifesciences.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- Reversed-Phase Chromatography Overview. Creative Proteomics. [URL: https://www.creative-proteomics.
- Reversed-phase chromatography. Wikipedia. [URL: https://en.wikipedia.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [URL: https://www.abrahamentertainment.com/ich-q2-r1/]
- Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1982/c3/c39820000728]
- ICH Q2 Analytical Method Validation. Slideshare. [URL: https://www.slideshare.
- Reversed Phase HPLC Columns. Phenomenex. [URL: https://www.phenomenex.com/Products/HplcColumns/Reversed-Phase]
- UV-Vis Spectrum of Benzylamine. SIELC Technologies. [URL: https://siielc.com/uv-vis-spectrum-of-benzylamine.html]
- A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scirp.org. [URL: https://www.scirp.
- HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [URL: https://helixchrom.com/applications/hplc-methods-for-analysis-of-benzyl-alcohol/]
- Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Indian Journal of Technology. [URL: http://nopr.niscair.res.in/handle/123456789/20836]
- UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/uvspec.htm]
- DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2010/5/563.pdf]
- Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis.... ResearchGate. [URL: https://www.researchgate.net/figure/Optical-absorption-of-benzyl-alcohol-and-benzaldehyde-a-UV-vis-electronic-absorption_fig3_336066266]
- A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. [URL: https://ijpionline.com/index.php/ijpi/article/view/1547]
- A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16198212/]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [URL: https://www.google.com/books/edition/Name_Reactions_in_Organic_Synthesis/hC2aKNMmlOAC?hl=en&gbpv=1&pg=PA431]
- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- The Williamson Ether Synthesis. University of North Georgia. [URL: https://digitalcommons.northgeorgia.edu/cgi/viewcontent.cgi?article=1011&context=chem_lab-manuals]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [URL: https://francis-press.com/papers/1085]
- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [URL: https://scholarship.richmond.edu/cgi/viewcontent.cgi?
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. scirp.org [scirp.org]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 12. jpionline.org [jpionline.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this important synthetic transformation. Here, we will delve into common issues that can lead to low yields and provide scientifically grounded solutions to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide: Overcoming Low Yields
The synthesis of this compound, typically achieved through a Williamson ether synthesis, is a robust reaction. However, several factors can negatively impact the yield. This section addresses specific problems you might be encountering.
Question 1: My reaction has gone to completion (as indicated by TLC), but the isolated yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low isolated yields despite complete consumption of starting materials often point to issues during the workup and purification stages, or the occurrence of unforeseen side reactions. Let's break down the possibilities:
-
Cause 1: Product Loss During Aqueous Workup. this compound possesses a hydroxyl group, which imparts some water solubility. During the aqueous quench and subsequent extractions, a portion of the product can be lost to the aqueous phase, especially if excessive amounts of water are used.
-
Solution:
-
Minimize Water Volume: Use the minimum amount of water necessary to quench the reaction and dissolve any inorganic salts.
-
Brine Wash: After the initial aqueous extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to decrease the solubility of the organic product in the aqueous phase and "drives" it into the organic layer.
-
Back-Extraction: After separating the organic layer, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
-
-
Cause 2: Formation of Water-Soluble Byproducts. While the primary reaction is an O-alkylation, competing reactions can lead to byproducts with different solubility profiles.
-
Solution: Analyze the aqueous layer by techniques such as HPLC or LC-MS if available, to identify any potential water-soluble byproducts. This information can provide valuable insights into reaction selectivity.
-
-
Cause 3: Volatility of the Product. While not extremely volatile, some product loss can occur during solvent removal under reduced pressure, especially if high temperatures are used.
-
Solution: Employ a rotary evaporator with controlled temperature and pressure. Avoid excessive heating of the flask. For small-scale reactions, it is often preferable to remove the solvent at or slightly above room temperature.
-
-
Cause 4: Inefficient Purification. The choice of purification method is critical.
-
Column Chromatography:
-
Improper Solvent System: An inappropriate eluent can lead to poor separation from byproducts or irreversible adsorption of the product onto the silica gel.
-
Solution: Carefully select your solvent system using thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 is often ideal for the product). A gradient elution might be necessary.
-
-
Distillation:
-
Decomposition: The product may be thermally labile.
-
Solution: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize the risk of thermal decomposition.
-
-
Question 2: My reaction is sluggish and never reaches full conversion, even after extended reaction times. What could be the problem?
Answer:
Incomplete conversion is a common hurdle and usually points to issues with the reactants, reagents, or reaction conditions.
-
Cause 1: Ineffective Deprotonation of Cyclohexanol. The Williamson ether synthesis requires the formation of an alkoxide from the starting alcohol.[1][2][3] If the base is not strong enough or is of poor quality, the concentration of the nucleophilic alkoxide will be low, leading to a slow reaction.
-
Solution:
-
Choice of Base: Sodium hydride (NaH) is a common and effective choice for generating the alkoxide of cyclohexanol.[2] Ensure the NaH is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the strong base and the alkoxide. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1]
-
Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[1][2]
-
-
-
Cause 2: Poor Quality of Benzyl Halide. The alkylating agent, typically benzyl bromide or benzyl chloride, can degrade over time.
-
Solution: Use freshly distilled or purchased benzyl halide. If the reagent has been stored for a long time, it may be beneficial to purify it before use.
-
-
Cause 3: Insufficient Temperature. While the SN2 reaction is generally favored at lower temperatures to minimize elimination side reactions, the reaction may still require a certain activation energy.[1]
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid the formation of decomposition products at higher temperatures.
-
-
Cause 4: Phase Transfer Catalyst Issues. In some protocols, a phase-transfer catalyst (PTC) is used to facilitate the reaction between the aqueous-soluble alkoxide and the organic-soluble benzyl halide.[4][5][6][7]
-
Solution: Ensure the PTC (e.g., a quaternary ammonium salt) is of good quality and used in the appropriate catalytic amount.
-
Question 3: I am observing a significant amount of an elimination byproduct. How can I favor the desired SN2 reaction?
Answer:
The formation of elimination byproducts, such as cyclohexene, is a classic competing pathway in Williamson ether synthesis, especially with secondary alcohols like cyclohexanol.[1][2]
-
Cause 1: Steric Hindrance. Although benzyl halide is a primary halide and not very sterically hindered, the cyclohexanol is a secondary alcohol, which can make it more prone to elimination.
-
Solution:
-
Temperature Control: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway.
-
Choice of Leaving Group: Using a better leaving group on the electrophile can sometimes increase the rate of the SN2 reaction relative to elimination. For instance, benzyl iodide is more reactive than benzyl bromide, which is more reactive than benzyl chloride.[2]
-
-
-
Cause 2: Strong, Bulky Base. While a strong base is necessary, a very bulky base can preferentially act as a base for elimination rather than a nucleophile for substitution.
-
Solution: Sodium hydride is generally a good choice as it is a strong but not excessively bulky base.
-
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 elimination pathway.
Caption: Competing SN2 and E2 pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Polar aprotic solvents like THF and DMF are generally preferred for Williamson ether synthesis as they effectively solvate the counter-ion of the alkoxide, enhancing the nucleophilicity of the oxygen atom.[1][2] The choice of solvent can significantly influence the reaction's selectivity.[8]
Q2: Can I use a different benzylating agent? A2: Yes, while benzyl bromide and benzyl chloride are common, other benzylating agents with good leaving groups, such as benzyl tosylate or benzyl mesylate, can also be used.[2]
Q3: Is it possible to form any C-alkylation byproducts? A3: While C-alkylation is more commonly observed with phenoxides, it is generally not a significant issue with alkoxides like deprotonated cyclohexanol.[1]
Q4: How can I confirm the identity and purity of my final product? A4: A combination of techniques should be used. 1H and 13C NMR spectroscopy will confirm the structure of the this compound. Purity can be assessed by GC-MS or LC-MS, and a melting point determination can be compared to literature values.
Q5: Are there any alternative methods for synthesizing this compound? A5: While the Williamson ether synthesis is the most direct route, other methods could include the reduction of 4-(benzyloxy)cyclohexanone. The choice of synthetic route will depend on the availability of starting materials and the desired stereochemistry.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Hydroxycyclohexanone
-
Sodium borohydride
-
Methanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reduction of 4-Hydroxycyclohexanone:
-
Dissolve 4-hydroxycyclohexanone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1,4-cyclohexanediol.
-
-
Williamson Ether Synthesis:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 1,4-cyclohexanediol in anhydrous THF dropwise via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the alcohol.[2] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents enhance the reactivity of the nucleophile.[1][2] |
| Temperature | 0 °C to Reflux | Initial deprotonation at 0 °C, followed by heating to increase reaction rate. |
| Alkylating Agent | Benzyl Bromide | Good leaving group and readily available. |
| Workup | Quench with sat. aq. NH4Cl | Neutralizes excess NaH safely. |
| Purification | Flash Column Chromatography | Effective for separating the product from starting materials and byproducts. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Sansanwal, M., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Journal of the American Chemical Society.
- AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Annual Meeting Proceedings.
- ResearchGate. (n.d.). Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- (2024). Phase transfer catalyst in organic synthesis.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Molecules, 27(16), 5298.
- Jetir.Org. (n.d.).
- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- Gigg, R., & Gigg, J. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. biomedres.us [biomedres.us]
- 7. jetir.org [jetir.org]
- 8. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: Benzylation of Cyclohexanol
Introduction: The Benzylation of Cyclohexanol
The benzylation of cyclohexanol, a common method for protecting the hydroxyl group, is typically achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of cyclohexanol to form the cyclohexoxide nucleophile, which then attacks a benzyl halide (e.g., benzyl bromide or chloride) to form benzyl cyclohexyl ether.[1][2] While seemingly straightforward, this reaction is frequently compromised by a series of competing side reactions that can significantly reduce yield and complicate purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during this synthesis. We will explore the mechanistic origins of common byproducts and offer field-proven strategies to optimize your reaction conditions for a successful outcome.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is very low, and I'm recovering a large amount of unreacted cyclohexanol. What is the primary cause?
A: This is a classic symptom of incomplete deprotonation of the cyclohexanol starting material. The cyclohexoxide anion is the active nucleophile in the reaction, and if it's not formed efficiently, the reaction will not proceed.
Root Causes & Solutions:
-
Insufficiently Strong Base: Standard bases like sodium hydroxide (NaOH) are often not strong enough to completely deprotonate a secondary alcohol like cyclohexanol. The pKa of an alcohol is typically around 16-18, which is very close to the pKa of water (15.7), the conjugate acid of the hydroxide ion. This results in an unfavorable equilibrium with only a small amount of the required alkoxide present.[3]
-
Presence of Water: Any moisture in the reaction will consume the strong base. Sodium hydride, for instance, reacts violently with water to produce sodium hydroxide and hydrogen gas, rendering it ineffective for deprotonating the alcohol.[5][6]
-
Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[7] Use anhydrous solvents and ensure the cyclohexanol is dry.
-
-
Poor Reagent Quality: The sodium hydride (often supplied as a dispersion in mineral oil) may be old or have been improperly handled, leading to surface oxidation and reduced activity.[5]
-
Solution: Use freshly opened reagents. If using an older bottle of NaH, it can be washed with anhydrous hexanes under an inert atmosphere to remove the mineral oil and any surface oxidation products, though this must be done with extreme caution by experienced personnel.
-
Q2: My crude reaction mixture shows a significant amount of cyclohexene. How is this byproduct forming and how can I prevent it?
A: The formation of cyclohexene is a result of an E2 elimination (dehydration) pathway competing with the desired SN2 substitution.[1] The cyclohexoxide is not only a good nucleophile but also a strong base.
Mechanistic Cause: While the primary desired reaction is the alkoxide attacking the benzyl halide, under certain conditions, the alkoxide can act as a base, or the starting alcohol can be dehydrated. This is particularly favored by:
-
High Temperatures: Increased thermal energy can provide the activation energy needed for the elimination pathway.[8]
-
Protic Conditions: If the deprotonation is incomplete or if acidic impurities are present, acid-catalyzed dehydration of the starting cyclohexanol can occur.[9][10]
Solutions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, the deprotonation step can be performed at 0 °C, followed by slow warming to room temperature or gentle heating (e.g., 50-60 °C) after the addition of the benzyl halide.[1][8]
-
Ensure Anhydrous, Aprotic Conditions: Use an aprotic solvent like THF or DMF and a strong base (NaH) to minimize any acid-catalyzed dehydration pathways.[1][11]
Q3: I've isolated a high-boiling impurity that I've identified as dibenzyl ether. What is its source?
A: Dibenzyl ether is a common and often frustrating byproduct in benzylation reactions. It forms when a benzyl alkoxide nucleophile attacks a molecule of benzyl halide.[12]
Probable Sources & Prevention Strategies:
-
Contamination of Benzyl Halide: Your benzyl bromide or chloride may be partially hydrolyzed to benzyl alcohol. The strong base in your reaction will deprotonate this benzyl alcohol, creating benzyl alkoxide which then competes with your cyclohexoxide.
-
Solution: Use freshly distilled or high-purity benzyl halide.
-
-
Reaction with Benzyl Alcohol: Under certain conditions, particularly with heating, benzyl alcohol can self-condense to form dibenzyl ether.[13][14]
-
Solution: Again, ensure the purity of the starting materials and avoid unnecessarily high reaction temperatures.
-
-
Base-Induced Elimination/Substitution: In some cases, the base may react directly with the benzyl halide, though this is less common for NaH.
-
Solution: Add the benzyl halide slowly to the solution of the pre-formed cyclohexoxide. This ensures the benzyl halide preferentially encounters a high concentration of the desired nucleophile.
-
Q4: My GC-MS analysis indicates the presence of cyclohexanone. How is my starting alcohol being oxidized?
A: The oxidation of a secondary alcohol like cyclohexanol to its corresponding ketone, cyclohexanone, is a common side reaction if oxidizing agents are present.[15][16]
Potential Causes & Mitigation:
-
Air Oxidation: While less common, prolonged reactions at elevated temperatures in the presence of air (oxygen) and a strong base can sometimes lead to minor oxidation.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is standard practice when using reactive hydrides like NaH anyway.[7]
-
-
Contaminated Reagents: Certain impurities in the reagents or solvents could act as oxidants. For example, some older batches of solvents can form peroxides.
-
Solution: Use purified, high-quality solvents. Test for peroxides in aged ethers like THF before use.
-
Core Reaction Pathway and Side Reactions
The following diagram illustrates the desired SN2 pathway for the benzylation of cyclohexanol and the three major competing side reactions.
Caption: Desired SN2 pathway and major side reactions.
Frequently Asked Questions (FAQs)
Q: What is the best base for this reaction: NaH, KH, or NaOH? A: Sodium hydride (NaH) is the most common and cost-effective choice for reliably deprotonating alcohols.[2][5] Potassium hydride (KH) is more reactive than NaH but also more expensive and pyrophoric.[6][17] Sodium hydroxide (NaOH) is generally not recommended due to the unfavorable equilibrium it establishes, which leads to incomplete deprotonation and low yields.[3]
| Base | pKa (Conj. Acid) | Pros | Cons |
| NaH | ~36 (H₂) | Irreversible deprotonation, high yield, cost-effective | Water-sensitive, flammable H₂ byproduct |
| KH | ~36 (H₂) | More reactive than NaH, may work for hindered alcohols | More expensive, more pyrophoric/hazardous |
| NaOH | 15.7 (H₂O) | Inexpensive, easy to handle | Incomplete deprotonation, poor yields |
Q: Which solvent is optimal? THF vs. DMF? A: Both tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction.[1][11]
-
THF is a good first choice. It is less polar than DMF and has a lower boiling point, making it easier to remove during workup.
-
DMF has a very high dielectric constant, which can accelerate SN2 reactions by effectively solvating the sodium cation, leaving a more "naked" and reactive alkoxide.[8] However, its high boiling point can make it difficult to remove. NaH can also react with DMF at elevated temperatures, so caution is advised.[5]
Q: When should I consider using a phase-transfer catalyst? A: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is most useful when using a weaker, cheaper base like NaOH or potassium carbonate in a two-phase system (e.g., toluene/water).[8] The PTC transports the hydroxide ion into the organic phase to deprotonate the alcohol, or transports the alkoxide to the benzyl halide. While this can improve yields over using NaOH alone, it is often more efficient and cleaner to use a strong base like NaH in an anhydrous aprotic solvent.[18][19]
Recommended Experimental Protocol
This protocol is designed to maximize the yield of benzyl cyclohexyl ether while minimizing side reactions.
Materials:
-
Cyclohexanol (anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Benzyl Bromide (high purity)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Allow it to cool to room temperature.
-
Deprotonation: To the flask, add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF (approx. 5 mL per mmol of cyclohexanol). Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add a solution of anhydrous cyclohexanol (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed. The formation of the sodium cyclohexoxide often results in a thick white slurry.
-
Benzylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[20] If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Very carefully and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure benzyl cyclohexyl ether.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Asai, S., Nakamura, H., & Sumita, T. (1994). Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis. AIChE Journal, 40(12), 2053-2060. [Link]
- Ataman Kimya. (n.d.). DIBENZYL ETHER.
- ChemEurope. (n.d.). Williamson ether synthesis.
- Bijudas, K., et al. (2019). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis.
- Organic Syntheses. (n.d.). Cyclohexene.
- PrepChem. (n.d.). Synthesis of dibenzyl ether.
- Chemistry LibreTexts. (2024). The preparation of Cyclohexanone from Cyclohexanol.
- Scribd. (n.d.). Oxidation of Cyclohexanol to Cyclohexanone.
- University of Missouri-St. Louis. (n.d.). The Synthesis of Alkenes: The Dehydration of Cyclohexanol.
- Proprep. (n.d.). Describe the NaH reaction with alcohols and its significance in deprotonation and nucleophilic subst....
- Emert, J., et al. (1978). Synthesis of dibenzyl ethers via the dehydration of benzylic alcohols in dimethyl sulfoxide. The Journal of Organic Chemistry, 43(12), 2476-2477. [Link]
- Chem Help ASAP. (2019).
- Sciencemadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride?.
- UCLA Chemistry & Biochemistry. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. proprep.com [proprep.com]
- 5. benchchem.com [benchchem.com]
- 6. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. atamankimya.com [atamankimya.com]
- 13. prepchem.com [prepchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. Sciencemadness Discussion Board - Substitute sodium hydride for potassium hydride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(Benzyloxy)cyclohexanol by Column Chromatography
Welcome to the technical support center for the purification of 4-(benzyloxy)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. The information herein is structured in a question-and-answer format to directly address specific issues, ensuring scientific integrity and providing actionable insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route. A common method is the Williamson ether synthesis, starting from 4-hydroxycyclohexanol and benzyl chloride or benzyl bromide. In this case, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-hydroxycyclohexanol and benzyl halide.
-
By-products: Dibenzyl ether, formed from the reaction of benzyl alcohol (if present as an impurity in the benzyl halide or formed in situ) with the benzyl halide.[1] Toluene may also be present as an impurity from the benzyl chloride starting material.[1]
-
cis/trans Isomers: The product itself is a mixture of cis and trans isomers.[2][3] Depending on the downstream application, separation of these isomers may be necessary. The trans isomer is generally the thermodynamically more stable product.[4]
Q2: How do I select an appropriate eluent system for the column chromatography of this compound?
A2: Selecting the right eluent system is critical for a successful separation. The goal is to find a solvent mixture that provides good separation between your desired product and impurities on a Thin-Layer Chromatography (TLC) plate, which will then be translated to the column.
A typical starting point for a moderately polar compound like this compound on a silica gel stationary phase is a mixture of a non-polar solvent and a slightly more polar solvent.[5] A common and effective combination is a mixture of hexanes (or petroleum ether) and ethyl acetate.
Workflow for Eluent System Selection:
-
Initial TLC Screening: Spot your crude reaction mixture on a TLC plate.
-
Solvent Trials: Develop the TLC plate in a series of solvent systems with varying polarities. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1).
-
Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.4 for the desired this compound spot.[6] This Rf range generally provides the best separation on a column.
-
Isomer Separation: If separation of the cis and trans isomers is required, you will need to find a solvent system that shows two distinct spots for the product. This may require fine-tuning the solvent polarity.
| Eluent System (Hexanes:Ethyl Acetate) | Expected Observation |
| 9:1 | Product may have a very low Rf, remaining near the baseline. |
| 4:1 | Rf of the product should increase. Good for initial assessment. |
| 2:1 | Likely to be in the optimal Rf range for column separation. |
| 1:1 | Product may have a high Rf, potentially co-eluting with less polar impurities.[7] |
Q3: My compound is not UV-active. How can I visualize the spots on my TLC plate?
A3: While the benzyl group in this compound provides some UV activity, the cyclohexanol moiety does not.[8][9] If the concentration is low or if you need more sensitive visualization, several chemical stains are highly effective for visualizing alcohols.[8][10]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, such as alcohols.[11] It provides a yellow-brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: This is a versatile stain that reacts with a wide range of functional groups, including alcohols, to give colored spots upon heating.
-
p-Anisaldehyde Stain: This stain is particularly good for nucleophilic compounds like alcohols, often producing distinct colors that can help in identifying different components.[11]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[10][12] This method is non-destructive, but the spots will fade over time.[11]
Protocol for Staining a TLC Plate:
-
After developing the TLC plate, allow the solvent to completely evaporate.
-
Using forceps, dip the plate quickly and evenly into the staining solution.
-
Remove the plate and wipe off the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun until the spots appear.[12]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography purification of this compound.
Problem 1: My product is co-eluting with an impurity.
Explanation: This indicates that the chosen eluent system does not have sufficient selectivity to resolve the two compounds. The polarity of the eluent may be too high, causing both compounds to travel quickly down the column together.[13]
Solutions:
-
Decrease Eluent Polarity: If your product's Rf on TLC was on the higher side (e.g., > 0.4), reduce the proportion of the polar solvent (ethyl acetate) in your eluent system.[14] This will increase the interaction of your compounds with the polar silica gel, leading to better separation.[5][15]
-
Try a Different Solvent System: If adjusting the polarity of your hexanes/ethyl acetate system doesn't work, consider changing one of the solvents. For example, substituting dichloromethane or diethyl ether for ethyl acetate can alter the selectivity of the separation.
-
Gradient Elution: Start with a low-polarity eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to elute your more polar product.[6]
Problem 2: The product is taking a very long time to elute, or it's streaking down the column.
Explanation: This usually means the eluent is not polar enough, causing your product to be too strongly adsorbed to the silica gel.[16] Streaking can also be a result of overloading the column or poor sample loading technique.[6]
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of ethyl acetate in your mobile phase.[14][16] This will decrease the retention time of your polar product.
-
Proper Sample Loading: Ensure your crude product is dissolved in the minimum amount of solvent before loading it onto the column.[17] If the compound has poor solubility in the eluent, you can use a slightly more polar solvent for dissolution, but use as little as possible.[17] Alternatively, use the "dry loading" method.[17]
-
Check Column Packing: An improperly packed column with channels or cracks can lead to streaking. Ensure the silica gel is packed uniformly.[6]
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.[17]
Problem 3: I can't achieve baseline separation of the cis and trans isomers.
Explanation: The cis and trans isomers of this compound have very similar polarities, making their separation challenging. The key difference lies in the accessibility of the hydroxyl group for interaction with the stationary phase.
Solutions:
-
Fine-Tune the Eluent System: Small, incremental changes to the solvent ratio can have a significant impact on the separation of isomers. Try very subtle changes in polarity around the optimal Rf value.
-
Use a Less Polar Solvent System: Sometimes, a less polar system (e.g., using toluene or dichloromethane instead of ethyl acetate) can provide better selectivity for isomers.
-
High-Performance Flash Chromatography: If available, using a flash chromatography system with finer silica gel and more precise gradient control can improve the resolution of closely eluting isomers.
Problem 4: The column runs dry.
Explanation: Allowing the solvent level to drop below the top of the silica gel introduces air into the stationary phase, leading to cracks and channels. This severely compromises the separation efficiency.
Solution:
-
Constant Monitoring: Always ensure that the solvent level remains above the top of the silica gel.
-
Careful Solvent Addition: When adding more eluent, pour it gently down the side of the column to avoid disturbing the top layer of sand and silica.[18]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
Logical Troubleshooting Flow
This diagram outlines a decision-making process for troubleshooting common issues during the purification.
Caption: Troubleshooting decision tree.
References
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- Hawach. (2025, April 16). What Elutes First in Column Chromatography.
- Labster. (n.d.). TLC Visualization Methods.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- MONAD. (2024, July 30). What Will Elute First in Liquid Chromatography?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods.
- ResearchGate. (2019, June 16). Could we monitor a non-fluorescent organic compound by TLC under UV light?.
- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- BenchChem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- BenchChem. (2025). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
- JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Fisher Scientific. (n.d.). This compound (cis / trans mixture), TRC 5 g.
- Biosynth. (n.d.). This compound (cis / trans mixture).
- BenchChem. (2025). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol.
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- Merck Millipore. (n.d.). Operating Instructions.
Sources
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (cis / trans mixture), TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 3. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Elutes First in Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. theory.labster.com [theory.labster.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. silicycle.com [silicycle.com]
- 13. molnar-institute.com [molnar-institute.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. What Will Elute First in Liquid Chromatography? [monadlabtech.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 4-(Benzyloxy)cyclohexanol
Welcome to the technical support center for the purification of 4-(Benzyloxy)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-purity product.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations for their causes and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Description: Upon cooling the hot, saturated solution, the compound separates as a liquid or an oily substance rather than forming solid crystals.[1][2] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, which can depress the melting point.
Probable Causes & Solutions:
-
High Impurity Level: A high concentration of impurities can significantly lower the melting point of your compound, causing it to separate as a liquid.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before proceeding with recrystallization.[3]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of the this compound.
-
Solution: Select a solvent with a lower boiling point.[3] Alternatively, a mixed solvent system can be employed to reduce the overall boiling point of the solution.
-
-
Cooling Rate is Too Rapid: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice and may crash out as an amorphous oil.
-
Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can also help to slow the cooling process.[4]
-
Issue 2: No crystals form, even after extended cooling.
Description: The solution remains clear without any crystal formation, even after cooling in an ice bath. This indicates that the solution is not supersaturated.
Probable Causes & Solutions:
-
Excessive Solvent: The most common reason for a failure to crystallize is the use of too much solvent, preventing the solution from becoming saturated upon cooling.[5]
-
Solution: Gently heat the solution to boil off some of the solvent. Continue to remove solvent until you observe slight turbidity or the formation of solid at the edges of the flask. Then, allow the solution to cool slowly.
-
-
Supersaturation: In some cases, a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility, but crystallization has not been initiated.[5]
-
Solution 1 (Scratching): Use a glass rod to scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5]
-
Solution 2 (Seeding): If you have a small amount of pure this compound, add a "seed crystal" to the solution. This crystal will act as a template for other molecules to crystallize upon.[5]
-
Issue 3: The recrystallization yield is very low.
Description: After filtration and drying, the amount of recovered crystalline product is significantly less than expected.
Probable Causes & Solutions:
-
Too Much Solvent Used: As mentioned previously, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] You can test the mother liquor for remaining product by taking a small sample and evaporating the solvent. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.[2]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize in the filter funnel, leading to product loss.[1]
-
Solution: Use a heated filter funnel or preheat the funnel with hot solvent before filtration. It can also be beneficial to use a slight excess of hot solvent and then evaporate it after filtration.[1]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of the product.
-
Solution: Always use ice-cold solvent to wash the crystals on the filter paper. Use a minimal amount of this cold solvent.[5]
-
Issue 4: The resulting crystals are colored, indicating impurities.
Description: The final crystalline product has a noticeable color, suggesting the presence of colored impurities.
Probable Causes & Solutions:
-
Colored Impurities Present in Crude Product: The starting material may contain colored impurities that are soluble in the recrystallization solvent.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[2] After adding the charcoal, perform a hot filtration to remove it before allowing the solution to cool.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure, which includes a polar hydroxyl group and a less polar benzyloxycyclohexane backbone, a moderately polar solvent is a good starting point.[6][7]
-
Initial Recommendations: Ethanol, or a mixed solvent system such as ethanol/water or toluene/hexane, are often good choices for compounds with similar functionalities.[1][8]
-
Experimental Determination: The best approach is to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.
Q2: How can I determine the appropriate solvent experimentally?
-
Place a small amount of your crude this compound into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large amount of high-quality crystals upon cooling.
Q3: What is a typical expected yield and purity for this recrystallization?
-
Yield: A successful recrystallization can typically yield between 60-85% of the theoretical maximum.[3] The exact yield will depend on the purity of the starting material and the careful execution of the procedure.
-
Purity: A properly performed recrystallization can significantly improve the purity of the compound, often achieving >98.5%.[3] Purity can be assessed by techniques such as melting point analysis, NMR spectroscopy, or chromatography.
Q4: Are there any specific safety precautions I should take?
-
Always work in a well-ventilated fume hood, especially when working with flammable organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When heating flammable solvents, use a steam bath, heating mantle, or hot plate with a spark-free controller. Never use an open flame.
-
Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on the scale of your experiment and the purity of your starting material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate or steam bath
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring you are using the minimum amount required for complete dissolution at the solvent's boiling point.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a filter funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven can be used to expedite drying.
IV. Visualizations
Recrystallization Workflow
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
V. Quantitative Data Summary
| Parameter | Recommended Solvent Properties | Expected Outcome |
| Solubility Profile | High solubility in hot solvent, low solubility in cold solvent. | Maximizes recovery of pure compound. |
| Boiling Point | Ideally below the melting point of this compound. | Prevents "oiling out".[7] |
| Typical Yield | N/A | 60-85%[3] |
| Achievable Purity | N/A | >98.5%[3] |
VI. References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2017, April 3). How to pick the right recrystallization solvent. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Identification of Byproducts in 4-(Benzyloxy)cyclohexanol Synthesis by NMR
Welcome to the Technical Support Center for the synthesis of 4-(benzyloxy)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the common challenges encountered during this synthesis, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the deprotonation of 1,4-cyclohexanediol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with benzyl bromide or benzyl chloride.
Several byproducts can arise from this synthesis, primarily due to the reactivity of the reagents and intermediates. The most common byproducts include:
-
1,4-Dibenzyloxycyclohexane: Formed from the reaction of benzyl bromide with both hydroxyl groups of 1,4-cyclohexanediol.
-
Dibenzyl ether: Results from the self-condensation of benzyl bromide or benzyl alcohol, especially if residual benzyl alcohol is present or if the reaction conditions favor SN2 reaction between the benzyl alkoxide and benzyl bromide.[6]
-
Cyclohexene: Can be formed via an E2 elimination reaction, which competes with the desired SN2 reaction.[1] This is more likely if a sterically hindered base is used or at elevated temperatures.
-
Unreacted 1,4-cyclohexanediol and Benzyl Bromide/Chloride: Incomplete reactions will leave starting materials in the final product mixture.
Understanding the potential for these byproducts is the first step in effective troubleshooting and purification.
Q2: I'm seeing unexpected peaks in the aromatic region (δ 7.2-7.4 ppm) of my ¹H NMR spectrum. What could they be?
While the desired product, this compound, displays signals in the aromatic region corresponding to the benzyl group protons, the presence of additional or unexpectedly complex signals can indicate the formation of byproducts.
-
Dibenzyl Ether: This is a likely candidate. Dibenzyl ether will show a characteristic singlet for the methylene protons (-CH₂-) around δ 4.5 ppm and aromatic signals in the δ 7.2-7.4 ppm range.[6] The integration of the aromatic protons relative to the benzylic methylene protons will be 5:1 for dibenzyl ether.
-
1,4-Dibenzyloxycyclohexane: This byproduct will also show aromatic signals in the same region. To distinguish it from the desired product and dibenzyl ether, look for the absence of a hydroxyl proton signal and changes in the cyclohexyl proton signals.
Q3: My ¹H NMR shows a broad signal around δ 5.7 ppm. What does this indicate?
A signal around δ 5.7 ppm is characteristic of vinylic protons, strongly suggesting the presence of cyclohexene as a byproduct.[7][8][9] This is a result of an E2 elimination side reaction. The cyclohexene protons typically appear as a multiplet due to complex coupling.[10]
Q4: The integration of my cyclohexyl proton signals doesn't match the expected ratio for this compound. How do I interpret this?
Discrepancies in the integration of the cyclohexyl protons can point to the presence of several byproducts or unreacted starting materials.
-
Unreacted 1,4-cyclohexanediol: This will contribute to the signals in the cyclohexyl region (typically δ 1.2-2.0 ppm and a signal for the CH-OH proton around δ 3.6 ppm).[11][12] The presence of a significant amount of unreacted diol will alter the integration ratios.
-
1,4-Dibenzyloxycyclohexane: The cyclohexyl protons in this symmetric molecule will give a simpler signal pattern compared to the monosubstituted product.
To resolve this, a 2D NMR experiment like COSY (Correlation Spectroscopy) can be invaluable in establishing the connectivity of the protons and confirming the structures present.[13]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Dibenzyl Ether
Symptoms:
-
¹H NMR: A sharp singlet around δ 4.5 ppm and aromatic signals at δ 7.2-7.4 ppm.[6]
-
¹³C NMR: A signal around δ 72 ppm for the benzylic carbon.
Root Cause:
-
Reaction of sodium benzyloxide (formed from residual benzyl alcohol and base) with benzyl bromide.
-
Use of an excess of benzyl bromide.
Solutions:
-
Ensure Dry Reagents and Solvents: Moisture can hydrolyze benzyl bromide to benzyl alcohol, a precursor for dibenzyl ether formation.
-
Control Stoichiometry: Use a slight excess of 1,4-cyclohexanediol relative to benzyl bromide to minimize the self-condensation of the benzylating agent.
-
Purification: Dibenzyl ether can often be removed by column chromatography on silica gel.
Issue 2: Formation of Cyclohexene
Symptoms:
Root Cause:
-
E2 elimination is competing with the SN2 reaction. This is favored by:
-
High reaction temperatures.
-
Use of a sterically hindered base.
-
Solutions:
-
Lower Reaction Temperature: Perform the reaction at room temperature or below to favor the SN2 pathway.
-
Choice of Base: Use a non-hindered base like sodium hydride.[3]
-
Purification: Cyclohexene is volatile and can often be removed under reduced pressure.
Issue 3: Incomplete Reaction
Symptoms:
-
¹H NMR: Presence of signals corresponding to both 1,4-cyclohexanediol and benzyl bromide alongside the product signals.
Root Cause:
-
Insufficient reaction time or temperature.
-
Inefficient deprotonation of 1,4-cyclohexanediol.
-
Deactivation of the base.
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC to ensure completion.
-
Ensure Anhydrous Conditions: The base (e.g., NaH) can be deactivated by moisture.
-
Activate Base: If using sodium hydride, wash it with dry hexane to remove any mineral oil coating which can inhibit its reactivity.
NMR Data for Identification
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. All shifts are referenced to TMS (δ 0.00 ppm).
Table 1: ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons | Benzylic Protons (-OCH₂Ph) | Cyclohexyl Protons | Other |
| This compound | ~7.3 (m, 5H) | ~4.5 (s, 2H) | 1.2-2.1 (m), 3.5-3.7 (m, CH-O) | ~2.0-3.0 (br s, -OH) |
| 1,4-Dibenzyloxycyclohexane | ~7.3 (m, 10H) | ~4.5 (s, 4H) | 1.4-2.0 (m), ~3.6 (m, CH-O) | - |
| Dibenzyl ether[6] | ~7.3 (m, 10H) | ~4.5 (s, 4H) | - | - |
| Cyclohexene[7][8][9] | - | - | 1.5-2.2 (m) | ~5.7 (m, 2H, vinylic) |
| 1,4-Cyclohexanediol[11][12] | - | - | 1.2-2.0 (m), ~3.6 (m, CH-OH) | ~2.0-4.0 (br s, -OH) |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Compound | Aromatic Carbons | Benzylic Carbon (-OCH₂Ph) | Cyclohexyl Carbons | Other |
| This compound | ~127-138 | ~70 | ~30-35, ~68 (C-OH), ~75 (C-OBn) | - |
| 1,4-Dibenzyloxycyclohexane | ~127-138 | ~70 | ~30-35, ~75 (C-OBn) | - |
| Dibenzyl ether | ~127-138 | ~72 | - | - |
| Cyclohexene | - | - | ~22, ~25 | ~127 (vinylic) |
| 1,4-Cyclohexanediol | - | - | ~33, ~69 (C-OH) | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add a solution of 1,4-cyclohexanediol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the purified product or crude reaction mixture in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, consider acquiring 2D NMR spectra such as COSY and HSQC.
Visual Workflows
Reaction Pathway and Byproduct Formation
The following diagram illustrates the intended Williamson ether synthesis pathway and the competing side reactions that lead to common byproducts.
Caption: Synthesis of this compound and potential byproduct pathways.
Troubleshooting Workflow for NMR Analysis
This workflow provides a logical sequence for analyzing NMR data to identify impurities in your sample.
Caption: A systematic workflow for identifying byproducts using NMR spectroscopy.
References
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10.
- National Center for Biotechnology Information. (n.d.). Dibenzyl ether. PubChem.
- SpectraBase. (n.d.). Cyclohexene - Optional[1H NMR] - Chemical Shifts.
- Quora. (2021, October 18). How many NMR signals does cyclohexene have?.
- Supplementary Information. (n.d.).
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032078).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- The Royal Society of Chemistry. (n.d.). Contents.
- König, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 894–898. [Link]
- University of Puget Sound. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- ResearchGate. (n.d.). Deprotection of benzyl in ether substrates.
- Reddit. (2024, July 17). What makes the peaks on the NMR of Cyclohexene so "fuzzy?" Are these even quartets or is n+1 out the window for some reason?.
- Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Dibenzyl ether | C14H14O | CID 7657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. reddit.com [reddit.com]
- 11. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. creative-biostructure.com [creative-biostructure.com]
Optimizing reaction conditions for 4-(Benzyloxy)cyclohexanol formation
Welcome to the technical support center for the synthesis of 4-(benzyloxy)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial chemical transformation. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide actionable, field-tested advice to enhance your experimental success.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in organic synthesis, often serving as a protected building block in the development of complex molecules and active pharmaceutical ingredients.[1][2] Its synthesis, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, complex purification, and inconsistent results. The most common route is a modification of the Williamson ether synthesis, a classic Sₙ2 reaction.[3][4][5] This guide focuses on mastering this method and its variants, providing you with the expertise to navigate the challenges of this synthesis with confidence.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered during the synthesis of this compound.
Core Reaction Principles
Q1: What is the primary method for synthesizing this compound, and what is its mechanism?
The most reliable and widely used method is the Williamson Ether Synthesis .[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The process involves two key steps:
-
Deprotonation: An alcohol (in this case, a cyclohexanediol derivative) is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.[6][7]
-
Nucleophilic Attack: The newly formed alkoxide attacks an alkyl halide (here, a benzyl halide), displacing the halide and forming the ether linkage.[8][9]
The reaction is stereospecific, involving a backside attack that results in an inversion of configuration at the electrophilic carbon.
Caption: The Sₙ2 mechanism for this compound synthesis.
Optimizing Reactants and Reagents
Q2: Which starting alcohol should I use: cis- or trans-1,4-cyclohexanediol?
For the synthesis of a mono-benzylated product, starting with 1,4-cyclohexanediol is standard. The key challenge is achieving mono-alkylation instead of the undesired bis-alkylation. While both cis and trans isomers can be used, the reactivity of the two hydroxyl groups can differ.
Using a milder base like silver oxide (Ag₂O) can sometimes offer better selectivity for mono-protection in diols compared to stronger bases like NaH.[10] However, precise control of stoichiometry (using a slight sub-stoichiometric amount of the base or benzyl bromide) is the most critical factor for maximizing the yield of the mono-ether.
Q3: What is the best choice of base and why?
The choice of base is critical and depends on the solvent and desired reactivity.
| Base | Common Solvent | Key Characteristics & Rationale |
| Sodium Hydride (NaH) | THF, DMF | Most Common Choice. NaH is an inexpensive, strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by releasing hydrogen gas.[3][7][8] Its heterogeneous nature requires good stirring. |
| Potassium Hydride (KH) | THF, DMF | More Reactive. KH is significantly more reactive than NaH and can be advantageous for sterically hindered alcohols. However, it is also more pyrophoric and requires greater handling care. |
| Silver(I) Oxide (Ag₂O) | DMF, Toluene | Mild & Selective. Often used for selective mono-protection of diols. It is less basic than hydrides, reducing the rate of side reactions.[10] It is, however, significantly more expensive. |
Expert Tip: For most applications, a 60% dispersion of NaH in mineral oil is sufficient and cost-effective. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) as NaH reacts violently with water.[8]
Q4: Benzyl Bromide vs. Benzyl Chloride: Which is the better electrophile?
Benzyl bromide is the preferred reagent. [11][12] Bromide is a better leaving group than chloride, making benzyl bromide more reactive and allowing the reaction to proceed under milder conditions (lower temperatures, shorter times).[3] While benzyl chloride is cheaper, it often requires higher temperatures or the addition of a catalyst like sodium iodide to facilitate an in situ Finkelstein reaction, converting it to the more reactive benzyl iodide.[11]
Troubleshooting Common Experimental Issues
Q5: My reaction yield is consistently low. What are the most likely causes and how do I fix this?
Low yield is the most frequent complaint. The root cause can usually be traced to one of several factors. Follow this diagnostic workflow to identify and solve the problem.
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Q6: I've identified an alkene byproduct in my crude NMR. What happened?
The presence of an alkene, likely cyclohexene or a derivative, points to an E2 elimination side reaction .[4] The alkoxide is a strong base as well as a strong nucleophile. If it attacks a proton on the carbon adjacent to the leaving group on the electrophile, it will cause elimination. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides like benzyl bromide at elevated temperatures.[4]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient.[4]
Q7: How do I remove unreacted benzyl bromide after the reaction?
Benzyl bromide is a lachrymator and an impurity that can complicate purification.[12][13]
-
Quenching: After the reaction is complete, add a small amount of a nucleophilic amine like triethylamine or piperidine to the reaction mixture. This will react with the excess benzyl bromide to form a quaternary ammonium salt, which is water-soluble and easily removed during the aqueous work-up.[13]
-
Aqueous Wash: A thorough wash with a saturated sodium bicarbonate solution and then brine during the work-up will help remove many polar impurities.[14]
-
Purification: Unreacted benzyl bromide can typically be separated from the desired product using silica gel column chromatography, as it is significantly less polar than the product alcohol.[13][15]
Alternative Methodologies
Q8: Are there alternatives to using a strong base like NaH? What is Phase-Transfer Catalysis?
Yes, Phase-Transfer Catalysis (PTC) is an excellent alternative, particularly for reactions sensitive to strongly basic, anhydrous conditions.[16][17]
In a PTC system, the reaction occurs in a biphasic mixture (e.g., aqueous NaOH and an organic solvent like toluene or dichloromethane). The alkoxide is generated in the aqueous phase, and a phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the alkoxide into the organic phase where it can react with the benzyl bromide.[17]
Advantages of PTC:
-
Avoids the need for expensive anhydrous solvents and pyrophoric bases like NaH.
-
Reaction conditions are generally milder.
-
Can lead to higher yields and cleaner reactions by minimizing side reactions.[16][18]
Caption: Catalytic cycle of a phase-transfer catalyzed Williamson ether synthesis.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis using NaH
-
Safety: Perform all steps in a well-ventilated fume hood. NaH is pyrophoric and reacts violently with water. Benzyl bromide is a lachrymator. Wear appropriate PPE.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,4-cyclohexanediol (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the diol (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Observation: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until gas evolution ceases.[8]
-
-
Addition of Electrophile: Cool the resulting alkoxide suspension back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via syringe over 15 minutes.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up:
-
Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Add diethyl ether to dilute the mixture.
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
-
Protocol 2: Phase-Transfer Catalysis (PTC) Method
-
Setup: To a round-bottom flask, add 1,4-cyclohexanediol (1.0 eq), toluene, benzyl bromide (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Addition of Base: Add a 30-50% aqueous solution of sodium hydroxide (3.0 eq).[18]
-
Reaction: Heat the biphasic mixture to 50-60 °C with vigorous stirring for 4-8 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor by TLC.
-
Work-up:
-
Cool the reaction to room temperature and separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Taylor & Francis Online. (1999). Oxidation of Benzyl Ethers via Phase Transfer Catalysis.
- Europe PMC. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
- Kocienski, P. J. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Provided by Google.
- Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2022). 9.9: Nucleophilic substitution in the Lab.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X).
- Fiveable. (n.d.). Sodium Hydride.
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
- ResearchGate. (2009). Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system.
- PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
- LookChem. (1999). Oxidation of benzyl ethers via phase transfer catalysis.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- RSC Publishing. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol....
- AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- PubMed Central (PMC). (n.d.). Visible-Light-Mediated Oxidative Debenzylation....
- ResearchGate. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.
- ACS Publications. (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation....
- Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
- ResearchGate. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction....
- Wikipedia. (n.d.). Benzyl bromide.
- Common Organic Chemistry. (n.d.). Benzyl Bromide.
- ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?.
- Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
- Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes....
- European Patent Office. (n.d.). A method for separating cyclohexanol.
Sources
- 1. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. francis-press.com [francis-press.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 12. Benzyl Bromide [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. crdeepjournal.org [crdeepjournal.org]
- 18. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Selective Oxidation of 4-(Benzyloxy)cyclohexanol
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the laboratory.
Today, we address a common yet critical transformation: the selective oxidation of 4-(benzyloxy)cyclohexanol to its corresponding ketone, 4-(benzyloxy)cyclohexanone[1][2]. While the oxidation of a secondary alcohol to a ketone is a fundamental reaction, the presence of the acid-sensitive benzyloxy protecting group introduces challenges that can lead to low yields and complex byproduct profiles if not handled correctly. This guide provides in-depth FAQs and troubleshooting workflows to help you prevent over-oxidation and other undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when oxidizing this compound?
The principal challenge is achieving selective oxidation of the secondary alcohol to the ketone without affecting the benzyl ether protecting group. The benzyloxy group is susceptible to cleavage under harsh oxidative or acidic conditions. Therefore, the key is to choose an oxidizing agent and reaction conditions that are mild and highly selective for the alcohol functional group.
Q2: What does "over-oxidation" mean for a secondary alcohol like this?
For primary alcohols, over-oxidation typically refers to the conversion of the initial aldehyde product into a carboxylic acid[3][4][5]. However, for a secondary alcohol, oxidation to a ketone is the final step under standard conditions, as there is no hydrogen on the carbonyl carbon to remove for further oxidation[5][6][7].
In the context of this compound, "over-oxidation" or "undesired oxidation" refers to side reactions, primarily:
-
Cleavage of the Benzyl Ether: Strongly acidic or potent oxidizing environments can cleave the benzyl ether, leading to byproducts such as benzaldehyde and 1,4-cyclohexanedione.
-
Ring Opening/Degradation: Extremely harsh conditions (e.g., hot potassium permanganate) could potentially lead to C-C bond cleavage and degradation of the cyclohexyl ring, although this is less common with modern selective reagents[3].
Q3: Which classes of oxidizing agents are recommended for this transformation?
To ensure the integrity of the benzyloxy group, mild and neutral or near-neutral oxidizing agents are strongly recommended. These reagents are highly selective for alcohols and operate under conditions that do not promote acid-catalyzed side reactions. The most reliable methods fall into two main categories:
-
Hypervalent Iodine Reagents: Dess-Martin Periodinane (DMP) is the standout reagent in this class. It operates at room temperature under neutral conditions and is known for its high selectivity and clean conversions[8][9][10].
-
Activated Dimethyl Sulfoxide (DMSO) Reagents: The Swern oxidation and its variants are exceptionally mild and effective. These methods avoid the use of heavy metals and stop cleanly at the ketone stage[11][12][13]. They require cryogenic temperatures but are highly reliable.
Q4: Are there any oxidizing agents that should be explicitly avoided?
Yes. Researchers should avoid strong, acidic, and aggressive oxidizing agents, as they pose a significant risk to the benzyl ether. These include:
-
Jones Reagent (CrO₃ in H₂SO₄/Acetone): The highly acidic nature of this reagent can easily cause debenzylation[3][6].
-
Potassium Permanganate (KMnO₄): This is a very strong and often unselective oxidant that can attack multiple functional groups and even cleave C-C bonds[3][6].
-
Nitric Acid: A strong oxidizing acid that is unsuitable for this substrate.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses common problems encountered during the oxidation of this compound and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of 4-(Benzyloxy)cyclohexanone
Possible Cause A: Ineffective Oxidizing Agent
-
The Chemistry: Hypervalent iodine reagents like DMP are moisture-sensitive and can decompose upon storage. For Swern oxidations, the activating agent (e.g., oxalyl chloride) or DMSO must be of high purity and handled under anhydrous conditions to generate the active electrophilic sulfur species[14][15].
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored DMP. If a Swern oxidation fails, ensure the oxalyl chloride and DMSO are from reliable, sealed sources.
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon), especially for the Swern protocol.
-
Possible Cause B: Incorrect Reaction Temperature
-
The Chemistry: The formation of the reactive intermediate in the Swern oxidation is highly temperature-dependent. The reaction of DMSO with oxalyl chloride must be performed at -78 °C (a dry ice/acetone bath) to prevent decomposition and side reactions[13][15]. Allowing the reaction to warm prematurely is a common cause of failure.
-
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Use a properly prepared cryo-bath and monitor the internal reaction temperature.
-
Slow Addition: Add reagents dropwise to the cooled solution to manage any exotherms and maintain the low temperature.
-
Possible Cause C: Incomplete Reaction
-
The Chemistry: The reaction may stall if an insufficient amount of oxidant is used or if the reaction time is too short.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.
-
Check Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the oxidizing agent are used to drive the reaction to completion.
-
Problem 2: Significant Byproduct Formation (e.g., Benzaldehyde)
Possible Cause: Cleavage of the Benzyl Ether
-
The Chemistry: This is the most common side reaction and is almost always caused by acidic conditions. The DMP oxidation generates two equivalents of acetic acid as a byproduct, which can be sufficient to catalyze deprotection of sensitive substrates[8].
-
Troubleshooting Steps:
-
Buffer the Reaction: When using DMP, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize the acetic acid as it forms[8].
-
Switch to a Non-Acidic Method: The Swern oxidation is an excellent alternative as it is performed under basic conditions (due to the addition of triethylamine), providing a protective environment for the benzyl ether[12][15].
-
Problem 3: Difficulty in Product Purification
Possible Cause: Persistent Reagent Byproducts
-
The Chemistry: Each oxidation method generates characteristic byproducts that must be removed. Swern oxidations produce the volatile and malodorous dimethyl sulfide[11][13]. DMP oxidation yields a reduced iodine byproduct (iodinane)[10].
-
Troubleshooting Steps:
-
For Swern: During workup, most dimethyl sulfide is removed under reduced pressure. A final aqueous wash helps remove the triethylamine hydrochloride salt. The smell can be neutralized in glassware and waste by rinsing with bleach.
-
For DMP: The iodinane byproduct can be removed during the aqueous workup. A wash with a saturated sodium thiosulfate (Na₂S₂O₃) solution will reduce the byproduct to a more water-soluble species, facilitating its removal into the aqueous layer.
-
Data & Protocols
Comparison of Recommended Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Conditions | Room Temperature, CH₂Cl₂ | -78 °C to RT, CH₂Cl₂, DMSO, (COCl)₂, Et₃N | Room Temperature, CH₂Cl₂ |
| Selectivity | Excellent | Excellent | Very Good |
| Pros | Operationally simple, fast, neutral conditions[10]. | Very mild, avoids heavy metals, basic conditions protect sensitive groups[11][13]. | Well-established, good for robust substrates[16]. |
| Cons | Moisture sensitive, potentially explosive under heat/shock, generates acetic acid byproduct[8]. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, requires careful handling of reagents[11][14]. | Chromium-based (toxic), workup can be difficult due to tarry byproducts[17]. |
| Workup | Basic workup, optional Na₂S₂O₃ wash. | Aqueous wash to remove salts, evaporation of DMS. | Filtration through Celite or silica to remove chromium salts[17]. |
Workflow for Selective Oxidation
The general workflow involves careful selection of a mild oxidant, precise execution under controlled conditions, and a targeted workup procedure to ensure high purity of the final product.
Caption: General experimental workflow for selective oxidation.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is valued for its operational simplicity and mild, neutral conditions. The addition of sodium bicarbonate is a critical modification to protect the acid-sensitive benzyloxy group.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
Buffering: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(benzyloxy)cyclohexanone.
Protocol 2: Swern Oxidation
This protocol is the gold standard for mildness, though it is more technically demanding due to the cryogenic temperatures required.
Step-by-Step Methodology:
-
Activator Prep: To a flame-dried, three-neck flask under N₂, add anhydrous CH₂Cl₂ and cool to -78 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes; bubbling (CO, CO₂) will be observed.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 45 minutes.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Washing & Drying: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield pure 4-(benzyloxy)cyclohexanone.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common oxidation issues.
References
- Organic Chemistry Portal. (n.d.).Swern Oxidation.
- Chemistry Steps. (n.d.).Dess–Martin periodinane (DMP) oxidation.
- Chemistry Steps. (n.d.).Swern Oxidation Mechanism.
- Wikipedia. (2023).Dess–Martin oxidation.
- Allery, C. (2021).Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube.
- Chemistry Hall. (2021).The Swern Oxidation: Mechanism and Features.
- Chemistry LibreTexts. (2024).17.7: Oxidation of Alcohols.
- Organic Chemistry Portal. (n.d.).Dess-Martin Oxidation.
- Chemistry LibreTexts. (2024).17.7: Oxidation of Alcohols.
- Organic Chemistry Portal. (n.d.).Synthesis of ketones by oxidation of alcohols.
- Chemistry LibreTexts. (2023).Oxidation by PCC (pyridinium chlorochromate).
- Master Organic Chemistry. (2011).Reagent Friday: PCC (Pyridinium Chlorochromate).
- Organic Synthesis. (n.d.).Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
- Compound Interest. (2015).A Guide to Oxidation Reactions of Alcohols.
- Organic Chemistry Tutor. (n.d.).Oxidation of Alcohols with PCC.
- Chad's Prep. (n.d.).Oxidation with Chromic Acid and PCC.
- Wikipedia. (2023).Alcohol oxidation.
- Master Organic Chemistry. (2015).Alcohol Oxidation: "Strong" & "Weak" Oxidants.
- Chemistry Steps. (n.d.).Alcohol Oxidation Mechanisms and Practice Problems.
- Organic Chemistry Portal. (n.d.).Synthesis of carboxylic acids by oxidation of alcohols.
Sources
- 1. 4-(Benzyloxy)cyclohexanone | 2987-06-6 [chemicalbook.com]
- 2. CAS 2987-06-6: 4-(benzyloxy)cyclohexanone | CymitQuimica [cymitquimica.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. youtube.com [youtube.com]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scale-Up Synthesis of 4-(Benzyloxy)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical experience.
I. Synthesis Overview: The Williamson Ether Synthesis
The most common and industrially viable route to this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a hydroxyl group on 1,4-cyclohexanediol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide, typically benzyl bromide.[1][2][3]
The reaction is valued for its broad scope and reliability in forming both symmetrical and asymmetrical ethers.[2] However, scaling this process from the benchtop to larger reactors introduces a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and safety protocols.
Core Reaction Scheme
Caption: General workflow of the Williamson ether synthesis for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the scale-up synthesis of this compound.
FAQ 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields during scale-up can often be attributed to several factors, primarily related to side reactions and incomplete conversion.
Possible Causes & Solutions:
-
E2 Elimination: Benzyl bromide is a primary halide, which favors the SN2 pathway.[2] However, if a sterically hindered or overly strong base is used, the competing E2 elimination reaction can become significant, leading to the formation of stilbene and other undesired byproducts.[1][4]
-
Troubleshooting:
-
Base Selection: Opt for a moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) over extremely strong or bulky bases such as potassium tert-butoxide.[4]
-
Temperature Control: Maintain a moderate reaction temperature. Excessive heat can favor elimination over substitution.
-
-
-
Formation of 1,4-Bis(benzyloxy)cyclohexane: The presence of two hydroxyl groups on 1,4-cyclohexanediol makes the formation of the diether a significant competing reaction.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of 1,4-cyclohexanediol relative to benzyl bromide can help minimize the formation of the diether. A typical starting point is a 1.2:1 to 1.5:1 molar ratio of diol to benzyl bromide.
-
-
-
Incomplete Deprotonation: For the reaction to proceed efficiently, the hydroxyl group must be deprotonated to form the more nucleophilic alkoxide.[3]
-
Troubleshooting:
-
Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to effectively solvate the cation of the base and leave the alkoxide more available for reaction.[4]
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst is essential.[5][6] These catalysts, typically quaternary ammonium salts, transport the hydroxide ion into the organic phase to deprotonate the diol, and then transport the resulting alkoxide to react with the benzyl bromide.[5][7] This technique can significantly increase reaction rates and yields.[5][6]
-
-
FAQ 2: I'm observing significant amounts of 1,4-bis(benzyloxy)cyclohexane as a byproduct. How can I suppress its formation?
The formation of the diether is a common challenge due to the difunctional nature of the starting material.
Strategies to Enhance Monosubstitution:
-
Controlled Reagent Addition: Instead of adding all the benzyl bromide at once, a slow, controlled addition (e.g., via a syringe pump or addition funnel) can help maintain a low concentration of the electrophile, favoring reaction at a single hydroxyl group.
-
Molar Ratio Optimization: As mentioned previously, using an excess of 1,4-cyclohexanediol is the most direct way to statistically favor mono-benzylation.
| Reagent | Recommended Molar Ratio (Diol:BnBr) | Rationale |
| 1,4-Cyclohexanediol | 1.2 - 1.5 | Statistically favors mono-substitution. |
| Benzyl Bromide | 1 | Limiting reagent to minimize diether formation. |
| Base | 1.1 - 1.3 (relative to BnBr) | Ensures complete deprotonation of one hydroxyl group. |
FAQ 3: The purification of this compound is proving difficult. What are the best methods for isolating a pure product at scale?
Purification is often complicated by the presence of unreacted starting materials and the diether byproduct, which may have similar physical properties to the desired product.
Recommended Purification Workflow:
Caption: A typical purification sequence for this compound.
-
Aqueous Workup: Quench the reaction mixture with water to dissolve inorganic salts. Extract the organic components into a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Column Chromatography: This is often the most effective method for separating the monoether, diether, and unreacted diol.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will effectively separate the components. The less polar diether will elute first, followed by the desired monoether, and finally the highly polar diol.
-
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain a highly pure, crystalline product. Suitable solvent systems include toluene/hexane or ethyl acetate/hexane.[8]
FAQ 4: What are the critical safety considerations when scaling up the use of benzyl bromide?
Benzyl bromide is a hazardous substance, and its risks are amplified at larger scales.[9][10][11][12]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a lab coat.[11] Work in a well-ventilated fume hood.
-
Lachrymator: Benzyl bromide is a potent lachrymator, meaning it causes severe eye irritation and tearing.[10] Ensure your work area has ready access to an eyewash station.
-
Corrosive and Toxic: It is corrosive to the skin, eyes, and respiratory tract.[9][11] Inhalation can cause serious damage to the lungs.[9] Accidental ingestion can be extremely harmful.[9]
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, amines, and oxidizing agents.[9][13]
-
Keep containers tightly sealed. Benzyl bromide is sensitive to moisture and light.[10][13]
-
Gradual decomposition in sealed containers can lead to pressure buildup and potential explosion.[9] Periodically vent storage containers if stored for extended periods.
-
-
Spill and Emergency Procedures:
FAQ 5: How does the cis/trans isomerism of 1,4-cyclohexanediol affect the reaction and the final product?
The starting material, 1,4-cyclohexanediol, exists as a mixture of cis and trans isomers. The final product, this compound, will also be a mixture of cis and trans isomers.[14][15][16][17]
-
Reactivity: The reactivity of the axial and equatorial hydroxyl groups can differ slightly, but for the Williamson ether synthesis, both isomers will typically react. The SN2 reaction mechanism involves a backside attack, which is generally more favorable on a less sterically hindered site.[1]
-
Product Isolation: For most applications, the cis/trans mixture of this compound is used directly.[15] However, if a specific isomer is required, separation can be challenging and may necessitate advanced chromatographic techniques or the use of stereoselective synthetic methods, which are often more complex and less suitable for large-scale production.[18][19]
III. Detailed Experimental Protocol (Illustrative Example)
This protocol provides a starting point for a lab-scale synthesis that can be adapted for scale-up.
Objective: To synthesize this compound via Williamson Ether Synthesis using Phase-Transfer Catalysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Cyclohexanediol | 116.16 | 14.0 g | 0.12 |
| Benzyl Bromide | 171.04 | 17.1 g (11.8 mL) | 0.10 |
| Sodium Hydroxide | 40.00 | 4.8 g | 0.12 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 0.005 |
| Toluene | - | 200 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 1,4-cyclohexanediol (14.0 g, 0.12 mol), toluene (200 mL), and tetrabutylammonium bromide (1.6 g, 0.005 mol).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (4.8 g, 0.12 mol) in water (50 mL). Add the aqueous NaOH solution to the reaction flask.
-
Heating: Begin vigorous stirring and heat the biphasic mixture to 70-75°C.
-
Benzyl Bromide Addition: Slowly add benzyl bromide (17.1 g, 0.10 mol) to the reaction mixture over 1 hour using an addition funnel.
-
Reaction Monitoring: Maintain the temperature at 70-75°C and continue stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of benzyl bromide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.
IV. References
-
Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, 66(5), 1619–1625. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 4, 2024, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2024, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved January 4, 2024, from [Link]
-
Williamson ether synthesis (video) - Khan Academy. (n.d.). Khan Academy. Retrieved January 4, 2024, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). CRDEEP Journals. Retrieved January 4, 2024, from [Link]
-
Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 4, 2024, from [Link]
-
Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Catalysis Surveys from Asia. Retrieved January 4, 2024, from [Link]
-
CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents. (n.d.). Google Patents. Retrieved January 4, 2024, from
-
This compound (cis / trans mixture), TRC 500 mg | Buy Online - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 4, 2024, from [Link]
-
Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC - NIH. (n.d.). NIH. Retrieved January 4, 2024, from [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 4, 2024, from [Link]
-
Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid - RSC Publishing. (n.d.). RSC Publishing. Retrieved January 4, 2024, from [Link]
-
This compound, 250 mg, CAS No. 2976-80-9 | Research Chemicals - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 4, 2024, from [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH. (2022, July 19). NIH. Retrieved January 4, 2024, from [Link]
-
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. (n.d.). MDPI. Retrieved January 4, 2024, from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024, April 18). PubMed Central. Retrieved January 4, 2024, from [Link]
-
JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents. (n.d.). Google Patents. Retrieved January 4, 2024, from
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 4, 2024, from [Link]
-
A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.). Quick Company. Retrieved January 4, 2024, from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. biomedres.us [biomedres.us]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. westliberty.edu [westliberty.edu]
- 12. msds.nipissingu.ca [msds.nipissingu.ca]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 15. This compound (cis / trans mixture) [cymitquimica.com]
- 16. This compound (cis / trans mixture), TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 17. This compound, 250 mg, CAS No. 2976-80-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]
- 18. mdpi.com [mdpi.com]
- 19. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cis and Trans Isomers of 4-(Benzyloxy)cyclohexanol
Welcome to the technical support center for the resolution of 4-(Benzyloxy)cyclohexanol diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating and characterizing the cis and trans isomers of this versatile synthetic intermediate. We will delve into the principles behind the separation, provide detailed troubleshooting guides for common laboratory techniques, and offer validated protocols to ensure the purity and structural integrity of your compounds.
The separation of diastereomers like cis- and trans-4-(Benzyloxy)cyclohexanol is a critical step in many synthetic pathways, as the stereochemistry of an intermediate can profoundly influence the biological activity and properties of the final molecule.[1][2] These isomers, while having the same molecular formula and connectivity, possess different spatial arrangements of their hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups on the cyclohexane ring. This difference in three-dimensional structure leads to distinct physical properties, such as polarity and crystal packing, which can be exploited for their separation.[2]
This guide provides practical, field-proven insights to streamline your separation workflow, from initial reaction monitoring with Thin Layer Chromatography (TLC) to preparative purification via column chromatography and final structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating cis and trans isomers of this compound?
A1: The separation relies on the difference in polarity between the two diastereomers. In the most stable chair conformation, the bulky benzyloxy group will preferentially occupy an equatorial position to minimize steric hindrance.
-
In trans-4-(Benzyloxy)cyclohexanol , both the benzyloxy and hydroxyl groups are in equatorial positions. This arrangement makes the polar hydroxyl group more exposed and available for hydrogen bonding with the stationary phase (e.g., silica gel).
-
In cis-4-(Benzyloxy)cyclohexanol , with the benzyloxy group equatorial, the hydroxyl group is forced into an axial position. The axial -OH group is more sterically shielded by the cyclohexane ring, reducing its interaction with the polar stationary phase.
Consequently, the trans isomer is generally more polar and will exhibit stronger adsorption to silica gel, resulting in a lower Retention Factor (Rf) in TLC and a longer retention time in normal-phase column chromatography compared to the less polar cis isomer.[3]
Q2: Which analytical technique is best for monitoring the separation?
A2: Thin Layer Chromatography (TLC) is the most efficient and cost-effective technique for monitoring the separation.[4][5] It allows for rapid screening of various solvent systems (mobile phases) to determine the optimal conditions for separation on a preparative scale using column chromatography.[4] An ideal TLC will show two distinct spots with a clear separation between them.
Q3: Can I use recrystallization to separate the isomers?
A3: Recrystallization can be a viable method, particularly for large-scale purification, provided the isomers have significantly different solubilities in a given solvent system.[2][6] This method often works best when one isomer is present in a much higher concentration than the other. However, chromatography is typically the preferred method for separating mixtures with comparable amounts of each isomer due to its higher resolving power. Fractional crystallization may also be an option where the solubilities are different.[7]
Q4: How do I definitively identify which isomer is cis and which is trans after separation?
A4: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most powerful tool for this purpose. The key is to analyze the signal for the proton on the carbon bearing the hydroxyl group (H-1). The coupling constant (J-value) of this proton is highly dependent on its dihedral angle with neighboring protons, a relationship described by the Karplus equation.[1][8]
-
For the trans isomer (equatorial -OH), the H-1 proton is axial. It will show a large axial-axial coupling (J ≈ 10-13 Hz) to the adjacent axial protons, resulting in a signal that appears as a triplet or triplet of triplets with a large splitting.[1][9]
-
For the cis isomer (axial -OH), the H-1 proton is equatorial. It will have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a broader, more complex multiplet with smaller splitting constants.[1][8]
Troubleshooting Guide
Problem 1: Poor or No Separation on TLC Plate
Question: I've tried running a TLC of my crude reaction mixture, but I only see one spot, or the spots are completely smeared together. How can I resolve the two isomers?
Answer: This is a common issue related to using an incorrect solvent system (eluent). The goal is to find a mobile phase that allows the two isomers to interact differently with the silica gel stationary phase.
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the spot(s) are near the bottom (Rf < 0.1): Your eluent is not polar enough. The compounds are sticking too strongly to the silica. Increase the polarity by adding a small amount of a more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[5]
-
If the spot(s) are near the top (Rf > 0.8): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting with the silica. Decrease the polarity by adding more of the non-polar solvent (e.g., increase the percentage of hexane).[4]
-
-
Systematic Screening of Solvents: Do not guess randomly. A systematic approach is more efficient.
-
Start with a common mixture like 20% Ethyl Acetate in Hexane (v/v).
-
Run several TLC plates simultaneously with varying ratios, for example: 10%, 20%, 30%, and 40% Ethyl Acetate in Hexane.
-
The ideal solvent system for preparative column chromatography will give the target compounds Rf values between 0.2 and 0.4, with the largest possible separation (ΔRf) between the two isomer spots.[4]
-
-
Try Different Solvent Systems: If hexane/ethyl acetate mixtures fail, consider other solvent systems that offer different selectivities. Good alternatives include:
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
| Issue | Probable Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated; sample is insoluble in the eluent; compound is acidic/basic. | Spot a more dilute solution. Add a different co-solvent to improve solubility. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| No separation (one spot) | Eluent polarity is not optimized; isomers have very similar Rf values in that system. | Systematically screen eluent polarity as described above. Try a completely different solvent system (e.g., switch from an ester/alkane to a chlorinated/alcohol system). |
| ΔRf is too small | The chosen solvent system does not provide sufficient selectivity. | Try eluent systems with different solvent classes. Sometimes a three-component system (e.g., Hexane/Dichloromethane/Ethyl Acetate) can fine-tune selectivity. |
Problem 2: Isomers Co-elute During Column Chromatography
Question: My TLC showed good separation, but when I ran my flash column, the fractions contain a mixture of both isomers. What went wrong?
Answer: This issue typically arises from improper column packing, overloading the column, or running the column too quickly. Even with a good solvent system, technique is crucial for a successful separation.
Troubleshooting Steps:
-
Check Column Loading: Do not dry-load the sample on too much silica, and do not dissolve the sample in a large volume of strong solvent.
-
Best Practice (Wet Loading): Dissolve the crude mixture in the minimum possible volume of the mobile phase or a slightly weaker solvent.
-
Best Practice (Dry Loading): Adsorb the crude mixture onto a small amount of silica gel (typically 1-2 times the mass of the crude product). Allow the solvent to evaporate completely, then carefully add the dry powder to the top of the column bed. This is the preferred method for compounds with limited solubility in the mobile phase.
-
-
Column Dimensions and Sample Load: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100, depending on the difficulty of the separation. A larger ratio (e.g., 1:100) is needed for isomers with a small ΔRf.
-
Flow Rate: Running the column too fast reduces the number of equilibration events between the stationary and mobile phases, leading to broader peaks and poor resolution. Apply moderate air pressure to achieve a steady, but not excessively fast, drip rate.
Problem 3: Ambiguous NMR Spectra
Question: I have isolated two products, but I can't definitively assign the cis and trans structures from the ¹H NMR spectra. The H-1 signals are not clear.
Answer: Spectral interpretation can be challenging, especially with lower-field instruments or if signals overlap. Here’s how to approach the problem methodically.
Troubleshooting Steps:
-
Focus on the H-1 Signal: This is the proton attached to the same carbon as the hydroxyl group. Its chemical shift will typically be between 3.5 and 4.0 ppm.
-
Improve Spectral Resolution:
-
Ensure the sample is pure and free of solvent. Residual solvent peaks can obscure signals.
-
Use a higher field NMR spectrometer if available (e.g., 500 MHz vs. 300 MHz) to resolve overlapping multiplets.
-
-
Consider the H-4 Signal: The proton on the carbon with the benzyloxy group (H-4) will also have its stereochemistry reflected in its coupling constants, similar to H-1. Analyzing both signals can increase confidence in your assignment.
-
Perform a 2D-NMR Experiment: If 1D ¹H NMR is inconclusive, a COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to H-1 and H-4, aiding in the interpretation of complex splitting patterns.
Reference NMR Data for Isomer Identification
| Parameter | trans-4-(Benzyloxy)cyclohexanol | cis-4-(Benzyloxy)cyclohexanol | Rationale |
| H-1 Proton Position | Axial | Equatorial | In the most stable chair, the bulky benzyloxy group is equatorial. This forces the -OH group to be equatorial (trans) or axial (cis). |
| H-1 Chemical Shift (δ) | ~3.6 ppm | ~4.0 ppm | Equatorial protons are typically deshielded (resonate at a lower field/higher ppm) compared to their axial counterparts.[1] |
| H-1 Splitting Pattern | Triplet of triplets (tt) | Broad multiplet (m) | The axial H-1 has large axial-axial couplings and smaller axial-equatorial couplings. The equatorial H-1 has only small equatorial-axial and equatorial-equatorial couplings.[8] |
| H-1 Coupling Constant (J) | Large axial-axial coupling: J ≈ 10-13 Hz | Small couplings: J ≈ 2-5 Hz | The magnitude of the coupling constant is dependent on the dihedral angle (Karplus Relationship).[1][9] |
Experimental Protocols & Visualizations
Workflow for Separation and Characterization
The following diagram outlines the logical workflow for successfully separating and identifying the cis and trans isomers of this compound.
Caption: Workflow for isomer separation and analysis.
Isomer Chair Conformations
The structural differences underpinning the separation are visualized below.
Caption: Chair conformations of cis and trans isomers.
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Prepare several eluent mixtures of varying polarity (e.g., 10:1, 5:1, 3:1, 1:1 Hexane:Ethyl Acetate). Prepare a small vial containing a few milligrams of your crude product dissolved in a volatile solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[4]
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The optimal system will provide good separation (ΔRf > 0.1) with the lower spot having an Rf of approximately 0.2-0.3.[4][5]
Protocol 2: Preparative Column Chromatography
-
Column Packing: Select an appropriately sized column. Fill it with silica gel slurry made using the non-polar component of your mobile phase (e.g., hexane). Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles are trapped.
-
Sample Loading: Prepare your sample for dry loading by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a solvent system slightly less polar than the one determined by TLC. Collect fractions in an array of test tubes.
-
Gradient Elution (Optional): If the separation is difficult, you can slowly increase the polarity of the eluent during the run (gradient elution) to first elute the less polar cis isomer, followed by the more polar trans isomer.
-
Fraction Analysis: Spot every few fractions onto a TLC plate to determine which ones contain your products. Pool the fractions that contain only the pure upper spot (cis isomer) and the fractions that contain only the pure lower spot (trans isomer).
-
Isolation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified isomers.
References
- Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate.
- Gala, D., et al. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Gala, D., et al. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid 1. Journal of the Chemical Society, Perkin Transactions 1.
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
- LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Harada, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chem Help ASAP. (2020, March 18). 4-tert-Butylcyclohexanol - J values. YouTube.
- ResearchGate. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- Chromatography Forum. (2014, February 22). Separation of cis/trans isomers.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC). YouTube.
- Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- O'Brien, J. E., et al. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. World's largest collection of open access research papers.
- Chemistry Academy. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
- Reddit. (2012, February 17). Proton NMR of 4-Tert-Butylcyclohexanol Help?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. rsc.org [rsc.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Kinetic vs. Thermodynamic Control in 4-(Benzyloxy)cyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 4-(benzyloxy)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of stereochemical control in the reduction of 4-(benzyloxy)cyclohexanone. Here, we will delve into the critical concepts of kinetic and thermodynamic control, providing practical, field-tested advice to help you achieve your desired isomer with high fidelity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary products in the reduction of 4-(benzyloxy)cyclohexanone?
The reduction of 4-(benzyloxy)cyclohexanone yields two diastereomeric products: cis-4-(benzyloxy)cyclohexanol and trans-4-(benzyloxy)cyclohexanol. The orientation of the newly formed hydroxyl group relative to the benzyloxy group (either axial or equatorial in the dominant chair conformation) determines the cis/trans relationship.
Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
The concepts of kinetic and thermodynamic control dictate the ratio of cis to trans products.[1][2]
-
Kinetic Control: This regime favors the product that is formed fastest.[3] The reaction is typically run at low temperatures for a short duration, making the reaction essentially irreversible.[1][4] The product ratio is determined by the difference in the activation energies of the competing reaction pathways.[2][5]
-
Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow the reaction to be reversible, typically at higher temperatures and for longer reaction times, enabling the system to reach equilibrium.[1][3] The product ratio is determined by the difference in the Gibbs free energy of the products.[2]
Q3: Which isomer is the kinetic product and which is the thermodynamic product?
In the reduction of substituted cyclohexanones, the stereochemical outcome depends on the direction of hydride attack on the carbonyl group.
-
The cis-isomer (axial alcohol) is generally the kinetic product. This results from the equatorial attack of the hydride reagent. While equatorial attack can experience some torsional strain, it avoids steric hindrance from the axial hydrogens at the C3 and C5 positions, making it the preferred pathway for bulky reducing agents.[6][7]
-
The trans-isomer (equatorial alcohol) is the thermodynamic product. This is the more stable isomer because the bulky hydroxyl group occupies the less sterically hindered equatorial position. It is formed via axial attack of the hydride. Smaller hydride reagents can approach from the more sterically hindered axial face, a path favored by orbital overlap considerations.[6][8][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Decision workflow for isomer synthesis." font-size="12" font-family="Arial" }
Q4: How does the choice of reducing agent affect the product ratio?
The steric bulk of the hydride-donating reagent is a primary determinant of the reaction's stereoselectivity.[10]
-
Small Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents are small enough to favor axial attack, leading predominantly to the thermodynamically more stable trans product (equatorial alcohol).[10][11]
-
Bulky Hydride Reagents (e.g., L-Selectride®, Lithium Tri-sec-butylborohydride): These reagents are sterically hindered and preferentially attack from the less hindered equatorial face.[7][10][11] This leads to the formation of the kinetically favored cis product (axial alcohol).[7]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of Desired Product
A low yield can stem from several factors, from reagent quality to reaction conditions.
-
Possible Cause 1: Reagent Purity and Handling.
-
Troubleshooting: Ensure that the 4-(benzyloxy)cyclohexanone starting material is pure. Impurities can lead to side reactions. Hydride reducing agents like NaBH₄ and especially LiAlH₄ are moisture-sensitive. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[12]
-
-
Possible Cause 2: Incomplete Reaction.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] If the starting material is still present after the expected reaction time, consider adding a slight excess of the reducing agent or extending the reaction time. Be mindful that longer reaction times can shift the product ratio towards the thermodynamic product.[1]
-
-
Possible Cause 3: Product Decomposition.
-
Troubleshooting: The workup conditions may be too harsh. Acidic workups can potentially lead to side reactions. Ensure the quenching step is performed carefully, often at a low temperature.
-
Issue 2: Incorrect or Mixed Isomer Ratio
Achieving high diastereoselectivity is the primary challenge in this synthesis. If the product is a mixture of isomers or the undesired isomer predominates, consider the following:
-
Possible Cause 1: Incorrect Reaction Temperature.
-
Troubleshooting: Temperature is a critical parameter for controlling the product ratio.
-
To favor the kinetic (cis) product: Maintain a low temperature (e.g., -78 °C with L-Selectride).[4]
-
To favor the thermodynamic (trans) product: A slightly elevated temperature or room temperature may be sufficient with a small reducing agent, but ensure it's not high enough to cause decomposition.[1]
-
-
-
Possible Cause 2: Inappropriate Choice of Reducing Agent.
Issue 3: Difficulty in Product Purification and Isomer Separation
The cis and trans isomers of this compound can have similar polarities, making them challenging to separate.
-
Possible Cause 1: Ineffective Chromatographic Separation.
-
Troubleshooting: Standard silica gel column chromatography may not be sufficient. Consider using a less polar solvent system to increase the separation between the spots on a TLC plate, which will translate to better separation on the column. Running a gradient elution can also be effective. In some cases, separation of derivatives may be easier.[15]
-
-
Possible Cause 2: Co-elution of Product and Starting Material.
-
Troubleshooting: If the reaction did not go to completion, the starting ketone may co-elute with one of the alcohol isomers. Ensure complete reaction via TLC monitoring before workup.
-
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.25]; edge [fontname="Arial", fontsize=10];
} caption { label="Troubleshooting experimental issues." font-size="12" font-family="Arial" }
Section 3: Experimental Protocols
Protocol 1: Kinetic Synthesis of cis-4-(Benzyloxy)cyclohexanol
This protocol is designed to favor the formation of the kinetic product.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 4-(benzyloxy)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH) and then hydrogen peroxide (30% solution). Caution: The quenching of boranes can be exothermic and generate hydrogen gas.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the cis-isomer.
Protocol 2: Thermodynamic Synthesis of trans-4-(Benzyloxy)cyclohexanol
This protocol is designed to favor the formation of the thermodynamic product.
-
Preparation: Dissolve 4-(benzyloxy)cyclohexanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.[16]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until gas evolution ceases.
-
Workup and Extraction: Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[16] Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The trans-isomer is typically the major product.
Data Summary: Reagent Choice and Expected Outcome
| Reducing Agent | Steric Bulk | Typical Conditions | Primary Attack | Major Product | Control Type |
| Sodium Borohydride (NaBH₄) | Small | 0 °C to RT, Methanol | Axial | trans-4-(Benzyloxy)cyclohexanol | Thermodynamic |
| Lithium Aluminum Hydride (LiAlH₄) | Small | 0 °C, Anhydrous Ether/THF | Axial | trans-4-(Benzyloxy)cyclohexanol | Thermodynamic |
| L-Selectride® | Bulky | -78 °C, Anhydrous THF | Equatorial | cis-4-(Benzyloxy)cyclohexanol | Kinetic |
References
[6] 20.6 Enantioselective Carbonyl Reductions - Chemistry LibreTexts. (2019-06-05). Available at: [Link]
[7] Hydride Reduction Reactions: A Stereoselective Adventure - Odinity. (2013-11-18). Available at: [Link]
[11] Axial or equatorial attack is possible on a cyclohexanone. (2025-07-19). Available at:
[10] A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. (2014-11-05). Available at: [Link]
[8] AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET. (2021-05-21). Available at: [Link]
[17] Axial and equatorial attack on cyclohexanone preference : r/chemhelp - Reddit. (2019-11-21). Available at: [Link]
[13] Sodium Borohydride Reduction of Cyclohexanone | PDF | Chemical Compounds - Scribd. Available at: [Link]
[9] (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions - ResearchGate. (2025-08-06). Available at: [Link]
[14] Article - SBQ. Available at: [Link]
[16] EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. (2020-10-25). Available at: [Link]
[1] Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
[4] 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024-03-17). Available at: [Link]
[2] Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]
[3] Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012-02-09). Available at: [Link]
[18] Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid - RSC Publishing. Available at: [Link]
[19] trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. Available at: [Link]
[20] Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
[21] 2 - Organic Syntheses Procedure. Available at: [Link]
[5] Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. (2020-10-27). Available at: [Link]
[15] US3880925A - Separation and purification of cis and trans isomers - Google Patents. Available at:
[22] CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents. Available at:
[23] (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - ResearchGate. (2025-08-06). Available at: [Link]
[24] (r)- and (s)-mandelic acid - Organic Syntheses Procedure. Available at: [Link]
[25] US5160498A - Process for the preparation of cyclohexanol derivatives - Google Patents. Available at:
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odinity.com [odinity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. orgsyn.org [orgsyn.org]
- 25. US5160498A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 4-(Benzyloxy)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(benzyloxy)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the stereochemical outcome of their synthesis. Achieving high stereoselectivity is often critical for the biological activity and physical properties of downstream compounds. This resource provides in-depth, experience-based answers to common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound involves the reduction of the parent ketone, 4-(benzyloxy)cyclohexanone. This approach offers the most reliable and tunable control over the final stereochemistry. An alternative, though less common for fine stereochemical control, is the catalytic hydrogenation of 4-(benzyloxy)phenol over various metal catalysts like nickel or palladium.[1][2] This guide will focus on the ketone reduction pathway, as it is the cornerstone of stereoselective synthesis for this molecule.
Q2: Why is the cis vs. trans stereochemistry so important?
The spatial arrangement of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups (either cis, on the same face of the ring, or trans, on opposite faces) fundamentally alters the three-dimensional shape of the molecule. This has significant consequences for:
-
Biological Activity: In medicinal chemistry, only one stereoisomer may fit correctly into the binding site of a target protein or enzyme. The other may be inactive or even elicit off-target effects.
-
Physical Properties: Cis and trans isomers have different physical properties, including melting points, boiling points, solubility, and chromatographic retention times, which affects purification and formulation.
-
Reactivity in Subsequent Steps: The axial or equatorial position of the hydroxyl group dictates its steric accessibility and can influence the stereochemical outcome of subsequent reactions.
Q3: What are the fundamental principles governing the stereoselectivity of the 4-(benzyloxy)cyclohexanone reduction?
The stereochemical outcome is determined by the trajectory of the hydride nucleophile's attack on the carbonyl carbon of the cyclohexanone ring. The 4-benzyloxy substituent preferentially occupies the equatorial position to minimize steric strain, locking the ring into a stable chair conformation. The two faces of the carbonyl are no longer equivalent:
-
Axial Attack: The hydride approaches from the top or bottom face, parallel to the axis of the ring. This pathway is sterically less hindered and leads to the formation of an equatorial alcohol , which corresponds to the trans isomer . This is generally the thermodynamically more stable product.[3][4]
-
Equatorial Attack: The hydride approaches from the side, along the equator of the ring. This path is more sterically congested due to interactions with the axial hydrogens at the C2 and C6 positions. This pathway leads to the formation of an axial alcohol , which corresponds to the cis isomer .[3][4] This is generally the kinetically favored product when using bulky reagents.
The choice of reducing agent is the primary tool for directing the reaction toward one of these pathways.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yields a poor diastereomeric ratio (e.g., 1:1 cis/trans). How can I selectively synthesize the trans isomer?
Cause & Scientific Rationale: A low diastereomeric ratio when targeting the trans isomer suggests that the reducing agent is not selective enough or that reaction conditions are sub-optimal. To favor the trans product, you must promote axial attack . This is best achieved with small, unhindered hydride reagents that can easily access the less-hindered axial trajectory.[3][4]
Solutions:
-
Choice of Reducing Agent: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These are small hydride donors that preferentially attack from the axial direction to yield the thermodynamically favored equatorial alcohol (trans isomer).
-
Solvent Selection: For NaBH₄ reductions, the choice of a protic solvent like methanol or ethanol is crucial. The solvent can participate in the reduction mechanism and influence selectivity.[5]
-
Temperature Control: While these reactions are often robust at room temperature, running the reaction at 0 °C can sometimes improve selectivity by reducing the energy of the system and favoring the lowest-energy transition state.
Problem: I need to synthesize the cis isomer, but I keep getting the trans product as the major component.
Cause & Scientific Rationale: Formation of the trans isomer indicates that axial attack is the dominant pathway. To favor the cis product (axial alcohol), you must force the reaction to proceed via equatorial attack . This is accomplished by using a reducing agent that is too sterically bulky to approach from the axial face, forcing it to attack from the more hindered equatorial direction.[3]
Solutions:
-
Use a Bulky Reducing Agent: The most effective reagents for this purpose are sterically hindered borohydrides. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are the industry standards. Their large sec-butyl groups effectively block the axial pathway.
-
Strict Temperature Control: These reactions must be run at low temperatures, typically -78 °C (a dry ice/acetone bath). At higher temperatures, the kinetic control is lost, and the bulky reagent may begin to react via less-defined pathways or lead to side reactions, eroding stereoselectivity.[3]
-
Inert Atmosphere: Bulky borohydrides are highly reactive with air and moisture. Ensure your glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
Diagram: Stereochemical Control in the Reduction of 4-(Benzyloxy)cyclohexanone
Caption: Hydride attack pathways on 4-(benzyloxy)cyclohexanone.
Problem: My reaction is sluggish or does not go to completion.
Cause & Scientific Rationale: Incomplete conversion can be due to reagent deactivation, insufficient equivalents of the reagent, or low reactivity under the chosen conditions.
Solutions:
-
Reagent Quality: Hydride reagents, especially potent ones like LiAlH₄ and the Selectrides, degrade upon exposure to atmospheric moisture. Use a fresh bottle or a freshly titrated solution.
-
Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent (typically 1.2–2.0 equivalents) to account for any quenching by trace water or adventitious electrophiles.
-
Temperature (Use with Caution): If using NaBH₄, gently warming the reaction from 0 °C to room temperature can increase the rate. Do not warm reactions involving L-Selectride , as this will destroy stereoselectivity. For sluggish L-Selectride reactions at -78 °C, simply extend the reaction time (e.g., from 1 hour to 3 hours).
Problem: How can I accurately determine the cis/trans ratio of my product?
Cause & Scientific Rationale: ¹H NMR spectroscopy is the most reliable method for determining the diastereomeric ratio. The key is to analyze the signal for the proton on the carbon bearing the hydroxyl group (C1-H). Its chemical shift and multiplicity are highly diagnostic of its orientation (axial or equatorial).
Analysis Method:
-
trans Isomer (Equatorial -OH): The C1-H is in the axial position. It will exhibit large axial-axial couplings (J ≈ 8–12 Hz) to the two adjacent axial protons on C2 and C6. This typically results in a signal that is a well-resolved triplet of triplets (tt) or a broad multiplet with a large width at half-height.
-
cis Isomer (Axial -OH): The C1-H is in the equatorial position. It has smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2–5 Hz). This results in a signal that is a broad singlet (br s) or a narrow multiplet.
Integrate the distinct signals for the C1-H of both isomers to calculate the ratio.
Problem: I cannot separate the cis and trans isomers by column chromatography.
Cause & Scientific Rationale: Cis and trans isomers of cyclohexanols can have very similar polarities, leading to poor separation on silica gel.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a shallow gradient or a less polar eluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A mixture of Hexane/MTBE or Hexane/Di-isopropyl ether can sometimes provide better resolution than ethyl acetate.
-
Column Size: Use a longer column with a smaller diameter to increase the number of theoretical plates.
-
-
Fractional Crystallization: If your product is a solid and one isomer is significantly enriched, you may be able to selectively crystallize the major isomer from a suitable solvent system (e.g., hexane/ethyl acetate, toluene).[6]
-
Derivatization: As a last resort, the hydroxyl group can be derivatized (e.g., as an acetate or benzoate ester). The resulting esters may have different chromatographic properties that allow for easier separation. The protecting group can then be removed in a subsequent step.
Table 1: Comparison of Common Reducing Agents for 4-(Benzyloxy)cyclohexanone
| Reagent | Formula | Steric Bulk | Favored Product | Mechanism | Key Considerations |
| Sodium Borohydride | NaBH₄ | Small | trans | Axial Attack | Safe, easy to handle. Use in protic solvents (MeOH, EtOH). |
| Lithium Aluminum Hydride | LiAlH₄ | Small | trans | Axial Attack | Highly reactive, pyrophoric. Requires anhydrous aprotic solvent (THF, Et₂O) and careful workup. |
| L-Selectride® | Li(s-Bu)₃BH | Very Large | cis | Equatorial Attack | Extremely sensitive to air/moisture. Must use at -78 °C under inert gas. Provides highest cis selectivity.[3] |
Validated Experimental Protocols
Protocol 1: Synthesis of trans-4-(Benzyloxy)cyclohexanol via NaBH₄ Reduction
Objective: To synthesize the trans isomer with high selectivity.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)cyclohexanone (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench: Carefully cool the flask back to 0 °C and slowly add acetone (to quench excess NaBH₄) until gas evolution ceases.
-
Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure trans isomer.
Protocol 2: Synthesis of cis-4-(Benzyloxy)cyclohexanol via L-Selectride® Reduction
Objective: To synthesize the cis isomer with high selectivity.
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add 4-(benzyloxy)cyclohexanone (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Using a syringe, slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 20 minutes, keeping the internal temperature below -70 °C.
-
Reaction: Stir the reaction vigorously at -78 °C for 3 hours. Monitor the reaction by TLC (quench a small aliquot with water before spotting).
-
Quench: While still at -78 °C, very slowly and carefully add water dropwise to quench the excess L-Selectride®. Once gas evolution subsides, add 3 M aqueous sodium hydroxide (NaOH) followed by 30% hydrogen peroxide (H₂O₂), also dropwise, to decompose the borane byproducts. (Caution: This can be highly exothermic).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure cis isomer.
Diagram: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A decision-making workflow for troubleshooting low stereoselectivity.
References
- Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry. URL: https://cdnsciencepub.com/doi/abs/10.1139/v98-088
- Murugan, R., & Ramakrishnan, V. T. (1980). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry, 58(18), 1993-1995. URL: https://cdnsciencepub.com/doi/abs/10.1139/v80-322
- Strassner, T. et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11449–11458. URL: https://pubs.acs.org/doi/10.1021/jo501905g
- This source was reviewed but not directly cited in the final text.
- Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. URL: https://pubs.acs.org/doi/abs/10.1021/ja00475a040
- This source was reviewed but not directly cited in the final text.
- Nucleophilic attack at carbonyl on cyclohexane ring. (2014). YouTube. URL: https://www.youtube.
- Murugan, R. (2011). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. URL: https://www.researchgate.net/publication/236009893_Quantitative_prediction_of_stereochemistry_in_the_reduction_of_cyclohexanones_by_sodium_borohydride
- This source was reviewed but not directly cited in the final text.
- This source was reviewed but not directly cited in the final text.
- This source was reviewed but not directly cited in the final text.
- Wang, C. et al. (2020). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology, 10(2), 438-447. URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/c9cy02204a
- Long, J. et al. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. Chemical Engineering Science, 166, 148-158. URL: https://www.sciencedirect.com/science/article/abs/pii/S000925091730164X
- This source was reviewed but not directly cited in the final text.
- Catalyst for Phenol Hydrogenation to Cyclohexanol. AMI CATALYST. URL: https://www.amicatalyst.
- This source was reviewed but not directly cited in the final text.
- This source was reviewed but not directly cited in the final text.
- This source was reviewed but not directly cited in the final text.
- Brown, H. C., & Deck, H. R. (1965). The facile preparation of trans-4-t-butylcyclohexanol of high purity. Organic Syntheses, 45, 14. URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0175
- This source was reviewed but not directly cited in the final text.
- This source was reviewed but not directly cited in the final text.
- This source was reviewed but not directly cited in the final text.
- Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine. Google Patents. URL: https://patents.google.
Sources
- 1. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst for Phenol Hydrogenation to Cyclohexanol [sd-avant.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions in 4-(Benzyloxy)cyclohexanol Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating the exothermic challenges inherent in the synthesis of 4-(Benzyloxy)cyclohexanol. As Senior Application Scientists, we understand that controlling reaction temperature is paramount for safety, yield, and purity. This center provides in-depth troubleshooting advice and frequently asked questions to ensure your experiments are both successful and safe.
Understanding the Exotherm: The "Why" Behind the Heat
The synthesis of this compound typically involves the reduction of 4-(Benzyloxy)cyclohexanone, often using a hydride-based reducing agent like sodium borohydride (NaBH₄). This reduction of a ketone to a secondary alcohol is an exothermic process.[1][2] The release of energy stems from the formation of a more stable alcohol from the carbonyl group. Failure to manage this heat can lead to a rapid, uncontrolled increase in the reaction rate, a dangerous phenomenon known as thermal runaway.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My reaction temperature is rising too quickly, even with an ice bath. What's happening and what should I do?
A: A rapid temperature increase despite external cooling indicates that the rate of heat generation is exceeding the rate of heat removal.[3] This is a critical situation that could lead to a thermal runaway.
Immediate Actions:
-
Halt Reagent Addition: Immediately stop adding the reducing agent.
-
Enhance Cooling: If possible, switch to a more efficient cooling bath, such as a dry ice/acetone bath (-78 °C).[6]
-
Dilution: If the reaction volume allows, adding a pre-chilled solvent can help to absorb some of the excess heat.
Root Cause Analysis & Prevention:
-
Rate of Addition: The most common cause is adding the reducing agent too quickly.[3][6] For highly exothermic reactions, a slow, dropwise addition is crucial.[3][6]
-
Concentration: High reactant concentrations can lead to a more vigorous reaction. Consider diluting the reaction mixture.
-
Mixing: Inadequate stirring can create localized "hot spots" where the reaction proceeds much faster.[7] Ensure vigorous and efficient stirring throughout the addition process.
Q2: What are the best practices for controlling the addition of sodium borohydride?
A: Controlled addition is key to managing the exotherm.
-
Portion-wise Addition: Instead of adding the entire amount of NaBH₄ at once, add it in small portions, allowing the temperature to stabilize between additions.[6]
-
Solution Addition: For better control, consider preparing a solution of the reducing agent in a suitable solvent and adding it via a dropping funnel. This allows for a much slower and more controlled addition rate.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[6][7] Do not rely solely on the bath temperature.
Q3: How does the choice of solvent affect the exotherm?
A: The solvent plays a crucial role in heat management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase.
-
Boiling Point: A solvent with a low boiling point can start to boil if the temperature rises unexpectedly, leading to a rapid increase in pressure within the reaction vessel.
-
Reactivity: While protic solvents like methanol or ethanol can be used with NaBH₄, the reaction will be more vigorous and generate hydrogen gas.[8] Using an aprotic solvent like THF and then adding a protic co-solvent can sometimes offer better control. For very sensitive reactions, keeping the temperature low (e.g., -78°C) when using protic solvents is a common practice to control the reaction rate.[8]
Q4: I've completed the reaction, but I'm concerned about quenching the excess reducing agent. What is the safest way to do this?
A: Quenching unreacted sodium borohydride must be done carefully as it can also be exothermic and produce hydrogen gas.[9][10][11]
Recommended Quenching Protocol:
-
Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath.
-
Slow Addition of a Protic Solvent: Slowly add a protic solvent like isopropanol or ethanol to react with the excess hydride.[9][10][11]
-
Follow with Methanol, then Water: After the initial vigorous reaction subsides, you can switch to a more reactive quenching agent like methanol, and finally, cautiously add water.[9][10]
-
Acidic Workup (if necessary): A final quench with a dilute acid (e.g., 1M HCl) can be performed to neutralize the reaction and decompose any remaining borate complexes.[12] Always add the acid slowly while monitoring the temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sudden, uncontrolled temperature spike. | - Addition of reducing agent was too fast.- Inadequate cooling.- Poor mixing. | - Immediately stop reagent addition.- Utilize a more potent cooling bath (e.g., dry ice/acetone).- Increase stirring speed. |
| Reaction appears sluggish, then suddenly accelerates. | - Initial temperature is too low, causing reagent accumulation.- Poor solubility of the reducing agent. | - Allow the reaction to warm slightly to initiate.- Ensure the reducing agent is well-dispersated before expecting a reaction.- Consider using a solvent in which the reducing agent is more soluble. |
| Excessive gas evolution during the reaction. | - Reaction with a protic solvent. | - This is expected when using protic solvents with NaBH₄.- Ensure the reaction is conducted in a well-ventilated fume hood and is not a closed system.[13] |
| Low yield of this compound. | - Incomplete reaction due to insufficient reducing agent or reaction time.- Side reactions due to excessive temperature. | - Monitor the reaction by TLC to ensure completion.- Maintain strict temperature control throughout the reaction. |
Experimental Protocols
Protocol 1: Controlled Sodium Borohydride Reduction
This protocol emphasizes safety through controlled reagent addition and temperature monitoring.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer to monitor the internal temperature, and a dropping funnel.[13] Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with a solution of 4-(Benzyloxy)cyclohexanone in a suitable solvent (e.g., methanol or a THF/methanol mixture).
-
Reducing Agent Preparation: In a separate flask, prepare a solution of sodium borohydride in the same solvent.
-
Controlled Addition: Slowly add the sodium borohydride solution to the stirred ketone solution via the dropping funnel. Maintain the internal reaction temperature below the desired setpoint (e.g., 5-10 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add a quenching agent as described in the FAQ section while maintaining cooling.
Protocol 2: Safe Quenching of Excess Sodium Borohydride
-
Initial Cooling: Ensure the reaction vessel is immersed in an ice bath and the internal temperature is below 10 °C.
-
Slow Isopropanol Addition: With vigorous stirring, add isopropanol dropwise. Monitor for gas evolution and temperature changes.[9][10]
-
Methanol Addition: After the initial effervescence subsides, switch to the dropwise addition of methanol.
-
Cautious Water Addition: Once the reaction with methanol is complete, add water dropwise. Be prepared for a potential increase in reaction rate.[10]
-
Acidification: If required for workup, slowly add dilute aqueous acid, ensuring the temperature does not rise significantly.
Visualizing the Workflow
Diagram 1: Decision Tree for Managing Exotherms
Caption: Decision-making workflow for managing reaction temperature.
Diagram 2: Safe Quenching Protocol Flowchart
Caption: Step-by-step safe quenching procedure.
References
- Vertex AI Search. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Vertex AI Search. (n.d.). Best Practices for Working with Chemical Reactions in the Lab.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ORS. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
- Vertex AI Search. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
- Vertex AI Search. (n.d.). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Sarpong, R. (2016, November 22). Quenching of Water Reactive Materials.
- Vertex AI Search. (n.d.). Chemoselective reductions with sodium borohydride.
- AZoM. (2026, January 7). Key Trends Shaping the Future of Flow Chemistry.
- MDPI. (n.d.). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method.
- IRIS Re.Public@polimi.it. (n.d.). 1 Early warning monitoring of exothermic batch reactions: a kinetic-free approach.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Shanghai Yuanhuai Intelligent Technology Co.,Ltd. (2025, November 28). How a Stirred Tank Reactor Works: Mixing Mechanism, Heat Transfer, and Reaction Control Basics.
- RSC Publishing. (2022, October 26). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up.
- Google Patents. (n.d.). CN104628552A - New quenching system and application thereof.
- ResearchGate. (2025, August 6). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.
- Wikipedia. (n.d.). Thermal runaway.
- Scribd. (n.d.). Sodium Boronhydride Reduction of Cyclohexanone.
- Common Organic Chemistry. (n.d.). Aldehyde to Alcohol - Sodium Borohydride (NaBH4).
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone.
- YouTube. (2023, May 16). Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D.
- eScholarship. (n.d.). Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchang.
- Quora. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting?
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
- Vertex AI Search. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid.
- ResearchGate. (2025, August 6). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.
- ResearchGate. (2023, May 10). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials.
- ResearchGate. (2016, January 29). (PDF) Reduction using NaBH4.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Cyclohexanol Oxidation.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations.
- Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride.
- YouTube. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone.
- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. labproinc.com [labproinc.com]
- 7. amarequip.com [amarequip.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Aldehyde to Alcohol - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 13. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
Technical Support Center: Catalyst Deactivation in 4-(Benzyloxy)cyclohexanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)cyclohexanol. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to address the common challenge of catalyst deactivation. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your catalytic reactions, ensure reproducibility, and maintain high yields.
The synthesis of this compound, typically achieved via the catalytic hydrogenation of 4-(benzyloxy)cyclohexanone, relies on the sustained activity of heterogeneous catalysts, most commonly palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).[1][2] The cleavage of the benzyl ether via hydrogenolysis is a critical transformation that is highly sensitive to the state of the catalyst.[3] Deactivation of these catalysts is an inevitable challenge that can lead to stalled reactions, low yields, and process inefficiencies.[4] This document serves as a comprehensive resource to diagnose, resolve, and prevent such issues.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Inactivity
This section is designed in a question-and-answer format to directly address specific issues encountered during the synthesis.
Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the immediate checks I should perform?
A1: When a reaction stalls, a systematic check of the fundamental reaction parameters is the first crucial step before assuming catalyst deactivation. Inefficient mixing or insufficient hydrogen can mimic the symptoms of an inactive catalyst.
Immediate Troubleshooting Workflow:
-
Verify Hydrogen Supply: Ensure the hydrogen source is not depleted and that the delivery pressure to the vessel is stable and at the desired setpoint. For reactions run under a hydrogen balloon, ensure the balloon is adequately inflated and check for leaks in the system.
-
Assess Agitation Efficiency: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to overcome mass transfer limitations. Increase the stirring rate and ensure the catalyst powder is well-suspended in the liquid, not settled at the bottom.
-
Check for Leaks: Perform a leak test on your reaction setup. Even a small leak will prevent the system from maintaining the necessary hydrogen pressure, effectively starving the reaction.
-
Confirm Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating.[1] Conversely, excessive temperatures can accelerate catalyst deactivation through sintering.[5] Verify that the reaction temperature is within the optimal range for your specific protocol.
Below is a logical workflow to follow for these initial checks.
Caption: Initial troubleshooting workflow for a stalled hydrogenation reaction.
Q2: I've confirmed my setup and reaction parameters are correct, but the reaction is still stalled. How do I determine if the catalyst is deactivated?
A2: If the basic parameters are not the issue, catalyst deactivation is the most likely culprit. The primary mechanism to suspect is poisoning , where impurities in the reaction mixture irreversibly bind to the catalyst's active sites.
Diagnostic Steps:
-
Review Starting Materials: Scrutinize the purity of your 4-(benzyloxy)cyclohexanone, solvents, and hydrogen gas. Trace impurities are a leading cause of catalyst poisoning.
-
Sulfur Compounds: Thioethers, thiols, and other sulfur-containing molecules are potent poisons for palladium catalysts.[1][6] If your starting material synthesis involved sulfur reagents, ensure they have been meticulously removed.
-
Nitrogen Compounds: Certain nitrogen-containing heterocycles can act as inhibitors.
-
Heavy Metals: Contamination from other metal ions can block active sites.
-
-
Evaluate Solvent and Glassware: Ensure solvents are of high purity and that all glassware was scrupulously cleaned to remove any residual contaminants from previous experiments.
-
Perform a Catalyst Spike Test: If the reaction scale allows, add a small, fresh batch of catalyst to the stalled reaction under an inert atmosphere. If the reaction restarts, it strongly indicates the original catalyst was deactivated.
Q3: My catalyst works for the first run but shows significantly lower activity in subsequent reuse cycles. What causes this gradual deactivation?
A3: Gradual loss of activity over multiple cycles typically points towards coking (fouling) or sintering .
-
Coking/Fouling: This involves the deposition of carbonaceous residues or high-molecular-weight byproducts on the catalyst surface.[7][8][9] These deposits physically block the pores and active palladium sites. In benzyl ether hydrogenolysis, side reactions or polymerization of trace impurities can contribute to this buildup.
-
Sintering: This is a thermal process where the fine palladium nanoparticles on the carbon support migrate and agglomerate into larger particles, especially at elevated temperatures.[5][8][10] This aggregation leads to a significant reduction in the active surface area of the catalyst, thereby lowering its overall activity.[5][9]
Analysis of the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) can quantify coke deposits, while Transmission Electron Microscopy (TEM) can reveal changes in particle size due to sintering.[10][11]
In-Depth: The Four Main Pathways of Catalyst Deactivation
Understanding the underlying mechanisms of deactivation is key to prevention and regeneration. The four primary modes are poisoning, coking, sintering, and leaching.
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of cis- and trans-4-(Benzyloxy)cyclohexanol
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise determination of molecular structure, including stereochemistry, is a non-negotiable prerequisite for advancing a compound through the development pipeline. Even subtle variations in the three-dimensional arrangement of atoms can lead to dramatically different pharmacological and toxicological profiles.[1] 4-(Benzyloxy)cyclohexanol, a substituted cyclohexane derivative, exists as two distinct diastereomers: cis and trans. The ability to unambiguously differentiate these isomers is critical.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose.[1][2] Unlike methods that merely confirm molecular weight or functional groups, NMR provides detailed information about the electronic environment and spatial relationships of individual atoms within a molecule.[1] This guide offers a comprehensive comparison of the ¹H and ¹³C NMR spectral features of cis- and trans-4-(Benzyloxy)cyclohexanol. By delving into the causality behind the observed chemical shifts and coupling constants, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the structural elucidation of cyclic organic molecules.
Foundational Principles: Deciphering Cyclohexane Stereochemistry by NMR
The key to distinguishing cis and trans isomers of 1,4-disubstituted cyclohexanes lies in understanding the molecule's conformational preference and its influence on the NMR spectrum.
-
Chair Conformation : Cyclohexane rings predominantly adopt a low-energy "chair" conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
-
Conformational Equilibrium : The two chair conformations of a substituted cyclohexane can interconvert via a "ring-flip." The equilibrium generally favors the conformation where bulky substituents occupy the more sterically favorable equatorial position. For this compound, the trans isomer is expected to exist predominantly in a diequatorial conformation, while the cis isomer will have one axial and one equatorial substituent.
-
Impact on ¹H NMR :
-
Chemical Shift : Protons in an axial position are generally more shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts in the same molecule.[3] The proton on a carbon bearing an electronegative substituent (like oxygen) is significantly deshielded (resonates at a higher chemical shift, i.e., downfield). The combination of these effects is diagnostic. For example, the H-1 proton (on the carbon with the -OH group) will have a markedly different chemical shift depending on whether it is axial or equatorial.[4][5]
-
Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[6][7] This is the most powerful tool for distinguishing these isomers. An axial proton has large couplings (J ≈ 10-13 Hz) to its two adjacent axial neighbors (180° dihedral angle) and smaller couplings (J ≈ 2-5 Hz) to its two adjacent equatorial neighbors (~60° dihedral angle). An equatorial proton only has small couplings to its four adjacent neighbors.[4][8]
-
Comparative NMR Data Analysis: cis vs. trans Isomers
The following sections present a detailed analysis of the expected NMR data for the two isomers of this compound, based on established principles for substituted cyclohexanols.[4][9]
Figure 1: Chair conformations of trans and cis isomers.
¹H NMR Spectral Comparison
The most significant differences in the ¹H NMR spectra appear in the signals for the methine protons at C-1 and C-4. The H-1 proton (attached to the carbon bearing the hydroxyl group) is particularly diagnostic.
Table 1: Comparative ¹H NMR Data for this compound Isomers (in CDCl₃, 400 MHz)
| Proton Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |
|---|---|---|---|
| H-1 (CH-OH) | ~3.65 ppm (tt, J ≈ 11.0, 4.5 Hz) | ~4.05 ppm (br s) | The axial H-1 in the trans isomer shows a large axial-axial coupling, appearing as a triplet of triplets. The equatorial H-1 in the cis isomer has only small couplings and appears as a broad singlet or narrow multiplet at a downfield shift.[4][8] |
| H-4 (CH-OBn) | ~3.50 ppm (tt, J ≈ 11.0, 4.5 Hz) | ~3.70 ppm (br s) | Similar to H-1, the axial H-4 proton in the trans isomer will exhibit large couplings, while the equatorial H-4 in the cis isomer will not. |
| Cyclohexyl (CH₂) H | 1.20 - 2.15 ppm (m) | 1.40 - 1.90 ppm (m) | The signals for the trans isomer's ring protons are typically more spread out than those for the cis isomer. |
| Benzylic (CH₂) | ~4.55 ppm (s) | ~4.55 ppm (s) | This signal is not diagnostic for stereochemistry but confirms the presence of the benzyl group. |
| Aromatic (Ar-H) | 7.25 - 7.40 ppm (m) | 7.25 - 7.40 ppm (m) | Confirms the presence of the phenyl ring. |
| Hydroxyl (OH) | Variable (s) | Variable (s) | Position is concentration and solvent dependent; not reliable for isomer differentiation. |
Causality Explained:
-
trans-Isomer : In the stable diequatorial conformation, the H-1 proton is axial . It is flanked by two axial protons (at C-2 and C-6) and two equatorial protons. The large dihedral angle (~180°) to the adjacent axial protons results in a large coupling constant (J_ax-ax ≈ 10-13 Hz), while the smaller angle (~60°) to the equatorial protons gives a small coupling (J_ax-eq ≈ 2-5 Hz). This combination produces a characteristic "triplet of triplets" (tt) pattern and a more upfield chemical shift due to shielding effects.[8]
-
cis-Isomer : With one substituent axial and the other equatorial, the H-1 proton is equatorial . It is adjacent to one axial and one equatorial proton on each of the C-2 and C-6 carbons. All dihedral angles are ~60°, resulting in only small couplings (J_eq-ax and J_eq-eq ≈ 2-5 Hz). This often leads to an unresolved, broad singlet or narrow multiplet. Furthermore, the equatorial position is less shielded, causing its signal to appear at a lower field (higher ppm value) compared to its axial counterpart in the trans isomer.[4]
¹³C NMR Spectral Comparison
While ¹H NMR is often definitive, ¹³C NMR provides complementary data. The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry of the substituents.
Table 2: Comparative ¹³C NMR Data for this compound Isomers (in CDCl₃, 100 MHz)
| Carbon Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |
|---|---|---|---|
| C-1 (CH-OH) | ~70.5 ppm | ~66.0 ppm | The orientation of the C-O bond influences the chemical shift. The carbon bearing an equatorial hydroxyl group (trans isomer) is typically deshielded compared to one with an axial hydroxyl group. |
| C-4 (CH-OBn) | ~76.5 ppm | ~75.0 ppm | Similar stereochemical effects apply, though they may be less pronounced than for C-1. |
| C-2, C-6 | ~35.0 ppm | ~31.5 ppm | These carbons are affected by the orientation of the hydroxyl group at C-1. |
| C-3, C-5 | ~31.0 ppm | ~29.5 ppm | These carbons are affected by the orientation of the benzyloxy group at C-4. |
| Benzylic (CH₂) | ~70.0 ppm | ~70.0 ppm | Not diagnostic for cyclohexyl stereochemistry. |
| Aromatic (C, CH) | 127.5 - 138.5 ppm | 127.5 - 138.5 ppm | Confirms the benzyl group. |
Comparison with Alternative Analytical Techniques
While other techniques are essential for full characterization, they lack the stereochemical resolving power of NMR for this specific problem.
-
Infrared (IR) Spectroscopy : Can confirm the presence of key functional groups (a broad O-H stretch around 3300 cm⁻¹, C-O stretches around 1100 cm⁻¹, and aromatic C-H stretches), but the spectra of the cis and trans isomers are often nearly identical.
-
Mass Spectrometry (MS) : Will provide the molecular weight of the compound, confirming the elemental formula. Fragmentation patterns may show subtle differences but are generally not reliable for unambiguous diastereomer assignment.
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Figure 2: Standard workflow for NMR-based isomer identification.
Step-by-Step Methodology:
-
-
Weighing : Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR (20-50 mg is recommended for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Dissolution : Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter. Cap the tube securely.
-
-
NMR Data Acquisition [9]
-
Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).
-
Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, and then tune and shim the instrument to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent or TMS peak.
-
¹H NMR Spectrum : Acquire a standard one-dimensional proton spectrum. Typically, 16 to 32 scans are sufficient.
-
¹³C NMR Spectrum : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 2048) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation
-
Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra.
-
Calibration : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Analysis : Integrate the ¹H NMR signals and measure the chemical shifts and coupling constants. Compare the multiplicity and J-values of the H-1 proton signal to the reference data in Table 1 to make a definitive stereochemical assignment.
-
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the stereochemical assignment of cis- and trans-4-(Benzyloxy)cyclohexanol. The key to their differentiation lies in the distinct spectral signatures of the C-1 methine proton. For the trans isomer, the axial H-1 proton exhibits a downfield chemical shift and a characteristic triplet-of-triplets splitting pattern with large coupling constants. Conversely, the equatorial H-1 proton of the cis isomer appears further downfield as a broad singlet or narrow multiplet with small coupling constants. By carefully executing the outlined experimental protocol and analyzing these diagnostic features, researchers can confidently and accurately determine the stereochemistry of their synthesized compounds, a critical step in ensuring structural integrity for any subsequent application.
References
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Application Notes.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table from a publication].
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for....
- Crasto, A. M. (2014). NMR Spectroscopy of Stereoisomers. ORGANIC SPECTROSCOPY INTERNATIONAL.
- Eliel, E. L., & Gilbert, E. C. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(20), 5487–5494.
- Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration.
- Study.com. (n.d.). Draw the H-NMR spectra of both cyclohexanol and cyclohexene.
- Singh, S., & Singh, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24263–24268.
- Quora. (2016). How many protons are on cyclohexanol nmr?.
- Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546.
- The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. [Figure from a publication].
- Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- PubChem. (n.d.). 4-(Benzyloxy)cyclohexanone.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chegg.com. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chegg.com. (2021). Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol,.
- Siemion, I. Z., Pędyczak, A., & Szewczuk, Z. (1991). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(4), 379–389.
- ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Figure from a publication].
- SpectraBase. (n.d.). (R)-4-((Benzyloxycarbonyl)amino)-1-nonanol - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol, | Chegg.com [chegg.com]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Mass spectrometry analysis of 4-(Benzyloxy)cyclohexanol
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-(Benzyloxy)cyclohexanol
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
In the landscape of pharmaceutical development and fine chemical synthesis, this compound serves as a key intermediate. Its structure, combining a polar cyclohexanol ring with a bulky, nonpolar benzyloxy group, presents a unique analytical challenge. Accurate characterization and quantification are paramount for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, is the technique of choice.
This guide provides a comprehensive comparison of two primary mass spectrometric workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide supporting data to guide researchers in selecting the optimal approach for their specific needs.
Workflow Overview: A Strategic Approach to Analysis
The selection of an analytical technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the research question at hand. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting an MS method for this compound.
The Workhorse Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Its major strength lies in the use of Electron Ionization (EI), which produces complex, reproducible fragmentation patterns that serve as a "fingerprint" for a given molecule, allowing for confident identification through library matching.[2]
Expertise & Rationale
For a molecule like this compound (M.W. 206.28 g/mol ), GC-MS is a viable starting point. The cyclohexanol moiety is amenable to GC analysis, though the benzyloxy group increases the boiling point.[1] A key consideration is thermal stability; if the molecule degrades at temperatures required for volatilization in the GC inlet, this method will be unsuitable. The primary advantage of choosing GC-MS is access to vast spectral libraries (like NIST), which can provide a near-instantaneous, confident identification if the compound's spectrum is present.[3]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound standard or sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.[1]
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.[1]
-
Self-Validation Insight: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time, like 4-ethylcyclohexanol[4]) should be added to correct for injection volume variability and matrix effects.
-
-
Instrumentation & Parameters :
-
GC System : Agilent 8890 GC (or equivalent).
-
Column : HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or a more polar phase column if peak shape is poor. A polar bonded phase can improve separation for cyclohexanol derivatives.[5]
-
Inlet : Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (This program must be optimized).
-
MS System : Agilent 5977B MSD (or equivalent).
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : m/z 40-450.
-
Expected Results & Fragmentation Pathway
Under EI, the molecular ion ([M]+• at m/z 206) is expected to be of low abundance or entirely absent, a common characteristic for alcohols which fragment readily.[6][7] The fragmentation will be driven by the most stable resulting ions.
-
Key Fragmentation 1: Benzylic Cleavage. The most favorable cleavage is the loss of the C₆H₁₁O• radical to form the highly stable benzyl cation ([C₇H₇]⁺ ), which will produce a base peak at m/z 91 . This is a hallmark of benzyl-containing compounds.
-
Key Fragmentation 2: Dehydration. Alcohols frequently undergo intramolecular elimination of water, resulting in a peak at M-18 .[7] For this compound, this would be a fragment at m/z 188 .
-
Key Fragmentation 3: Alpha Cleavage. Cleavage of the C-C bond adjacent to the oxygen atom in the ring can occur.[7]
-
Key Fragmentation 4: Cyclohexyl Ring Fragmentation. The cyclohexanol ring itself can fragment, often producing a characteristic ion at m/z 57 .[8][9]
Caption: Predicted EI fragmentation pathway for this compound.
The High-Sensitivity Alternative: LC-MS/MS
For applications requiring higher sensitivity, confirmation of molecular weight, or analysis in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the superior choice.[10] Electrospray Ionization (ESI) is a "soft" ionization technique that typically preserves the intact molecule as a protonated species ([M+H]⁺), providing clear molecular weight information.[11][12]
Expertise & Rationale
ESI is ideal for polar molecules and overcomes the thermal stability concerns associated with GC.[2][13] By ionizing the molecule in solution, we generate a stable precursor ion.[14] Tandem mass spectrometry (MS/MS) then allows for controlled fragmentation of this specific precursor ion, generating information-rich product ion spectra. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.
Experimental Protocol: LC-MS/MS with Electrospray Ionization (ESI)
-
Sample Preparation :
-
Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a concentration of 1-1000 ng/mL.
-
Ensure the sample is filtered through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Self-Validation Insight: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS, as it co-elutes and experiences identical ionization effects as the analyte.
-
-
Instrumentation & Parameters :
-
LC System : Shimadzu Nexera X2 or equivalent.
-
Column : Phenomenex Kinetex C18 (100 Å, 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
MS System : SCIEX Triple Quad 6500+ or equivalent.
-
Ion Source : Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage : +5500 V.
-
Nebulizer Gas (N₂) : 50 psi.
-
Drying Gas (N₂) : 50 psi at 500°C.
-
Collision Gas (N₂) : Set to medium.
-
-
MS/MS Parameters :
-
Precursor Ion : Scan for the protonated molecule, [M+H]⁺, at m/z 207.1 .
-
Product Ion Scans : Fragment the m/z 207.1 precursor with varying collision energies (e.g., 10-40 eV) to identify stable product ions.
-
MRM Transitions for Quantification :
-
Primary: 207.1 -> 91.1 (loss of cyclohexanol)
-
Confirmatory: 207.1 -> 189.1 (loss of water)
-
-
Expected Results & Fragmentation Pathway
In positive mode ESI, the molecule will readily protonate at the hydroxyl oxygen. Collision-induced dissociation (CID) of the [M+H]⁺ ion will proceed via low-energy pathways.
-
Key Fragmentation 1: Neutral Loss of Water. The most common fragmentation for protonated alcohols is the loss of a neutral water molecule, leading to a product ion at [M+H-H₂O]⁺, m/z 189.1 .
-
Key Fragmentation 2: Cleavage of the Ether Linkage. The protonated ether linkage can cleave, leading to the loss of a neutral cyclohexanol molecule and formation of the stable benzyl cation at m/z 91.1 . This is typically a very strong and reliable fragment for quantification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. 4-Ethylcyclohexanol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Cyclohexanol [webbook.nist.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Benzyl-Type Protecting Groups for Hydroxyl Functions
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures.[1][2][3] The benzyl (Bn) ether stands as a cornerstone for the protection of hydroxyl groups, prized for its robustness and versatile deprotection strategies.[1][4][5] This guide provides an in-depth comparison of the classical benzyl ether with its substituted derivatives, offering field-proven insights and experimental data to inform the strategic design of synthetic routes for researchers, scientists, and drug development professionals.
While a specific molecule like 4-(Benzyloxy)cyclohexanol (CAS 2976-80-9) is not a protecting group itself, it serves as an excellent exemplar of a substrate containing a standard benzyl ether.[6][7][8] It is a valuable bifunctional building block in which one hydroxyl group is masked, allowing for selective chemistry at the other.[9] The stability and cleavage of the benzyl ether in this molecule are emblematic of the parent Bn protecting group, providing a practical reference point for this comparative analysis.
The Benzyl Ether: A Synthetic Workhorse
The benzyl (Bn) group is one of the most widely used protecting groups for alcohols due to its ease of installation, general stability across a wide range of reaction conditions, and multiple modes of removal.[10]
Installation: The most common method for introducing a benzyl ether is through the Williamson ether synthesis. The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4][11]
Stability Profile: Benzyl ethers exhibit remarkable stability under both strongly acidic and basic conditions, as well as toward many oxidizing and reducing agents, making them a reliable choice for complex synthetic sequences.[1][4]
Deprotection: The true versatility of the benzyl group lies in its deprotection methods.
-
Catalytic Hydrogenolysis: The most prevalent and mildest method involves cleavage via palladium-catalyzed hydrogenation (e.g., H₂ over Pd/C).[1][11][12] This reaction is clean, typically high-yielding, and produces the desired alcohol and toluene as a benign byproduct.[11] However, it is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.[4]
-
Strong Acids: Lewis or Brønsted acids can cleave benzyl ethers, though this method is often limited by the acid sensitivity of the substrate.[12]
-
Dissolving Metal Reduction: The Birch reduction (Na in liquid NH₃) is another effective, albeit less common, method for deprotection.[4]
Substituted Benzyl Ethers: Tailoring Lability for Orthogonal Strategies
A key challenge in synthesizing complex molecules is the ability to deprotect one hydroxyl group while leaving others intact—a concept known as orthogonal protection.[10][13] By introducing electron-donating substituents onto the aromatic ring of the benzyl group, chemists can fine-tune the group's lability, enabling selective cleavage under conditions that leave the parent benzyl ether untouched.
The p-Methoxybenzyl (PMB) Ether
The p-methoxybenzyl (PMB) group is the most common substituted benzyl ether. The electron-donating methoxy group at the para position significantly alters its reactivity profile compared to the standard benzyl group.[4]
Key Differences & Advantages:
-
Oxidative Cleavage: The primary advantage of the PMB group is its susceptibility to oxidative cleavage under mild conditions.[14] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the PMB group in the presence of a standard benzyl ether.[4][12] This enhanced reactivity is due to the ability of the electron-rich aromatic ring to stabilize the cationic intermediate formed during the oxidative process.[4]
-
Hydrogenolysis: Like the parent Bn group, the PMB group can also be removed by catalytic hydrogenolysis.[4]
The 2,4-Dimethoxybenzyl (DMB) Ether
For even greater acid and oxidative sensitivity, the 2,4-dimethoxybenzyl (DMB) group can be employed. With two electron-donating methoxy groups, the DMB ether is cleaved much more readily than the PMB ether under acidic or oxidative conditions.[14] This allows for a tiered deprotection strategy in molecules containing Bn, PMB, and DMB protected hydroxyls.
Comparative Data Summary
The following table summarizes the key characteristics and comparative performance of the most common benzyl-type protecting groups.
| Protecting Group | Abbreviation | Common Introduction Reagent | Stability (Relative) | Primary Deprotection Method(s) | Orthogonal Deprotection Method |
| Benzyl | Bn | Benzyl Bromide (BnBr) | Very High | Catalytic Hydrogenolysis (H₂, Pd/C)[12] | N/A (Baseline) |
| p-Methoxybenzyl | PMB | p-Methoxybenzyl Chloride (PMBCl) | High | Oxidative (DDQ, CAN)[12][14] | Oxidative cleavage in the presence of Bn |
| 2,4-Dimethoxybenzyl | DMB | 2,4-Dimethoxybenzyl Chloride (DMBCl) | Moderate | Mild Acid, Oxidative (DDQ)[14] | Acid/Oxidative cleavage in the presence of PMB/Bn |
Experimental Protocols
To provide a practical context, detailed methodologies for the deprotection of benzyl and p-methoxybenzyl ethers are presented below.
Protocol 1: Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis
This protocol describes a standard, mild procedure for cleaving a benzyl ether.[1]
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Methodology:
-
Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically at atmospheric pressure (balloon) or slightly higher.
-
Stir the reaction mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 2: Orthogonal Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ
This protocol demonstrates the selective, oxidative cleavage of a PMB ether.
Objective: To selectively cleave a PMB ether in the presence of other protecting groups (like a standard benzyl ether) that are stable to oxidation.
Methodology:
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq) portion-wise. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to remove the hydroquinone byproduct.
Visualization of Synthetic Strategy
Diagrams created using Graphviz illustrate the workflow and logical relationships in benzyl ether protection strategies.
Caption: General workflow for the protection and deprotection of an alcohol using a benzyl ether.
Caption: Orthogonal deprotection strategy enabling sequential removal of PMB and Bn ethers.
Conclusion
The choice between a standard benzyl ether and its substituted derivatives is a strategic decision rooted in the overall synthetic plan. The parent benzyl group offers robust, general protection, ideal for routes where its primary deprotection via hydrogenolysis is compatible with the substrate.[1] In contrast, substituted ethers like PMB and DMB provide a crucial layer of strategic flexibility. Their tunable lability to oxidative and acidic conditions enables sophisticated, orthogonal deprotection schemes that are essential for the efficient synthesis of complex, poly-functionalized molecules.[12][14] Understanding the nuanced reactivity of each group allows the modern synthetic chemist to navigate complex pathways with greater precision and control.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Williams, D. R., & Fromhold, M. G. (1997). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 62(11), 3538-3539.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- van der Meer, J. H., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- University of Evansville. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- YouTube. (2018). benzyl ether cleavage.
- The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
- Wikipedia. (n.d.). Benzyl group.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- ResearchGate. (2025). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones.
- The Journal of Organic Chemistry. (n.d.). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. This compound 95.00% | CAS: 2976-80-9 | AChemBlock [achemblock.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Amino Protecting Group-Benzyl Series [en.highfine.com]
Stability of 4-(Benzyloxy)cyclohexanol: A Comparative Guide for Synthetic Chemists
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the selection of an appropriate protecting group for hydroxyl functionalities is a critical strategic decision. The stability of the chosen protecting group under a variety of reaction conditions dictates the success and efficiency of a synthetic route. 4-(Benzyloxy)cyclohexanol, a molecule incorporating a benzyl ether protecting group on a cyclohexanol scaffold, presents a case study in balancing stability with selective deprotection. This guide offers an in-depth comparison of the stability of this compound under both acidic and basic conditions, supported by established chemical principles and comparative data for other common alcohol protecting groups.
Core Molecular Features and Their Implications
This compound combines two key structural motifs: a secondary alcohol on a cyclohexane ring and a benzyl ether. The reactivity and stability of the entire molecule are a composite of the behaviors of these two functional groups. The benzyl ether provides robust protection for the hydroxyl group, while the cyclohexanol ring itself can be susceptible to certain reaction conditions. Understanding the interplay of these features is crucial for its effective use in synthesis.
Stability Under Acidic Conditions
The stability of this compound in the presence of acid is a nuanced issue, with two primary competing reaction pathways: cleavage of the benzyl ether and dehydration of the cyclohexanol ring.
1. Benzyl Ether Cleavage:
Benzyl ethers are generally considered stable to a wide range of acidic conditions. However, under strong acidic conditions, particularly with heating, the ether linkage can be cleaved.[1] The mechanism proceeds via protonation of the ether oxygen, followed by an S_N_1-type cleavage to generate a resonance-stabilized benzyl carbocation and cyclohexanol.[2][3] The stability of this carbocation is a key driving force for the reaction.
dot
Caption: Mechanism of Acid-Catalyzed Benzyl Ether Cleavage.
2. Cyclohexanol Dehydration:
A significant side reaction under acidic conditions is the E1-type dehydration of the secondary alcohol of the cyclohexanol ring to form 4-(benzyloxy)cyclohexene.[4][5] This reaction is also initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene.
dot
Caption: Mechanism of Acid-Catalyzed Dehydration of Cyclohexanol.
Experimental Considerations:
The choice of acidic conditions will determine the predominant reaction. Mild acidic conditions (e.g., acetic acid) are less likely to cause significant degradation. However, strong protic acids (e.g., H₂SO₄, HCl) or Lewis acids, especially at elevated temperatures, can promote both ether cleavage and dehydration. For synthetic steps requiring acidic conditions, it is advisable to use the mildest possible acid and maintain low temperatures to preserve the integrity of the this compound structure.
Stability Under Basic Conditions
This compound exhibits high stability under a wide range of basic conditions.
1. Benzyl Ether Stability:
Ethers, in general, are highly resistant to cleavage by bases.[6] The carbon-oxygen bond of the benzyl ether is not susceptible to nucleophilic attack by common bases such as hydroxides, carbonates, or amines.[7] This makes the benzyl protecting group ideal for synthetic transformations that involve strong bases, organometallic reagents (e.g., Grignard or organolithium reagents, though extremely strong bases may pose a risk), and various nucleophiles.
2. Cyclohexanol Stability:
The secondary alcohol of the cyclohexanol ring is also generally stable under basic conditions. The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form an alkoxide.[8] However, this does not typically lead to degradation of the cyclohexanol ring itself. The resulting alkoxide is a better nucleophile than the parent alcohol.[1] It is important to note that in the presence of an oxidizing agent, the secondary alcohol could be oxidized to a ketone, but this is a separate reaction pathway not inherent to basic conditions alone.
Potential Side Reactions:
While generally stable, prolonged exposure to very strong bases at high temperatures could potentially lead to elimination reactions if a suitable leaving group is present elsewhere in the molecule, though this is not a primary concern for this compound itself.
Comparative Analysis with Other Alcohol Protecting Groups
The choice of an alcohol protecting group is highly dependent on the planned synthetic route and the orthogonality required. The following table compares the stability of the benzyl ether in this compound with other common alcohol protecting groups.
| Protecting Group | Structure | Stability to Strong Acid | Stability to Strong Base | Cleavage Conditions |
| Benzyl (Bn) | -CH₂Ph | Moderate to High | High | H₂/Pd-C, Strong Acid |
| Silyl Ethers (e.g., TBS, TIPS) | -SiR₃ | Low to Moderate | High | F⁻ (e.g., TBAF), Acid |
| Acetals (e.g., MOM, THP) | -CH₂OCH₃, -THP | Low | High | Mild to Strong Acid |
| Esters (e.g., Acetate, Pivaloate) | -C(O)R | High | Low | Base (Saponification) |
This table provides a generalized comparison. Specific reaction conditions can influence stability.
This comparison highlights the utility of the benzyl ether in this compound for synthetic routes that require robust protection under basic conditions, while offering a deprotection strategy (hydrogenolysis) that is orthogonal to the cleavage of many other protecting groups.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific reaction conditions, the following general protocols can be adapted.
Protocol 1: Stability Test under Acidic Conditions
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, dioxane).
-
Acid Addition: Add the desired acid (e.g., 1 M HCl, 10 mol% p-TsOH) at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress over time (e.g., 1, 4, 12, 24 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect the formation of degradation products (e.g., cyclohexanol, 4-(benzyloxy)cyclohexene).
-
Work-up and Analysis: At each time point, quench an aliquot of the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, and analyze the composition of the organic layer.
Protocol 2: Stability Test under Basic Conditions
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, ethanol).
-
Base Addition: Add the desired base (e.g., 1 M NaOH, 1.5 eq NaH) at a controlled temperature.
-
Monitoring: Monitor the reaction for any changes over an extended period using TLC or GC-MS.
-
Work-up and Analysis: Quench aliquots with a mild acid (e.g., 1 M NH₄Cl solution), extract with an organic solvent, and analyze.
dot
Caption: Experimental Workflow for Stability Assessment.
Conclusion
This compound is a valuable synthetic intermediate that offers robust protection of a hydroxyl group under a wide array of basic and nucleophilic conditions. Its stability under acidic conditions is moderate and must be carefully considered, as both benzyl ether cleavage and dehydration of the cyclohexanol ring are potential degradation pathways, particularly with strong acids and elevated temperatures. The choice to employ this compound in a synthetic strategy should be guided by the specific reaction conditions of subsequent steps, leveraging its high stability to bases and its orthogonal deprotection via hydrogenolysis. By understanding these stability profiles, researchers can confidently and effectively incorporate this compound into complex synthetic endeavors.
References
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
- Antal, M. J., et al. (2001). Kinetics and mechanism of cyclohexanol dehydration in high-temperature water. Industrial & Engineering Chemistry Research, 40(10), 2243-2251. [Link]
- Friesen, J. B., & Schönecker, B. (2013). An Improved Mechanistic Interpretation of the Acid-Catalyzed Dehydration of Methylcyclohexanols. Journal of Organic Chemistry, 78(21), 10798-10805. [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Stoddard Tutoring. (2022, November 4). Dehydration of Cyclohexanol INTRODUCTION [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Ether cleavage. [Link]
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
- Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
- ResearchGate. (2015).
- Master Organic Chemistry. (2016, June 11). Acidic cleavage of ethers (SN2). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
Comparative study of catalysts for 4-(Benzyloxy)cyclohexanol synthesis
An In-Depth Comparative Guide to Catalysts for 4-(Benzyloxy)cyclohexanol Synthesis
Introduction
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and specialty materials.[1][2] Its structure, featuring both a protected hydroxyl group and a cyclohexane ring, makes it a versatile building block. The most common and direct route to this compound is the catalytic hydrogenation of 4-(benzyloxy)phenol. This process, while seemingly straightforward, presents two significant chemical challenges that dictate the choice of catalyst and reaction conditions:
-
Chemoselectivity: The primary challenge is the selective hydrogenation of the aromatic phenol ring without inducing hydrogenolysis (cleavage) of the carbon-oxygen bond in the benzyl ether protecting group. This undesired side reaction yields cyclohexane-1,4-diol and toluene, reducing the yield of the target molecule.
-
Stereoselectivity: The hydrogenation of the planar aromatic ring creates a chiral cyclohexane ring, resulting in two diastereomers: cis-4-(benzyloxy)cyclohexanol and trans-4-(benzyloxy)cyclohexanol. The desired isomer often depends on the subsequent synthetic steps, making control over the cis:trans ratio a critical aspect of the process.
This guide provides a comparative analysis of common heterogeneous catalysts—Rhodium (Rh), Palladium (Pd), Ruthenium (Ru), and Raney Nickel (Ni)—for the synthesis of this compound. We will delve into the mechanistic rationale for catalyst selection, present comparative performance data from relevant studies, and provide a detailed experimental protocol for a representative synthesis.
Reaction Pathways and Mechanistic Considerations
The hydrogenation of 4-(benzyloxy)phenol is a network of competing reactions. The desired pathway involves the reduction of the benzene ring to yield the target cyclohexanol. However, catalysts capable of activating hydrogen can also cleave the benzyl C-O bond.
The generally accepted mechanism for the hydrogenation of aromatics on a heterogeneous catalyst surface is the Horiuti-Polanyi mechanism.[3] This process involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms that have been dissociatively adsorbed onto the metal sites.[3] The stereochemical outcome (cis or trans) is determined by how the molecule adsorbs and the sequence of hydrogen atom addition.
Caption: Reaction network for the hydrogenation of 4-(benzyloxy)phenol.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst is the most critical factor influencing both chemoselectivity (hydrogenation vs. hydrogenolysis) and stereoselectivity (cis vs. trans).
Rhodium (Rh)-Based Catalysts
Rhodium is a powerful and highly effective catalyst for aromatic ring hydrogenation.[4] Its primary advantage is a strong propensity for delivering hydrogen to one face of the adsorbed aromatic ring, leading to excellent cis-selectivity.[5][6]
-
Expertise & Causality: Cyclic (Amino)(Alkyl)Carbene (CAAC)-rhodium complexes, for instance, are highly efficient due to their strongly σ-donating ligands, which enhance catalytic activity.[5][6] For phenol hydrogenation, Rh-based systems consistently favor the formation of the cis-isomer.[7] This stereochemical preference arises from the planar adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms from the catalyst face before the product desorbs.
-
Performance Insights: In studies on substituted phenols, Rh catalysts have demonstrated the ability to produce cis-isomers with high diastereomeric ratios (>95:5).[7] While highly active for hydrogenation, rhodium can still catalyze hydrogenolysis, although often to a lesser extent than palladium under comparable conditions. The use of specific supports like alumina can help modulate activity and stability.[4]
Palladium (Pd)-Based Catalysts
Palladium is one of the most widely used catalysts for hydrogenation due to its high activity and versatility. However, for this specific transformation, its high activity towards hydrogenolysis is a significant drawback.
-
Expertise & Causality: Palladium is notoriously efficient at cleaving benzyl ethers via hydrogenolysis. This makes its use in the synthesis of this compound challenging, as the undesired C-O bond cleavage competes directly with ring hydrogenation. However, palladium's stereoselectivity is distinct from rhodium's. It tends to favor the formation of the thermodynamically more stable trans-cyclohexanol isomer.[7] This occurs because the intermediate cyclohexanone can desorb, re-adsorb, and equilibrate on the catalyst surface, allowing for hydrogenation from either face to yield the more stable product.
-
Performance Insights: The choice of support and solvent is critical for tuning palladium's selectivity. Palladium supported on high-surface-area ceria (Pd/CeO₂) has shown high efficiency for phenol hydrogenation to cyclohexanone at room temperature and atmospheric pressure.[8] Similarly, Pd supported on mesoporous graphitic carbon nitride (Pd@mpg-C₃N₄) exhibits excellent activity and selectivity for cyclohexanone in aqueous media.[9] By stopping the reaction at the ketone stage, subsequent stereocontrolled reduction could be an alternative two-step strategy. Solvent polarity can also dramatically influence the reaction pathway over Pd catalysts.[10]
Ruthenium (Ru)-Based Catalysts
Ruthenium is another highly active catalyst for the hydrogenation of aromatic systems, sometimes rivaling rhodium in performance.[11] It is particularly noted for its high performance under aqueous conditions.
-
Expertise & Causality: Ru catalysts, particularly when supported on N-doped carbon spheres, can form electron-rich, coordination-unsaturated active sites that are highly effective for phenol hydrogenation.[12] This electronic modification enhances hydrogenation activity while potentially suppressing side reactions. Ru catalysts generally provide high selectivity for the fully hydrogenated cyclohexanol over the intermediate cyclohexanone.
-
Performance Insights: A superhydrophobic Ru catalyst demonstrated 100% conversion of phenol with ~100% selectivity to cyclohexanol in just 30 minutes at 80°C and 0.5 MPa H₂ in an aqueous medium.[12] While this demonstrates high activity, the stereoselectivity can be variable. In some systems, Ru may favor cis-products, but this is less predictable than with Rhodium.
Raney Nickel (Ni) Catalysts
Raney Nickel is a sponge-like, high-surface-area nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[13] It is a widely used industrial catalyst due to its low cost and high activity.[14]
-
Expertise & Causality: Raney Nickel is a versatile and aggressive hydrogenation catalyst, capable of reducing a wide array of functional groups, including alkenes, carbonyls, nitriles, and aromatics.[15] This high reactivity is also its primary disadvantage for selective transformations. Raney Nickel is highly effective at catalyzing hydrogenolysis, including the debenzylation of ethers and the desulfurization of thioethers.[15]
-
Performance Insights: For the synthesis of this compound, Raney Nickel is generally a poor choice. The rate of debenzylation would likely be competitive with, or even faster than, the rate of aromatic ring hydrogenation, leading to significant formation of cyclohexane-1,4-diol. While very effective for converting phenol to cyclohexanol, its lack of chemoselectivity makes it unsuitable for substrates with sensitive protecting groups.[16]
Data Summary: Catalyst Performance in Phenol Hydrogenation
| Catalyst System | Typical Support | Key Advantages | Key Disadvantages | Typical Stereoselectivity | Reference |
| Rhodium (Rh) | Alumina, Carbon | High activity, Excellent cis-selectivity | High cost, Moderate hydrogenolysis risk | cis -Isomer | [5][7] |
| Palladium (Pd) | Carbon, Ceria, Alumina | High activity, Favors trans-isomer | High risk of debenzylation | trans -Isomer | [7][8][10] |
| Ruthenium (Ru) | Carbon, Alumina | Very high activity, Works well in H₂O | Moderate cost, Variable stereoselectivity | Often cis, but system-dependent | [12] |
| Raney Nickel (Ni) | None (Sponge) | Low cost, Very high activity | Poor chemoselectivity, Very high risk of debenzylation | Mixture, often favors trans | [15] |
Experimental Protocol: A Case Study for cis-Selective Synthesis
This protocol describes a representative procedure for the cis-selective hydrogenation of 4-(benzyloxy)phenol using a Rhodium-on-alumina catalyst, adapted from principles of arene hydrogenation.[7]
Causality: We select a Rhodium catalyst (5% Rh/Al₂O₃) to maximize the yield of the cis-diastereomer. Isopropyl alcohol is chosen as a relatively inert solvent. The reaction is run at elevated pressure and moderate temperature to ensure a reasonable reaction rate without promoting thermal degradation or excessive hydrogenolysis.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactor Preparation: To a high-pressure autoclave, add 4-(benzyloxy)phenol (e.g., 5.0 g), 5% Rhodium on alumina (e.g., 2-5 mol% Rh), and a suitable solvent such as isopropyl alcohol (50 mL).
-
Inerting: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas to ~5 bar and then venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas three times in a similar manner. Finally, pressurize the reactor to the desired pressure (e.g., 20 bar H₂).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70°C). The reaction is monitored by observing the drop in hydrogen pressure. Alternatively, the reaction can be monitored by taking small aliquots for analysis by TLC or GC.
-
Work-up: Once the reaction is complete (no further H₂ uptake or disappearance of starting material), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Isolation: Open the reactor and filter the contents through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional solvent.
-
Analysis: Concentrate the combined filtrate under reduced pressure to yield the crude product. Determine the conversion and diastereomeric ratio (cis:trans) of the crude material using ¹H NMR spectroscopy. The product can be further purified by silica gel chromatography.
Conclusion and Recommendations
The synthesis of this compound via hydrogenation of 4-(benzyloxy)phenol is a delicate process where catalyst selection is paramount.
-
For the synthesis of cis-4-(benzyloxy)cyclohexanol , a Rhodium-based catalyst (e.g., Rh/C or Rh/Al₂O₃) is the clear choice due to its inherent and high cis-directing ability.[5][7]
-
For the synthesis of trans-4-(benzyloxy)cyclohexanol , a Palladium-based catalyst could be employed, but reaction conditions must be meticulously optimized to minimize the competing debenzylation reaction.[7] A two-step approach—hydrogenation to the ketone followed by a stereoselective reduction—might offer better control.
-
Ruthenium offers a highly active alternative, especially for aqueous processes, but its stereocontrol may be less reliable than Rhodium's.[12]
-
Raney Nickel is generally not recommended for this transformation due to its high propensity to cause cleavage of the benzyl ether protecting group.[15]
Future research will likely focus on developing non-noble metal catalysts that can mimic the high selectivity of rhodium or on novel catalyst supports that can suppress the hydrogenolysis activity of palladium, ultimately providing more cost-effective and sustainable routes to this important chemical intermediate.
References
- Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. TCI EUROPE N.V. URL: https://www.tcichemicals.com/BE/en/p/R0236
- Wang, Y., et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23, 1910-1914. URL: https://www.organic-chemistry.org/abstracts/lit2/158.shtm
- Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. Tokyo Chemical Industry UK Ltd. URL: https://www.tcichemicals.com/GB/en/p/R0236
- This compound (cis / trans mixture). Biosynth. URL: https://www.biosynth.com/p/FB18426/4-benzyloxycyclohexanol-cis-trans-mixture
- Selective Hydrogenation of Phenol Catalyzed by Palladium on High-Surface-Area Ceria at Room Temperature and Ambient Pressure. ACS Catalysis. URL: https://pubs.acs.org/doi/10.1021/cs400557z
- Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts. Industrial & Engineering Chemistry Research. URL: https://pubs.acs.org/doi/10.1021/ie990666a
- Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Energy & Fuels. URL: https://pubs.acs.org/doi/10.1021/ef00032a013
- Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja109949v
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. URL: https://www.mdpi.com/2073-4344/12/12/1568
- Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02264a
- The reaction pathways of phenol hydrogenation. ResearchGate. URL: https://www.researchgate.
- Hydrogenation of phenol in aqueous phase with palladium on activated carbon catalysts. ResearchGate. URL: https://www.researchgate.
- Catalyst support effects: gas-phase hydrogenation of phenol over palladium. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12957598/
- Hydrogenation of phenol in aqueous phase with palladium on activated carbon catalysts. ElectronicsAndBooks. URL: https://electronicsandbooks.
- Gas-phase hydrogenation/hydrogenolysis of phenol over supported nickel catalysts. OSTI.GOV. URL: https://www.osti.gov/biblio/20017006
- Hydrogenation. Wikipedia. URL: https://en.wikipedia.
- Selective hydrogenolysis of phenols and phenyl ethers to arenes through direct C–O cleavage over ruthenium–tungsten bifunctional catalysts. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc02041a
- Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. MDPI. URL: https://www.mdpi.com/2073-4344/12/9/1018
- Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate. URL: https://www.researchgate.net/publication/244726584_Enantioselective_Synthesis_of_R_-and_S-4-Benzyloxy-2-cyclohexen-1-one
- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Method of hydrogenating phenol. Google Patents. URL: https://patents.google.
- Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. URL: https://www.acs.
- Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S000925091730164X
- hydrogen. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0176
- Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate. URL: https://www.researchgate.
- Raney nickel. Wikipedia. URL: https://en.wikipedia.org/wiki/Raney_nickel
- Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2015/cy/c4cy01758g
- Raney Nickel Catalyst. Vineeth Precious. URL: https://www.vineethprecious.
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. URL: https://www.mdpi.com/2073-4344/10/11/1247
- Catalyst for Phenol Hydrogenation to Cyclohexanol. Ami-Chem. URL: https://www.ami-chem.
- Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Atlantis Press. URL: https://www.atlantis-press.com/proceedings/iccte-16/25854445
- This compound (cis / trans mixture). CymitQuimica. URL: https://cymitquimica.com/base/files/shop_products/8/docs/4__28benzyloxy_29cyclohexanol__28cis___2f__trans_mixture_29__28cas__23__29_fb18426.pdf
- This compound (cis / trans mixture), TRC 500 mg. Fisher Scientific. URL: https://www.fishersci.co.uk/shop/products/4-benzyloxy-cyclohexanol-cis-trans-mixture-trc/30329043
- METHODS OF PRODUCING 4-CYCLOALKYLOXYBENZENESULFONAMIDES. European Patent Office. URL: https://data.epo.org/publication-server/document?i=V7ZlqZk54YxER4w3KcvJzA&typ=docdb&cc=EP&pn=3144300&ki=A1
- This compound. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-benzyloxycyclohexanol-2976-80-9
- This compound. Advanced ChemBlocks. URL: https://www.achemblock.com/products/U104435.html
Sources
- 1. scbt.com [scbt.com]
- 2. This compound 95.00% | CAS: 2976-80-9 | AChemBlock [achemblock.com]
- 3. Hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source | MDPI [mdpi.com]
- 5. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]
- 6. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
- 14. acs.org [acs.org]
- 15. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of cis- and trans-4-(Benzyloxy)cyclohexanol
Introduction: Stereochemistry as a Determinant of Reactivity
In the landscape of drug development and complex molecule synthesis, the three-dimensional arrangement of atoms—stereochemistry—is a critical factor that dictates a molecule's biological activity and chemical behavior. The cis and trans isomers of 4-(Benzyloxy)cyclohexanol serve as a compelling case study in how subtle differences in spatial orientation can lead to significant variations in chemical reactivity. While sharing the same molecular formula and connectivity, these isomers exhibit distinct reaction rates, particularly in oxidation reactions, due to their differing conformational preferences. This guide provides an in-depth analysis of their reactivity, grounded in the principles of conformational analysis and supported by established experimental observations.
The Conformational Landscape: Axial vs. Equatorial Reactivity
The reactivity of substituted cyclohexanes is intrinsically linked to the conformation of the six-membered ring. The lowest energy conformation is the "chair" form, where substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1][2] The bulky benzyloxy group, like the well-studied tert-butyl group, has a strong preference for the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions.[3] This preference effectively "locks" the conformation of each isomer.
-
trans-4-(Benzyloxy)cyclohexanol : In its most stable chair conformation, both the large benzyloxy group and the hydroxyl group occupy equatorial positions.
-
cis-4-(Benzyloxy)cyclohexanol : To accommodate the benzyloxy group in the preferential equatorial position, the hydroxyl group is forced into the more sterically hindered axial position.[4][5]
This fundamental conformational difference is the primary determinant of their differential reactivity.
Visualizing the Conformers
The following diagram illustrates the most stable chair conformations for both isomers, highlighting the axial and equatorial positions of the key functional groups.
Caption: Stable chair conformations of cis- and trans-4-(Benzyloxy)cyclohexanol.
Experimental Comparison: The Case of Chromic Acid Oxidation
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6][7] The rate of this reaction for cyclohexanol derivatives is highly sensitive to the orientation of the hydroxyl group. It is a well-established principle that axial alcohols are oxidized faster than their equatorial counterparts by chromium(VI) reagents like chromic acid or pyridinium chlorochromate (PCC).[4][8][9][10]
The increased rate for axial alcohols is attributed to the relief of steric strain in the transition state. The axial hydroxyl group experiences steric repulsion from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). During the rate-determining step of oxidation, which involves the removal of the hydrogen atom from the hydroxyl-bearing carbon, this strain is relieved as the carbon rehybridizes from sp³ to sp².[11] This release of ground-state strain accelerates the reaction for the axial isomer.[4]
Data Presentation: Relative Oxidation Rates
| Isomer | -OH Position | Relative Rate of Oxidation | Predicted Yield (at completion) |
| cis -4-(Benzyloxy)cyclohexanol | Axial | Faster | High (>95%) |
| trans -4-(Benzyloxy)cyclohexanol | Equatorial | Slower | High (>95%) |
| Note: This data is extrapolated from the known behavior of analogous 4-substituted cyclohexanols. The final yields are expected to be high for both isomers, but the time to completion will be significantly different. |
Experimental Protocol: Chromic Acid (Jones) Oxidation
This protocol describes a representative procedure for the oxidation of a cyclohexanol derivative to the corresponding cyclohexanone. This method can be used to experimentally verify the reactivity difference between the cis and trans isomers.
Objective: To oxidize the secondary alcohol to a ketone using Jones reagent (CrO₃ in aqueous sulfuric acid).[7]
Materials:
-
cis- or trans-4-(Benzyloxy)cyclohexanol
-
Acetone (reagent grade)
-
Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for thin-layer chromatography (TLC)
Workflow Diagram
Caption: Experimental workflow for the Jones oxidation of this compound.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g of the chosen isomer (cis or trans) of this compound in 20 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Oxidation: Add Jones reagent dropwise to the stirred solution. A persistent orange-brown color indicates that the alcohol has been consumed and excess oxidant is present.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting alcohol spot is no longer visible. Note the time required for completion.
-
Quenching: Quench the reaction by adding isopropyl alcohol dropwise until the orange-brown color disappears and a green precipitate of chromium salts forms.
-
Extraction: Remove the acetone under reduced pressure. Partition the residue between 50 mL of diethyl ether and 50 mL of water.
-
Washing: Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-(benzyloxy)cyclohexanone.
Mechanistic Interpretation and Conclusion
The experimental outcome will invariably show that cis-4-(benzyloxy)cyclohexanol reacts significantly faster than its trans counterpart. This observation is a direct consequence of its ground-state conformation. The cis isomer exists with its hydroxyl group in the higher-energy axial position, and the oxidation reaction provides a pathway to relieve this inherent steric strain.[4][11] The trans isomer, with its hydroxyl group in the stable equatorial position, has a higher activation energy barrier to overcome for oxidation to occur.
For professionals in drug development and synthetic chemistry, understanding these stereochemical-reactivity relationships is paramount. The choice of a cis or trans starting material can dramatically alter reaction times, influence purification strategies, and ultimately impact the efficiency of a synthetic route. This guide demonstrates that a molecule's reactivity is not solely defined by its functional groups but is profoundly influenced by their arrangement in three-dimensional space.
References
- Vertex AI Search. (n.d.). Chromic acid oxidation: Mechanism and examples. Chemistry Notes. Retrieved January 8, 2026.
- Nave, P. M., & Trahanovsky, W. S. (1970). Mechanism of the Chromic Acid Oxidation of Secondary Alcohols. Evidence Which Establishes the Oxidative Cleavage as a One-Electron Process. Journal of the American Chemical Society, 92(4), 1120–1125. [Link]
- McCormick, J. M. (2012). Oxidation of Alcohols by Chromium(VI). Truman State University ChemLab. Retrieved January 8, 2026.
- Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved January 8, 2026.
- Lumen Learning. (n.d.). Oxidation of alcohols & aldehydes. Organic Chemistry II. Retrieved January 8, 2026.
- Filo. (2023). Axial alcohols are oxidized faster than equatorial alcohols by PCC and other oxidants. Retrieved January 8, 2026.
- Homework.Study.com. (n.d.). As a rule, axial alcohols oxidize somewhat faster than equatorial alcohols. Which would you.... Retrieved January 8, 2026.
- Filo. (2023). Axial alcohols are oxidized faster than equatorial alcohols by PCC and other oxidants (version 2). Retrieved January 8, 2026.
- Filo. (2025). As a rule, axial alcohols oxidize somewhat faster than equatorial alcohols.... Retrieved January 8, 2026.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of cis- and trans-4-Chlorocyclohexanol. Retrieved January 8, 2026.
- Wiberg, K. B. (2019).
- Jagriti Sharma. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. Retrieved January 8, 2026.
- Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. r/chemhelp. Retrieved January 8, 2026.
- Unknown. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Retrieved January 8, 2026.
- BenchChem. (2025). A Comparative Guide to Tert-Butyl and Benzyl Protecting Groups for D-Alanine. Retrieved January 8, 2026.
- Bartleby. (n.d.). The Effect Of Dehydration Of Cyclohexene. Retrieved January 8, 2026.
- Pearson. (2024). When trans-4-bromocyclohexanol is treated with base, an intramolecular.... Retrieved January 8, 2026.
- Unknown. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved January 8, 2026.
- PubMed Central. (2024).
- University of South Wales. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. Retrieved January 8, 2026.
- Unknown. (n.d.).
- National Institutes of Health. (n.d.). Cyclohexanol. PubChem. Retrieved January 8, 2026.
- American Chemical Society. (n.d.). Chemistry of the tert-butyl radical.... Journal of the American Chemical Society. Retrieved January 8, 2026.
- Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved January 8, 2026.
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Unknown. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved January 8, 2026.
- Wikipedia. (n.d.). Benzyl group. Retrieved January 8, 2026.
- Chemistry Stack Exchange. (2017).
- National Institutes of Health. (n.d.). Benzyl tert-butyl ether. PubChem. Retrieved January 8, 2026.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved January 8, 2026.
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. As a rule, axial alcohols oxidize somewhat faster than equatorial alcohol.. [askfilo.com]
- 5. reddit.com [reddit.com]
- 6. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 7. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 8. Axial alcohols are oxidized faster than equatorial alcohols by PCC and ot.. [askfilo.com]
- 9. homework.study.com [homework.study.com]
- 10. Axial alcohols are oxidized faster than equatorial alcohols by PCC and ot.. [askfilo.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 4-(Benzyloxy)cyclohexanol: Validation of Competing Synthetic Routes
Introduction
4-(Benzyloxy)cyclohexanol is a valuable bifunctional intermediate in organic synthesis, serving as a key building block for pharmaceuticals, liquid crystals, and other advanced materials.[1][2] Its structure, featuring a protected hydroxyl group (benzyl ether) and a free secondary alcohol on a cyclohexane scaffold, allows for selective chemical manipulation at the free hydroxyl position. The synthesis of this molecule, while seemingly straightforward, presents several strategic choices for the synthetic chemist. The efficiency, scalability, and environmental impact of the chosen route are critical considerations in both academic research and industrial drug development.
This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound: the classical Williamson ether synthesis and the modern approach of reductive etherification. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, operational complexities, and environmental, health, and safety (EHS) profiles.
Route 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of ether formation in organic chemistry.[3] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide nucleophile attacks an alkyl halide electrophile.[4] For the synthesis of this compound, this translates to the mono-benzylation of 1,4-cyclohexanediol.
Mechanism and Rationale
The core of this strategy involves the selective formation of a mono-alkoxide from 1,4-cyclohexanediol. Given the symmetry of the starting material, regioselectivity is not a concern for the first substitution. The key challenges are achieving high mono-substitution and preventing the formation of the dibenzylated byproduct, 1,4-bis(benzyloxy)cyclohexane.
-
Deprotonation: A strong, non-nucleophilic base is required to deprotonate one of the hydroxyl groups of 1,4-cyclohexanediol to form the potent cyclohexanolate nucleophile. Sodium hydride (NaH) is a common and effective choice, as the reaction drives to completion with the evolution of hydrogen gas.[5]
-
Sₙ2 Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of benzyl bromide (BnBr). The bromide ion is displaced as the leaving group, forming the C-O ether bond.[6]
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used. They effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the Sₙ2 reaction.[5] However, DMF can decompose in the presence of strong bases to form dimethylamine, which can lead to side reactions and the formation of impurities that may be difficult to remove.[7]
-
Stoichiometry Control: Using a slight excess of the diol relative to the base and benzyl bromide can favor mono-alkylation by statistical means, though chromatographic purification is almost always necessary to separate the desired product from unreacted starting material and the di-ether byproduct. A reported synthesis of a similar mono-benzylated diol achieved a 91% yield, demonstrating the high efficiency of this method when optimized.[8]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Williamson Ether Synthesis
-
Materials: 1,4-Cyclohexanediol (1.0 equiv.), Sodium Hydride (60% dispersion in mineral oil, 1.0 equiv.), Benzyl Bromide (1.0 equiv.), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate, Saturated Ammonium Chloride (aq.), Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,4-cyclohexanediol (1.0 equiv.) and dissolve in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.0 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound as a cis/trans mixture.[8]
-
Route 2: A Modern Alternative - Reductive Etherification
Reductive etherification is an increasingly popular alternative for C-O bond formation that avoids the use of stoichiometric strong bases and alkylating agents.[9] This method typically involves the condensation of an alcohol with a carbonyl compound to form a hemiketal or hemiacetal intermediate, which is then reduced in situ to the desired ether.[10]
Mechanism and Rationale
To synthesize this compound via this route, one would start with 4-hydroxycyclohexanone and benzyl alcohol.
-
Intermediate Formation: In the presence of a Lewis or Brønsted acid catalyst, benzyl alcohol attacks the carbonyl carbon of 4-hydroxycyclohexanone. This forms a hemiketal intermediate, which can exist in equilibrium with its dehydrated oxocarbenium ion form.
-
Reduction: A reducing agent, typically a hydrosilane such as triethylsilane (Et₃SiH), selectively reduces the oxocarbenium ion or a related activated species.[9] This step forms the ether linkage and regenerates the catalyst.
-
Catalyst & Reagent Choice: The choice of catalyst is critical and can range from strong protic acids like triflic acid (HOTf) to various Lewis acids (e.g., BiCl₃, Yb(OTf)₃) or transition metal complexes.[9] The reaction is generally milder than the Williamson synthesis, often proceeding at room temperature. It offers a different strategic approach, building the molecule from fragments containing the requisite hydroxyl and carbonyl functionalities.
Conceptual Workflow: Reductive Etherification
Caption: Conceptual workflow for Reductive Etherification.
Anticipated Advantages and Challenges
-
Advantages: This route avoids the use of pyrophoric NaH and lachrymatory benzyl bromide. It is often operationally simpler (fewer steps under inert atmosphere) and can be considered a "greener" alternative due to higher atom economy and less hazardous reagents.
-
Challenges: The primary challenge is chemoselectivity. The reducing agent must selectively reduce the hemiketal intermediate without reducing the ketone starting material. Furthermore, the unprotected hydroxyl group on 4-hydroxycyclohexanone could potentially compete with benzyl alcohol in the initial condensation, leading to oligomerization, although steric hindrance and the higher nucleophilicity of the primary benzyl alcohol would likely favor the desired pathway. The synthesis of the starting material, 4-hydroxycyclohexanone, adds an extra step to the overall sequence compared to using the commercially available 1,4-cyclohexanediol.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the project, including scale, available equipment, cost, and EHS considerations.
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Reductive Etherification |
| Starting Materials | 1,4-Cyclohexanediol, Benzyl Bromide | 4-Hydroxycyclohexanone, Benzyl Alcohol |
| Key Reagents | Sodium Hydride (strong base) | Acid catalyst, Hydrosilane (reductant) |
| Reaction Conditions | 0 °C to RT, Inert atmosphere required | Typically Room Temperature |
| Reported Yield | High (up to 91% for similar substrates[8]) | Moderate to High (substrate dependent) |
| Key Byproducts | 1,4-Bis(benzyloxy)cyclohexane, H₂ gas | Silanols (e.g., Et₃SiOH), Dihydrogen |
| Safety Profile | High Hazard: NaH (pyrophoric, water-reactive), BnBr (lachrymator), H₂ evolution | Moderate Hazard: Corrosive acid catalysts, flammable silanes |
| "Green" Chemistry | Poor: Use of hazardous reagents, difficult-to-remove DMF solvent, poor atom economy. | Good: Catalytic, milder conditions, avoids strong base and alkyl halides. |
| Scalability | Well-established but H₂ management and NaH handling can be challenging on a large scale. | Potentially very scalable, especially if a heterogeneous catalyst can be employed. |
Conclusion and Recommendation
The Williamson ether synthesis is a robust, high-yielding, and well-understood method for preparing this compound. It stands as the validated, classical choice for laboratory-scale synthesis where high yield is the primary driver and appropriate handling facilities for hazardous reagents are available. Its main drawbacks are the harsh reaction conditions and the use of reagents with significant safety and environmental concerns.
The reductive etherification route represents a more modern and elegant approach. It offers significant advantages in terms of safety, milder conditions, and alignment with the principles of green chemistry. While it may require some initial optimization to identify the ideal catalyst and conditions for this specific transformation, it is a highly compelling alternative, particularly for larger-scale syntheses where avoiding hazardous reagents like sodium hydride and benzyl bromide is a major priority.
For researchers and drug development professionals, the choice is clear: for rapid, reliable, small-scale synthesis, the Williamson route is proven. For process development and scale-up, investing the time to optimize a reductive etherification protocol could yield a safer, more sustainable, and ultimately more efficient manufacturing process.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations.
- Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- Pérez-Bia, I., et al. (2020). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PubMed Central.
- Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification.
- Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.
- Suzuki, H., et al. (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, ACS Publications.
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols.
- Claes, L., et al. (2021). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. PubMed Central.
- da Silva, A. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- McGouran, J., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. University College Dublin.
Sources
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. rsc.org [rsc.org]
- 9. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ether synthesis by reductive etherification [organic-chemistry.org]
A Senior Application Scientist’s Guide to the Spectroscopic Profile of 4-(Benzyloxy)cyclohexanone
This guide provides an in-depth analysis of the spectroscopic data for 4-(benzyloxy)cyclohexanone (CAS: 2987-06-6), a key intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.[1][2] We will dissect its characteristic spectral fingerprint using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Beyond presenting the raw data, this guide emphasizes the causal relationships between the molecule's structure and its spectral output. We will explore detailed experimental protocols for its synthesis and characterization and provide a comparative analysis against structurally related alternatives to highlight the unique spectroscopic features that enable its unambiguous identification.
Section 1: Spectroscopic Data Profile of 4-(Benzyloxy)cyclohexanone
The unique arrangement of a cyclohexanone ring, a benzyl ether group, and an aromatic moiety gives 4-(benzyloxy)cyclohexanone a distinct and identifiable spectroscopic signature. The data presented below has been compiled from authoritative databases and predictive models.
| Technique | Peak / Chemical Shift (δ) | Assignment & Expert Commentary |
| ¹H NMR | δ 7.25-7.40 (m, 5H) | Aromatic protons (C₆H ₅). The multiplet pattern is characteristic of a monosubstituted benzene ring. |
| δ 4.55 (s, 2H) | Benzylic protons (-O-CH₂ -Ph). This sharp singlet is a key identifier, deshielded by the adjacent oxygen and the aromatic ring's magnetic anisotropy. | |
| δ 3.75-3.85 (m, 1H) | Methine proton on the cyclohexyl ring (-CH -O-). This proton is deshielded by the electronegative ether oxygen. | |
| δ 2.20-2.50 (m, 4H) | Methylene protons alpha to the carbonyl group (-CH₂ -C=O). These protons are the most downfield of the aliphatic ring protons due to the electron-withdrawing effect of the ketone. | |
| δ 1.80-2.15 (m, 4H) | Remaining methylene protons on the cyclohexyl ring (-CH₂ -CH-O-). These protons exhibit complex splitting due to their diastereotopic nature. | |
| ¹³C NMR | δ ~210.5 | Carbonyl carbon (C =O). The significant downfield shift is characteristic of a ketone.[2][3] |
| δ ~138.0 | Quaternary aromatic carbon (C -CH₂). | |
| δ ~128.5 | ortho- & meta-Aromatic carbons. | |
| δ ~127.8 | para-Aromatic carbon. | |
| δ ~75.5 | Methine carbon of the cyclohexyl ring (-C H-O-). Shifted downfield by the ether oxygen. | |
| δ ~70.2 | Benzylic carbon (-O-C H₂-Ph). | |
| δ ~40.8 | Methylene carbons alpha to the carbonyl group (-C H₂-C=O). | |
| δ ~31.5 | Methylene carbons beta to the carbonyl group (-C H₂-CH-O-). | |
| IR | ~1720 cm⁻¹ (strong, sharp) | C=O stretch . This is the most prominent peak in the spectrum and is characteristic of a saturated six-membered ring ketone. |
| ~1100 cm⁻¹ (strong) | C-O-C stretch . Characteristic of the ether linkage. | |
| ~3030 cm⁻¹ (weak) | Aromatic C-H stretch . | |
| ~2850-2950 cm⁻¹ (medium) | Aliphatic C-H stretch . | |
| MS (EI) | m/z 204 [M]⁺ | Molecular Ion . Corresponds to the molecular weight of C₁₃H₁₆O₂.[3][4] |
| m/z 91 [C₇H₇]⁺ | Base Peak . A classic fragmentation pattern corresponding to the stable benzyl or tropylium cation, formed by cleavage of the benzylic C-O bond. This is a highly diagnostic peak. |
Section 2: Experimental Methodologies
Trustworthy data is rooted in robust and reproducible protocols. The following sections detail the synthesis and analytical characterization of 4-(benzyloxy)cyclohexanone.
Synthesis Protocol
The synthesis of 4-(benzyloxy)cyclohexanone can be efficiently achieved from 1,4-dioxaspiro[4.5]decan-8-ol. This multi-step process involves the protection of the hydroxyl group as a benzyl ether, followed by the deprotection of the ketal to reveal the target cyclohexanone.
Step-by-Step Procedure: [1]
-
Deprotonation: To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 6 hours. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.
-
Benzylation: Add benzyl bromide (1.1 eq.) dropwise to the cooled mixture.
-
Equilibration: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Ketal Hydrolysis: Carefully add 4N HCl solution and continue stirring for 6 hours at room temperature to hydrolyze the ketal protecting group.
-
Workup: Neutralize the mixture to pH ≈ 7 with 4N NaOH solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue via column chromatography (e.g., 0-30% ethyl acetate/heptane gradient) to yield 4-(benzyloxy)cyclohexanone as a light yellow oil.
Comparative Data Table
| Feature | 4-(Benzyloxy)cyclohexanone | Cyclohexanone | 4-Hydroxycyclohexanone | 4-Phenylcyclohexanone |
| IR C=O Stretch | ~1720 cm⁻¹ | ~1715 cm⁻¹ [5] | ~1718 cm⁻¹ | ~1716 cm⁻¹ |
| ¹³C NMR (C=O) | ~210.5 ppm | ~212.5 ppm | ~211.5 ppm | ~210.8 ppm |
| ¹H NMR (α-protons) | ~2.20-2.50 ppm | ~2.35 ppm [6] | ~2.20-2.60 ppm | ~2.50-2.65 ppm |
| Key Differentiator | Singlet at ~4.55 ppm (benzylic -CH₂-) | No signals > 2.5 ppm | Broad singlet for -OH proton | No benzylic protons; direct aromatic signals |
Expert Analysis of Differences
-
IR C=O Stretch: The position of the carbonyl stretch is sensitive to the electronic nature of the substituent at the 4-position. The benzyloxy group is weakly electron-withdrawing via induction, leading to a slightly higher stretching frequency (~1720 cm⁻¹) compared to the parent cyclohexanone (~1715 cm⁻¹). This effect is subtle but measurable.
-
¹³C NMR (C=O Shift): The chemical shift of the carbonyl carbon provides similar electronic insights. The presence of the electronegative oxygen in the benzyloxy and hydroxy substituents results in a slight upfield shift of the C=O signal compared to the unsubstituted cyclohexanone, as electron density is pulled from the ring carbons.
-
¹H NMR: This technique provides the most unambiguous differentiation.
-
4-(Benzyloxy)cyclohexanone is uniquely identified by its sharp benzylic singlet at ~4.55 ppm and the aromatic multiplet.
-
4-Hydroxycyclohexanone lacks these signals but shows a characteristic (and often exchangeable) hydroxyl proton signal.
-
4-Phenylcyclohexanone has aromatic signals but lacks the benzylic singlet and the methine proton adjacent to an ether oxygen, making it easily distinguishable.
-
Conclusion
The spectroscopic profile of 4-(benzyloxy)cyclohexanone is defined by a combination of features from its three core structural components. The strong carbonyl absorption around 1720 cm⁻¹ in the IR spectrum confirms the cyclohexanone core. Mass spectrometry corroborates the molecular weight and provides a definitive structural clue with the characteristic m/z 91 base peak. Finally, NMR spectroscopy offers the most detailed map, with the benzylic singlet at δ 4.55 ppm serving as the most unambiguous diagnostic signal for distinguishing this compound from its structural analogs. This comprehensive spectroscopic guide provides researchers with the necessary data and rationale to confidently identify and utilize 4-(benzyloxy)cyclohexanone in their synthetic endeavors.
References
- IR Spectrum Of Cyclohexanone. Bartleby.com.
- 4-Hydroxycyclohexanone. PubChem, National Institutes of Health.
- 4-(Benzyloxy)cyclohexanone. PubChem, National Institutes of Health.
- Cyclohexanone. NIST WebBook, National Institute of Standards and Technology.
- Cyclohexanone Mass Spectrum. NIST WebBook, National Institute of Standards and Technology.
- 4-Phenylcyclohexanone. PubChem, National Institutes of Health.
- Cyclohexanone NMR Data. Biological Magnetic Resonance Bank (BMRB).
- 4-Phenyl-cyclohexanone - Chemical Shifts. SpectraBase.
- 4-Phenylcyclohexanone CAS#: 4894-75-1. ChemWhat.
- 1H NMR Spectrum of Cyclohexanone. Human Metabolome Database.
- 4-(benzyloxy)cyclohexanone (C13H16O2). PubChemLite.
- 4-hydroxycyclohexanone (C6H10O2). PubChemLite.
- C-13 NMR Spectrum of 4-tert-Butylcyclohexanone. University of the West Indies.
- 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry.
- 4-(Benzyloxy)cyclohexanone-2987-06-6. Thoreauchem.
- 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. University of the West Indies.
- Supporting Information for Coupling of Aryl Iodides with Aliphatic Alcohols. The Royal Society of Chemistry.
Sources
- 1. 4-(Benzyloxy)cyclohexanone | 2987-06-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-(Benzyloxy)cyclohexanone | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(benzyloxy)cyclohexanone (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 6. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Deprotection of 4-(Benzyloxy)cyclohexanol
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic use of protecting groups is paramount. The benzyl (Bn) ether is a workhorse for the protection of alcohols, prized for its robustness across a wide array of reaction conditions, including acidic and basic media.[1][2] However, the efficacy of a protecting group is ultimately defined by the ease and selectivity of its removal. This guide provides an in-depth comparison of the primary methodologies for the deprotection of 4-(benzyloxy)cyclohexanol to yield 1,4-cyclohexanediol, a valuable synthon in medicinal chemistry. We will dissect the mechanistic underpinnings, practical considerations, and experimental protocols for catalytic hydrogenolysis, acid-catalyzed cleavage, and Lewis acid-mediated cleavage to empower researchers in making informed strategic decisions.
Method 1: Catalytic Hydrogenolysis - The Gold Standard
Catalytic hydrogenolysis stands as the most prevalent and often preferred method for benzyl ether cleavage due to its mild conditions and high efficiency.[2] The process involves the reductive cleavage of the benzylic carbon-oxygen bond by hydrogen, facilitated by a heterogeneous metal catalyst.[3][4]
Mechanistic Insight
The reaction proceeds on the surface of the metal catalyst, most commonly palladium on carbon (Pd/C).[5] The benzyl ether adsorbs onto the catalyst surface, followed by the cleavage of the C–O bond and reaction with adsorbed hydrogen. The process liberates the desired alcohol and toluene, a volatile and easily removable byproduct.[3][6]
Sources
A Comparative Guide to the Kinetic Analysis of 4-(Benzyloxy)cyclohexanol Formation
This guide provides an in-depth comparison of two common methodologies for the synthesis of 4-(Benzyloxy)cyclohexanol: the classical Williamson ether synthesis under strong base conditions and a modern alternative utilizing Phase-Transfer Catalysis (PTC). We will delve into the kinetic profiles of each method, offering experimental data and protocols to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.
Introduction: The Significance of this compound and Its Kinetic Studies
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The benzyl ether moiety serves as a robust protecting group for the hydroxyl functionality of cyclohexanol, enabling selective transformations at other positions of the molecule. Understanding the kinetics of its formation is paramount for process optimization, enabling control over reaction rates, minimization of byproducts, and ultimately, ensuring a more efficient and cost-effective synthesis.
This guide will compare two synthetic pathways to this key intermediate, focusing on the mechanistic and kinetic differences that influence reaction outcomes.
Method 1: Classical Williamson Ether Synthesis with Sodium Hydride
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of this compound synthesis, this involves the deprotonation of 4-hydroxycyclohexanol with a strong base, typically sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide.
Mechanistic Considerations
The reaction proceeds via a classical SN2 mechanism. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing side reactions.[1] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential to solvate the sodium cation, thereby liberating a "naked" and highly reactive alkoxide.[1][2] The kinetics of this reaction are typically second-order overall, being first-order with respect to both the alkoxide and the benzyl bromide concentration.
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-Transfer Catalysis (PTC) offers a milder and often more practical alternative to the classical approach. This method is particularly advantageous as it avoids the need for strong, hazardous bases like NaH and can be performed in a biphasic system (e.g., an organic solvent and water).[3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the hydroxide ion (from an aqueous solution of a weaker base like NaOH or K₂CO₃) into the organic phase.[4]
Mechanistic Considerations
In the PTC mechanism, the quaternary ammonium cation pairs with the hydroxide anion, shuttling it from the aqueous phase to the organic phase where the 4-hydroxycyclohexanol and benzyl bromide are dissolved.[4] The hydroxide then deprotonates the alcohol to form the alkoxide in situ. This alkoxide, paired with the bulky quaternary ammonium cation, is a highly reactive nucleophile that readily attacks the benzyl bromide. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. The overall reaction rate is influenced by several factors, including the rate of transfer of the hydroxide ion across the phase boundary, the concentration of the catalyst, and the intrinsic rate of the SN2 reaction in the organic phase.[5]
Comparative Kinetic Analysis
The choice between these two methods often hinges on factors such as safety, cost, and desired reaction rate. Below is a comparative summary of their kinetic and practical aspects.
| Parameter | Classical Williamson (NaH/DMF) | Phase-Transfer Catalysis (K₂CO₃/TBAB) | Rationale & Causality |
| Base Strength | Very Strong (NaH) | Moderate (K₂CO₃) | NaH ensures rapid and irreversible deprotonation, leading to high concentrations of the reactive alkoxide.[6][7] K₂CO₃ is a milder, safer base suitable for PTC conditions. |
| Reaction Rate | Typically Faster | Generally Slower | The high concentration of the "naked" alkoxide in a polar aprotic solvent leads to a faster SN2 reaction.[8] In PTC, the rate is limited by the efficiency of the catalyst in transferring the base.[3] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | The high reactivity of NaH allows for lower reaction temperatures. PTC may require gentle heating to achieve a reasonable reaction rate. |
| Solvent System | Anhydrous Polar Aprotic (DMF, THF) | Biphasic (Toluene/Water) | Anhydrous conditions are critical for the NaH method to prevent quenching of the base.[1] PTC thrives in a biphasic system, simplifying workup.[9] |
| Safety & Handling | High (NaH is pyrophoric) | Moderate | Sodium hydride is highly flammable and requires careful handling under an inert atmosphere.[1] K₂CO₃ and TBAB are significantly safer. |
| Side Reactions | Minimal if anhydrous | Potential for hydrolysis | The primary side reaction with NaH is elimination if secondary or tertiary halides are used (not an issue with benzyl bromide). In PTC, hydrolysis of benzyl bromide can occur. |
Experimental Protocols
Protocol 1: Synthesis via Classical Williamson Ether Synthesis
Materials:
-
4-Hydroxycyclohexanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-hydroxycyclohexanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.[10]
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute with diethyl ether and water. Separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis via Phase-Transfer Catalysis
Materials:
-
4-Hydroxycyclohexanol
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxycyclohexanol (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), toluene, and water.
-
Add benzyl bromide (1.2 eq) to the vigorously stirring mixture.
-
Heat the reaction to 50 °C and stir for 8-12 hours, monitoring by TLC or GC.[10]
-
After completion, cool the reaction to room temperature and dilute with diethyl ether and water.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
Caption: General experimental workflow for the kinetic study of this compound formation.
Caption: Simplified mechanisms for Classical and PTC Williamson Ether Synthesis.
Conclusion
Both the classical Williamson ether synthesis and the Phase-Transfer Catalysis method are effective for the preparation of this compound. The choice of method should be guided by the specific requirements of the synthesis. For rapid, small-scale syntheses where handling of hazardous reagents is manageable, the classical approach with sodium hydride offers faster reaction kinetics. For larger-scale, industrial applications, or in environments where safety and ease of handling are paramount, the PTC method provides a robust and safer alternative, albeit with generally slower reaction rates. A thorough kinetic analysis, as outlined in this guide, is essential for optimizing either process to achieve the desired efficiency and product yield.
References
- Kinetic study of benzyl alcohol oxidation under phase transfer catalysis conditions. (2025). ResearchGate.
- Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Selective oxidation of benzyl alcohols under phase transfer catalysis. (n.d.). ResearchGate.
- Do, J. S., & Chou, T. C. (1990). Kinetics of the oxidation of benzyl alcohol by hypochlorite ion in the presence of phase-transfer catalyst. Industrial & Engineering Chemistry Research, 29(7), 1095-1103.
- Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. (n.d.). International Journal of Research in Advent Technology.
- Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate.
- Naik, S. D., & Doraiswamy, L. K. (1998). Phase transfer catalysis: Chemistry and engineering. AIChE Journal, 44(3), 612-646.
- Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2019). ResearchGate.
- Nguyen, H. T. T., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 16(3), 423-430.
- Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Semantic Scholar.
- Regioselective Reductive Cleavage of Benzylidene Acetal A with Various Lewis Acids. (n.d.). ResearchGate.
- I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning? (2013). ResearchGate.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (n.d.). SynArchive.
- A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂-Et₃SiH. (2004). ResearchGate.
- Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2018). ResearchGate.
- Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 223-229.
- Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (n.d.). Publisso.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijrat.org [ijrat.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purity standards for 4-(Benzyloxy)cyclohexanol for pharmaceutical use
An In-Depth Comparative Guide to Purity Standards for 4-(Benzyloxy)cyclohexanol in Pharmaceutical Applications
Introduction: The Unseen Pillar of API Synthesis
In the intricate world of pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely a product of its final purification step; it is the culmination of quality control exerted at every stage of its synthesis. This compound, a key starting material and intermediate in the synthesis of various complex APIs, exemplifies this principle.[1][2] Its molecular structure, featuring a benzyl ether and a cyclohexanol ring, makes it a versatile building block.[3] However, the purity of this intermediate directly dictates the impurity profile, and consequently, the safety and efficacy of the final drug product.[4][5][6]
This guide provides an in-depth technical comparison of the analytical methodologies and purity standards essential for qualifying this compound for pharmaceutical use. We will navigate the regulatory landscape, dissect potential impurity profiles, and offer detailed, field-proven analytical protocols, providing the causal logic behind our experimental choices.
The Regulatory Framework: Setting the Stage with ICH Guidelines
While specific pharmacopeial monographs for this compound are not established in major pharmacopeias like the USP or Ph. Eur., its qualification falls under the stringent purview of the International Council for Harmonisation (ICH) guidelines.[7] As a designated regulatory starting material, its selection, justification, and specifications are governed primarily by ICH Q11.[8][9][10]
The core principle of ICH Q11 is that the manufacturing process and controls for the starting material provide a robust foundation for the consistent quality of the API.[9] This means that impurities present in this compound must be well-characterized and controlled, as their fate (i.e., whether they are purged or carried through subsequent steps) must be thoroughly understood.[8]
Impurity limits themselves are guided by ICH Q3A, which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[11] Prudent quality control dictates applying these principles early. For unspecified impurities in a starting material, a control level of ≤0.10% is often considered an indicator of a robust and well-controlled process.[11]
Impurity Profiling: Knowing the Enemy
A robust quality control strategy begins with a theoretical analysis of potential impurities. For this compound, synthesized via the alkylation of cyclohexanol with benzyl alcohol, these can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Benzyl alcohol and cyclohexanol.
-
By-products: 4-(Benzyloxy)cyclohexanone (from oxidation of the product or use of the ketone as a starting material), dibenzyl ether (from the self-condensation of benzyl alcohol), and other related substances from side reactions.
-
-
Stereoisomers: this compound exists as cis and trans isomers. While often sold as a mixture, the specific ratio can be critical for the stereochemistry of the final API. Therefore, the isomeric ratio must be monitored and controlled.
-
Degradation Products: Impurities that may form during storage or handling, such as oxidation products (e.g., the aforementioned ketone) or hydrolysis products (cleavage back to cyclohexanol and benzyl alcohol).
-
Residual Solvents: Solvents used in synthesis and purification (e.g., toluene, heptane, ethyl acetate) must be controlled according to ICH Q3C guidelines.[11]
Caption: Potential process-related impurities of this compound.
Comparative Analytical Methodologies for Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the primary technique for quantifying the main component (assay) and detecting non-volatile organic impurities.[4][12] A reversed-phase method is typically employed due to the moderate polarity of the analyte.
Expert Rationale: The choice of a C18 stationary phase provides excellent hydrophobic retention for the molecule. A buffered mobile phase (e.g., with phosphate or formate) is crucial to maintain a consistent pH, preventing peak shape distortion of the alcohol functional group. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and favorable UV transparency.[13] UV detection is ideal, leveraging the strong chromophore of the benzyl group, typically monitored around 254 nm.
Experimental Protocol: HPLC Purity and Assay
-
Apparatus:
-
HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound Reference Standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh ~25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare in the same manner as the Standard Solution.
-
-
System Suitability:
-
Tailing Factor: The peak for this compound should have a tailing factor of ≤ 2.0.
-
Resolution: Resolution between the cis and trans isomer peaks (if separated) and any adjacent impurity should be ≥ 1.5.
-
Precision: Five replicate injections of the Standard Solution should yield a Relative Standard Deviation (RSD) of ≤ 2.0% for the peak area.
-
-
Procedure:
-
Inject the blank (diluent), followed by five replicate injections of the Standard Solution and then the Sample Solution.
-
Calculate the assay against the standard and determine the percentage of each impurity by area percent normalization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles and Identification
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents and unreacted starting materials like cyclohexanol.[4][5] The mass spectrometer provides definitive identification of unknown peaks.
Expert Rationale: A mid-polarity column (e.g., a 5% phenyl polysiloxane, like a HP-5MS) is a good starting point as it can effectively separate a range of analytes.[14] For challenging separations, such as cyclohexanol from cyclohexanone, a more polar phase may be required.[14] Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident peak identification.[15][16]
Experimental Protocol: GC-MS for Volatile Impurities
-
Apparatus:
-
GC-MS system with an Electron Ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase.
-
-
Reagents:
-
High-purity Helium.
-
Suitable solvent for dilution (e.g., Dichloromethane).
-
Reference standards for expected impurities (e.g., benzyl alcohol, cyclohexanol).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Source Temperature: 230 °C.
-
Mass Range: 35-400 amu.
-
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask and dilute with the chosen solvent.
-
-
Procedure:
-
Inject the sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming a response factor of 1 for unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter
NMR spectroscopy is unparalleled for unambiguous structure confirmation and is particularly powerful for identifying unknown impurities and determining isomeric ratios.[4][17]
Expert Rationale: ¹H NMR provides information on the proton environment, allowing for the determination of the cis/trans ratio by integrating distinct signals (e.g., the proton on the carbon bearing the hydroxyl group). ¹³C NMR confirms the number of unique carbon atoms in the structure. Advanced 2D NMR techniques like COSY and HMBC can be used to piece together the structure of an unknown impurity without needing to isolate it first.[18]
Data Summary and Acceptance Criteria
The culmination of this analytical testing is a Certificate of Analysis (CoA) with clear specifications. The following table represents a typical, stringent set of acceptance criteria for pharmaceutical-grade this compound.
| Test Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identification | FTIR / ¹H NMR | Conforms to the structure |
| Assay | HPLC | ≥ 99.0% |
| Purity (cis + trans) | HPLC | ≥ 99.5% (Area %) |
| cis/trans Ratio | ¹H NMR or HPLC | Report value (or within a specified range, e.g., 40-60% trans) |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-MS (Headspace) | Meets ICH Q3C limits |
A Unified Quality Control Workflow
Establishing a robust quality control strategy involves a logical flow of testing, from initial receipt of the material to its final release.
Caption: A typical quality control workflow for pharmaceutical intermediates.
Conclusion
The purity of this compound is not a mere number but a critical quality attribute that reverberates through the entire API manufacturing process. In the absence of a dedicated pharmacopeial monograph, a scientifically sound and risk-based approach grounded in ICH guidelines is paramount. By employing a suite of orthogonal analytical techniques—led by HPLC for purity, GC-MS for volatiles, and NMR for structural integrity—drug development professionals can establish a comprehensive control strategy. This ensures that this vital intermediate possesses the requisite quality and consistency, forming a solid foundation for the development of safe and effective medicines.
References
- Novasol Biotech. (2024, October 1).
- Biosynth. (n.d.). This compound (cis / trans mixture).
- Arborpharmchem. (2024, June 18).
- Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection.
- DSI InPharmatics. (2021, April 1).
- (n.d.). Ensuring Purity: Quality Control for Pharmaceutical Intermediates.
- (2018, May 22).
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- FDA. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An.
- NETZSCH Analyzing & Testing. (2020, July 22).
- Luminix Health. (n.d.). This compound.
- BLD Pharm. (n.d.). 2976-80-9|this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2976-80-9.
- gmp-compliance.org. (2017, September 13).
- Fisher Scientific. (n.d.). This compound (cis / trans mixture), TRC 500 mg.
- Sigma-Aldrich. (n.d.). Cyclohexane Pharmaceutical Secondary Standard; Certified Reference Material.
- RSC Publishing. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid.
- ChemicalBook. (n.d.). 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum.
- Advanced ChemBlocks. (n.d.). This compound.
- Suzuki, H., et al. (2001, March 1). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.
- Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
- (n.d.). Cyclohexane Pharmaceutical Secondary Standard; Certified Reference Material 110-82-7.
- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)cyclohexanone | 2987-06-6.
- (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
- (n.d.). Separation of 3,4-Bis(benzyloxy)benzyl alcohol on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- PHARMACY FUN. (n.d.). Pharmacists' Pharmacopeia.
- ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- NIH. (n.d.).
- Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- Sigma-Aldrich. (n.d.). Pharmaceutical Secondary Standards.
- ResearchGate. (2025, August 5).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Journal of microbiology, biotechnology and food sciences. (n.d.). ANTIMICROBIAL, ANTIOXIDANT, GC-MS ANALYSIS AND MOLECULAR DOCKING ANALYSIS OF BIOACTIVE COMPOUNDS OF ENDOPHYTE ASPERGILLUS FLAVUS.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 4-Cyclohexyl-2,6-xylenol.
- Systematic Reviews in Pharmacy. (2024, January 2). GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana.
- PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- ResearchGate. (2025, December 11). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
- (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid.
- Sigma-Aldrich. (n.d.). 4-Benzyloxy-cyclohexanone | 2987-06-6.
- ChemicalBook. (n.d.). 2976-80-9(this compound (cis / trans mixture)).
- PubChem. (n.d.). 4-(Benzyloxy)cyclohexanone | C13H16O2 | CID 10987369.
- Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
- ResearchGate. (2026, January 3). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.
Sources
- 1. 2976-80-9|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyfunblog.wordpress.com [pharmacyfunblog.wordpress.com]
- 8. dsinpharmatics.com [dsinpharmatics.com]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. office2.jmbfs.org [office2.jmbfs.org]
- 16. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking Efficiency in the Synthesis of 4-(Benzyloxy)cyclohexanol: A Comparative Guide for Researchers
For chemists engaged in pharmaceutical development and materials science, the efficient synthesis of key intermediates is a critical factor in accelerating research and development timelines. 4-(Benzyloxy)cyclohexanol, a versatile building block, is no exception. Its synthesis, while seemingly straightforward, presents multiple strategic pathways, each with distinct advantages and drawbacks in terms of yield, stereoselectivity, and operational complexity. This guide provides an in-depth comparison of the primary synthetic routes to this compound, supported by experimental data and protocols, to empower researchers in selecting the optimal method for their specific needs.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The presence of both a hydroxyl group and a benzyl ether within its structure allows for orthogonal chemical modifications, making it a valuable synthon in multi-step synthetic sequences. The benzyl group acts as a robust protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions. This allows for selective reactions at the other hydroxyl group on the cyclohexane ring. Furthermore, the stereochemistry of the cyclohexyl ring—specifically the cis and trans relationship between the benzyloxy and hydroxyl groups—can significantly influence the biological activity and material properties of the final products. Consequently, control over the stereochemical outcome of the synthesis is often a paramount consideration.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical transformations. Here, we compare three primary methods: the Williamson ether synthesis, the reductive etherification of a ketone, and the catalytic hydrogenation of a phenol derivative.
Method 1: Williamson Ether Synthesis of 1,4-Cyclohexanediol
The Williamson ether synthesis is a classic and widely employed method for the formation of ethers.[1][2] In the context of this compound synthesis, this approach involves the deprotonation of one of the hydroxyl groups of 1,4-cyclohexanediol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.
Causality of Experimental Choices:
-
Choice of Base: A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the alcohol, driving the reaction towards the desired product. The choice of a non-nucleophilic base is critical to avoid side reactions with the benzyl halide.
-
Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the reactants and facilitate the SN2 reaction. The absence of water is crucial to prevent quenching of the alkoxide.
-
Control of Stoichiometry: Using a slight excess of the benzyl halide can help to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of the dibenzylated diether byproduct and to simplify purification.
Workflow Diagram:
Caption: Williamson Ether Synthesis Workflow.
Method 2: Reductive Etherification of 4-Hydroxycyclohexanone
Reductive etherification offers a more convergent approach, combining the formation of the ether linkage and the reduction of a ketone in a single conceptual step, often performed in a one-pot procedure.[3][4] This method involves the reaction of 4-hydroxycyclohexanone with benzyl alcohol in the presence of a reducing agent and an acid catalyst.
Causality of Experimental Choices:
-
Catalyst and Reducing Agent: The reaction is typically catalyzed by a Brønsted or Lewis acid to activate the ketone towards nucleophilic attack by benzyl alcohol, forming a hemiacetal intermediate. A subsequent reduction, often with a silane-based reducing agent like triethylsilane (Et₃SiH), reduces the intermediate to the desired ether.
-
Reaction Conditions: The reaction is generally carried out under anhydrous conditions to prevent side reactions. The choice of solvent can influence the reaction rate and selectivity.
Workflow Diagram:
Caption: Reductive Etherification Workflow.
Method 3: Catalytic Hydrogenation of 4-(Benzyloxy)phenol
This method involves the reduction of the aromatic ring of 4-(benzyloxy)phenol to the corresponding cyclohexane ring.[5][6][7] This approach is attractive due to the commercial availability of the starting material.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for achieving high selectivity for the reduction of the aromatic ring without cleaving the benzyl ether. Rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) are often effective catalysts for this transformation.
-
Hydrogen Pressure and Temperature: The reaction typically requires elevated hydrogen pressure and temperature to drive the aromatic ring reduction. Careful optimization of these parameters is necessary to maximize the yield of the desired cyclohexanol and minimize hydrogenolysis of the benzyl ether.
-
Solvent: A solvent that can dissolve the starting material and is stable under the reaction conditions, such as ethanol or ethyl acetate, is typically used.
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Quantitative Performance Comparison
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Reductive Etherification | Method 3: Catalytic Hydrogenation |
| Typical Yield | 60-80% | 70-90% | 80-95% |
| Starting Materials | 1,4-Cyclohexanediol, Benzyl halide | 4-Hydroxycyclohexanone, Benzyl alcohol | 4-(Benzyloxy)phenol |
| Key Reagents | Strong base (e.g., NaH) | Reducing agent (e.g., Et₃SiH), Acid catalyst | Hydrogen gas, Heterogeneous catalyst |
| Stereoselectivity | Generally produces a mixture of cis and trans isomers | Can be influenced by the choice of reducing agent and reaction conditions | Typically yields a mixture of stereoisomers |
| Operational Complexity | Requires handling of pyrophoric bases | One-pot procedure can be advantageous | Requires specialized high-pressure hydrogenation equipment |
| Purification | Column chromatography to separate mono- and di-benzylated products and isomers | Column chromatography is typically required | Filtration to remove the catalyst followed by column chromatography |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 1,4-cyclohexanediol (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of benzyl bromide (1.05 eq) in anhydrous DMF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a mixture of cis and trans isomers.
Protocol 2: Catalytic Hydrogenation of 4-(Benzyloxy)phenol
-
To a solution of 4-(benzyloxy)phenol (1.0 eq) in ethanol in a high-pressure reactor, 5% rhodium on alumina (5 mol%) is added.
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to 500 psi and heated to 80 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 8-12 hours).
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Purification and Characterization: The Challenge of Stereoisomers
A significant challenge in the synthesis of this compound is the separation of the resulting cis and trans stereoisomers. These isomers often exhibit similar polarities, making their separation by conventional column chromatography difficult.[8]
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a normal-phase or reverse-phase column can often provide baseline separation of the isomers.[9]
-
Recrystallization: In some cases, fractional crystallization can be employed to enrich one isomer.
-
Derivatization: Conversion of the alcohol to a crystalline derivative, such as an ester or a urethane, followed by separation and subsequent hydrolysis can be an effective, albeit lengthy, strategy.
Characterization:
The individual cis and trans isomers, once isolated, can be unequivocally identified by ¹H NMR spectroscopy. The coupling constants of the protons on the carbon atoms bearing the hydroxyl and benzyloxy groups will differ due to their different spatial orientations.
Conclusion and Recommendations
The choice of the most efficient synthesis method for this compound is contingent upon the specific requirements of the research project.
-
For high-yield synthesis where access to high-pressure equipment is available, the catalytic hydrogenation of 4-(benzyloxy)phenol is often the most efficient route.
-
The reductive etherification method offers a compelling one-pot alternative that can also provide high yields and may be more amenable to standard laboratory setups.
-
The Williamson ether synthesis , while a reliable and well-understood method, may suffer from lower yields due to the formation of byproducts and the challenges associated with handling highly reactive reagents.
Regardless of the chosen synthetic route, careful consideration must be given to the purification and characterization of the resulting stereoisomers. The development of an effective separation protocol is often as critical as the synthesis itself for obtaining the desired isomerically pure material for subsequent applications.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2023.
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI, 2022.
- Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone.
- Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol.
- Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY c
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH, 2007.
- Ether synthesis by reductive etherific
- Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv
- Williamson Ether Synthesis. Cambridge University Press.
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
- trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2023.
- This compound (cis / trans mixture). CymitQuimica.
- Separation of cis/trans isomers.
- Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. Benchchem, 2023.
- An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol.
- Separation and purification of cis and trans isomers.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- 3-Benzyloxy-2-methyl Propano
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH, 2017.
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - NIH, 2023.
Sources
- 1. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Ether synthesis by reductive etherification [organic-chemistry.org]
- 4. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US3998884A - Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-(Benzyloxy)cyclohexanol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Benzyloxy)cyclohexanol, ensuring the protection of laboratory personnel and the environment, while maintaining strict regulatory compliance. This document is designed to be a practical resource, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is a compound that requires careful handling due to its potential health effects.
Based on available safety data, this compound is associated with the following hazards[1]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
This profile necessitates that this compound be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] Improper disposal can lead to environmental contamination and potential health risks.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2976-80-9 | [1] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molar Mass | 206.28 g/mol | [1] |
| Boiling Point | 110 °C | [1] |
| Density | 1.07 g/cm³ | [1] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the necessary steps for the proper disposal of this compound, from the point of generation to its final removal from the laboratory.
Sources
Navigating the Safe Handling of 4-(Benzyloxy)cyclohexanol: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. 4-(Benzyloxy)cyclohexanol, a key building block in the synthesis of various target molecules, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, experience-driven perspective on the selection and use of Personal Protective Equipment (PPE) for this compound, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Hazard: Why PPE is Non-Negotiable
Before delving into specific PPE recommendations, it is crucial to understand the inherent risks associated with this compound. Based on its hazard classification, this compound presents multiple routes of exposure and potential for harm.[1]
Hazard Profile of this compound:
| Hazard Statement | GHS Classification | Implication for Handling |
| Harmful if swallowed | H302 | Prevention of ingestion through contaminated hands or materials. |
| Harmful in contact with skin | H312 | Avoidance of direct skin contact. |
| Causes skin irritation | H315 | Protection of skin from irritation and potential dermatitis. |
| Causes serious eye irritation | H319 | Shielding of eyes from splashes or airborne particles. |
| Harmful if inhaled | H332 | Prevention of respiratory exposure to dusts or vapors. |
| May cause respiratory irritation | H335 | Use in well-ventilated areas or with respiratory protection. |
This data is based on the hazard statements provided for this compound.[1]
The causality behind these hazards lies in the chemical's ability to interact with biological tissues. Skin and eye irritation are localized inflammatory responses to chemical contact, while systemic effects can occur upon absorption through the skin, ingestion, or inhalation. Therefore, a multi-faceted PPE strategy is essential to create a barrier against these potential exposures.
The Core Ensemble: Your First Line of Defense
A foundational PPE ensemble should be considered the minimum requirement when handling this compound in any quantity. This core setup is designed to mitigate the risks of accidental splashes, brief contact, and low-level aerosol exposure.
Eye and Face Protection: Beyond the Standard Safety Glasses
Given that this compound causes serious eye irritation, standard safety glasses with side shields are the absolute minimum.[1] However, for procedures with a higher risk of splashing, such as transfers of solutions or reactions under vigorous stirring, a higher level of protection is warranted.
-
Recommendation: Chemical splash goggles that form a seal around the eyes provide superior protection against liquid splashes from all angles.
-
For significant splash risks: A full-face shield worn over chemical splash goggles offers an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The choice of glove material is critical and should be based on chemical compatibility. While no specific glove resistance data for this compound is readily available, we can make informed decisions by examining data for its constituent functional groups: cyclohexanol and benzyl ethers.
Glove Material Compatibility for Related Compounds:
| Glove Material | Cyclohexanol | Benzyl Alcohol | General Recommendation for this compound |
| Nitrile | Recommended[2][3] | Fair | Suitable for incidental contact and splash protection. |
| Latex | Recommended[2] | Poor | Not recommended due to potential for rapid degradation. |
| Neoprene | Good | Good | A robust option for extended handling. |
| Butyl Rubber | Very Good | Excellent | Recommended for prolonged contact or immersion. |
| Viton™ | Excellent | Excellent | The highest level of protection, suitable for high-risk operations. |
This table synthesizes data from multiple sources. It is crucial to consult the glove manufacturer's specific chemical resistance data.[2][3][4]
Procedural Guidance for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For handling larger quantities or during prolonged procedures, wearing two pairs of nitrile gloves can provide an additional layer of safety.
-
Prompt Removal and Disposal: If a glove comes into contact with the chemical, it should be removed immediately and disposed of as hazardous waste. The outer glove of a double-gloved pair should be changed frequently.
-
Proper Removal Technique: To avoid skin contact, remove gloves by peeling them off from the cuff, turning them inside out as you go.
Protective Clothing: Shielding Against Contamination
A standard, flame-resistant laboratory coat is essential to protect street clothes and skin from contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. All protective clothing should be buttoned or snapped closed.
Respiratory Protection: Managing Inhalation Risks
The hazard statements "Harmful if inhaled" and "May cause respiratory irritation" necessitate careful consideration of the work environment and the potential for generating airborne particles or vapors.[1]
Engineering Controls: The Primary Solution
The first and most effective line of defense against inhalation hazards is the use of engineering controls. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls be the primary means to reduce employee exposure to toxic chemicals.[5]
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any procedures involving its solutions, should be performed in a properly functioning chemical fume hood.
When Respirators are Necessary
In situations where engineering controls are not feasible or do not provide sufficient protection, respiratory protection is required.[6] A risk assessment should be conducted to determine the appropriate type of respirator.
Respiratory Protection Selection Guide:
| Scenario | Recommended Respirator | NIOSH Cartridge/Filter Type |
| Weighing solid in an open bench (not recommended) | Air-purifying half-mask respirator | Organic Vapor (OV) cartridge with a P95 or P100 pre-filter |
| Handling solutions with potential for aerosolization | Air-purifying full-facepiece respirator | Organic Vapor (OV) cartridge with a P100 pre-filter |
| Spill cleanup | Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Not applicable |
This is a general guide. A comprehensive respiratory protection program, including fit testing and training, is required by OSHA when respirators are used.[6][7][8]
Procedural Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk.
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
